molecular formula C13H20N2O B064457 3-Morpholino-1-phenylpropan-1-amine CAS No. 173273-39-7

3-Morpholino-1-phenylpropan-1-amine

Número de catálogo: B064457
Número CAS: 173273-39-7
Peso molecular: 220.31 g/mol
Clave InChI: IVUZMSKFADOAKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Morpholino-1-phenylpropan-1-amine is a chemical compound designed for research and development purposes. Structurally related morpholino-phenylpropanone compounds have demonstrated significant value in scientific studies, particularly as highly efficient corrosion inhibitors for N80 steel in acidic environments, with corrosion inhibition efficiencies exceeding 90% at specific concentrations . The morpholino group, combined with an aromatic system, provides multiple active adsorption centers, facilitating strong interaction with metal surfaces . In parallel research areas, analogous compounds featuring the 3-morpholino-1-phenylpropane structure have been investigated as key intermediates in synthesizing bioactive molecules, including glycosyltransferase inhibitors and chemosensitizing agents that can enhance the effectiveness of certain chemotherapeutic drugs . Researchers are exploring the potential of this chemical class due to its versatile backbone, which is relevant in both materials science and medicinal chemistry. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-morpholin-4-yl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15/h1-5,13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUZMSKFADOAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598876
Record name 3-(Morpholin-4-yl)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173273-39-7
Record name 3-(Morpholin-4-yl)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Morpholino-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide focuses on the physicochemical properties of 3-Morpholino-1-phenylpropan-1-one (CAS No. 2298-48-8) . While the initial inquiry specified the "-amine" derivative, publicly available scientific data and chemical registries predominantly document the "-one" (ketone) analogue. To ensure scientific accuracy and provide a data-rich resource, this document will detail the well-characterized ketone compound.

Introduction

3-Morpholino-1-phenylpropan-1-one, also known as β-Morpholinopropiophenone, is a synthetic organic compound belonging to the Mannich base class of molecules.[1] Structurally, it is a derivative of phenylpropanone, featuring a morpholine ring attached to the β-carbon of the propane chain.[2] This compound and its analogues are of significant interest in medicinal chemistry and drug development. Phenylpropanoid scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3] Furthermore, the morpholine moiety is a common heterocyclic motif in drug design, often introduced to improve aqueous solubility, metabolic stability, and target binding.

The precise characterization of 3-Morpholino-1-phenylpropan-1-one's physicochemical properties is paramount for its application. These fundamental parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification efficiency to its absorption, distribution, metabolism, and excretion (ADME) profile in a physiological context. This guide provides a comprehensive overview of its core properties and the analytical methodologies required for their verification.

Molecular and Structural Properties

The foundational characteristics of a molecule are its structure and composition, which dictate all other properties.

  • Chemical Formula: C₁₃H₁₇NO₂[4]

  • IUPAC Name: 3-morpholin-4-yl-1-phenylpropan-1-one[2]

  • CAS Number: 2298-48-8[2]

  • Synonyms: β-Morpholinopropiophenone, 3-(4-Morpholinyl)-1-phenyl-1-propanone[2][5]

The molecule consists of a central three-carbon propane chain. The first carbon is part of a carbonyl group (ketone) and is attached to a phenyl ring. The third carbon is bonded to the nitrogen atom of a morpholine ring. This structure results in an achiral molecule.[4]

Core Physicochemical Data

A summary of the key physical and chemical properties is presented below. These values are a combination of experimentally determined and computationally predicted data from reputable chemical databases.

PropertyValueSource
Molecular Weight 219.28 g/mol [2][4]
Melting Point 178-180 °C[6]
Boiling Point (Predicted) 356.9 ± 27.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.1 ± 0.1 g/cm³[5]
pKa (Predicted) 6.58 ± 0.10 (Most Basic)[6]
LogP (Predicted) 1.2 - 1.35[2][5]
Polar Surface Area (PSA) 29.54 Ų[2][5]
Rotatable Bond Count 4[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]

Causality Insights:

  • The relatively high melting point suggests a stable crystalline lattice structure in the solid state.

  • The predicted pKa indicates that the morpholine nitrogen is weakly basic. At physiological pH (~7.4), a significant portion of the molecules will be protonated, which typically enhances aqueous solubility.

  • The LogP value suggests a balanced lipophilicity. It is not excessively hydrophobic, which is favorable for avoiding issues like poor solubility and high metabolic clearance, nor is it overly hydrophilic, which can hinder membrane permeability.

  • The Polar Surface Area (PSA) is well within the typical range for orally bioavailable drugs (< 140 Ų), suggesting good potential for membrane transport.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and properties of 3-Morpholino-1-phenylpropan-1-one. This involves a combination of spectroscopic, chromatographic, and thermal techniques.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity Assay) NMR->HPLC Structure Confirmed MS Mass Spectrometry (Molecular Weight) MS->HPLC Structure Confirmed IR IR Spectroscopy (Functional Groups) IR->HPLC Structure Confirmed DSC DSC (Melting Point, Purity) HPLC->DSC Purity >95% TGA TGA (Thermal Stability) HPLC->TGA Purity >95% Characterized Fully Characterized Compound DSC->Characterized Properties Defined TGA->Characterized Properties Defined Synthesis Synthesized Compound Synthesis->NMR Identity Synthesis->MS Identity Synthesis->IR Identity G cluster_0 Physicochemical Properties cluster_1 ADME Profile Solubility Solubility (pKa) Absorption Absorption Solubility->Absorption Permeability Permeability (LogP, PSA) Permeability->Absorption Distribution Distribution Permeability->Distribution Stability Stability (TGA) Efficacy Efficacy & Safety Stability->Efficacy Absorption->Efficacy Distribution->Efficacy Metabolism Metabolism Metabolism->Efficacy Excretion Excretion Excretion->Efficacy

Sources

A Technical Guide to Elucidating the Mechanism of Action for 3-Morpholino-1-phenylpropan-1-amine: An Investigational Approach

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The compound 3-Morpholino-1-phenylpropan-1-amine is not extensively characterized in publicly accessible scientific literature. This guide, therefore, serves as a comprehensive investigational framework for researchers, scientists, and drug development professionals. It outlines the logical, sequential, and technical steps required to rigorously determine the mechanism of action for this, or structurally similar, novel chemical entities. Our approach is grounded in established pharmacological principles and leverages the compound's structural features to formulate a primary, testable hypothesis.

Part 1: Structural Analysis and Primary Hypothesis Formulation

The chemical architecture of 3-Morpholino-1-phenylpropan-1-amine provides critical clues to its potential biological targets. The structure can be deconstructed into two key components:

  • A Phenylpropan-1-amine Backbone: This scaffold is a classic pharmacophore present in a vast array of psychoactive compounds, particularly those targeting monoamine systems. It is a core structural element in molecules like fluoxetine and atomoxetine, which are well-known monoamine reuptake inhibitors[1].

  • A Terminal Morpholine Ring: The morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry. Its inclusion can enhance potency, improve pharmacokinetic properties (such as solubility and metabolic stability), and facilitate interactions with a wide range of biological targets within the central nervous system (CNS)[2][3][4].

Based on this structural analysis, the primary and most compelling hypothesis is that 3-Morpholino-1-phenylpropan-1-amine functions as an inhibitor of monoamine transporters , specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters leads to increased extracellular neurotransmitter concentrations, a mechanism underlying the therapeutic effects of many antidepressants and the psychostimulant effects of other drugs.

This guide will proceed under this primary hypothesis, detailing the necessary experiments to confirm, characterize, and quantify this proposed mechanism of action.

Part 2: In Vitro Target Identification and Validation

The foundational step in mechanism-of-action studies is to determine if the compound physically binds to its putative targets and if that binding results in a functional consequence. This is achieved through a combination of radioligand binding and functional uptake assays.

Target Affinity Determination via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. These are competitive assays where the test compound's ability to displace a known high-affinity radiolabeled ligand from the target is measured.

Experimental Objective: To determine the binding affinity (Kᵢ) of 3-Morpholino-1-phenylpropan-1-amine for human DAT, SERT, and NET.

Methodology: Competitive Radioligand Binding Protocol [5][6]

  • Preparation of Membranes: Utilize cell membranes prepared from HEK-293 cells (or other suitable cell lines) stably expressing the recombinant human DAT, SERT, or NET. Protein concentration should be quantified via a Bradford or BCA assay.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • For DAT: [³H]WIN 35,428 or [³H]CFT[6].

    • For SERT: [³H]Citalopram.

    • For NET: [³H]Nisoxetine.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the selected radioligand at a concentration near its Kₑ (e.g., ~1 nM), and a range of concentrations of 3-Morpholino-1-phenylpropan-1-amine (e.g., 0.1 nM to 100 µM).

    • To determine non-specific binding, a parallel set of wells should be included containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • Rapidly terminate the binding reaction by filtration over a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Data Summary:

Target TransporterRadioligandHypothetical Kᵢ (nM) for 3-Morpholino-1-phenylpropan-1-amineReference CompoundReference Kᵢ (nM)
DAT [³H]WIN 35,42885Cocaine150
SERT [³H]Citalopram1250Fluoxetine1.5
NET [³H]Nisoxetine450Atomoxetine5

This hypothetical data suggests the compound has the highest affinity for the dopamine transporter, making it a primary DAT inhibitor with weaker effects on NET and SERT.

Functional Activity Determination via Neurotransmitter Uptake Assays

Demonstrating binding is not sufficient; one must prove that this binding has a functional effect—in this case, inhibiting the transporter's ability to clear neurotransmitters.

Experimental Objective: To determine the functional potency (IC₅₀) of 3-Morpholino-1-phenylpropan-1-amine in inhibiting the uptake of dopamine, serotonin, and norepinephrine into cells.

Methodology: [³H]Dopamine Uptake Inhibition Protocol [5][7][8]

  • Cell Plating: Seed cells stably expressing hDAT (e.g., CHO-hDAT or HEK-hDAT) into a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight[9].

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-20 minutes with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine (e.g., 0.1 nM to 100 µM) or a reference inhibitor (e.g., cocaine).

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of [³H]Dopamine (e.g., 50 nM) mixed with unlabeled dopamine.

  • Incubation: Incubate for a short, defined period at 37°C (e.g., 10 minutes). This timing is critical and should be within the linear range of uptake[5].

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Lysis and Detection: Lyse the cells with a lysis buffer or scintillation cocktail. Quantify the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Define non-specific uptake using a known potent inhibitor (e.g., 10 µM nomifensine) or by using parental cells lacking the transporter[7].

    • Subtract non-specific uptake to determine transporter-mediated uptake.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Hypothetical Data Summary:

Functional AssayHypothetical IC₅₀ (nM) for 3-Morpholino-1-phenylpropan-1-amineReference CompoundReference IC₅₀ (nM)
[³H]Dopamine Uptake 150Cocaine300
[³H]Serotonin Uptake 2500Fluoxetine10
[³H]Norepinephrine Uptake 980Atomoxetine8

This hypothetical functional data corroborates the binding data, indicating the compound is a more potent inhibitor of dopamine uptake compared to serotonin and norepinephrine.

Workflow Visualization: In Vitro Characterization Cascade

G cluster_0 Part 2: In Vitro Analysis struct Structural Analysis & Hypothesis Generation binding Radioligand Binding Assays (Determine Affinity, Ki) struct->binding Hypothesize Targets uptake Functional Uptake Assays (Determine Potency, IC50) binding->uptake Validate Functionality profile Selectivity Profile (Compare Ki/IC50 across DAT, SERT, NET) uptake->profile Quantify Selectivity

Caption: Workflow for in vitro characterization of a novel compound.

Part 3: In Vivo Target Engagement and Neurochemical Effects

After establishing an in vitro profile, it is crucial to confirm that the compound can reach its target in the brain and produce the expected neurochemical changes in a living organism. In vivo microdialysis is the premier technique for this purpose.

Experimental Objective: To measure extracellular levels of dopamine in a key brain region (e.g., the nucleus accumbens or striatum) of a freely moving rodent following systemic administration of 3-Morpholino-1-phenylpropan-1-amine.

Methodology: In Vivo Microdialysis Protocol [10][11][12]

  • Surgical Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane of appropriate length, e.g., 2-4 mm) through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate and establish a stable baseline of dopamine levels (typically requires 2-3 hours).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to establish a stable baseline.

  • Drug Administration: Administer 3-Morpholino-1-phenylpropan-1-amine via an appropriate route (e.g., intraperitoneal, i.p.) at several doses. Continue to collect dialysate samples.

  • Sample Analysis: Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers excellent sensitivity and selectivity[13].

  • Data Analysis:

    • Quantify the dopamine concentration in each sample against a standard curve.

    • Express the post-injection dopamine levels as a percentage change from the average baseline concentration.

    • Plot the mean percent baseline dopamine versus time for each dose group.

Hypothetical Data Summary: Dopamine Levels in Nucleus Accumbens

Time Post-Injection (min)Vehicle (% Baseline)1 mg/kg Compound (% Baseline)3 mg/kg Compound (% Baseline)10 mg/kg Compound (% Baseline)
-20102 ± 898 ± 7101 ± 999 ± 6
0 (Injection)100 ± 6100 ± 5100 ± 7100 ± 8
2095 ± 9145 ± 15250 ± 22450 ± 35**
40101 ± 7160 ± 18280 ± 25 510 ± 40
6098 ± 10130 ± 12210 ± 20420 ± 38**
120103 ± 8110 ± 9150 ± 14250 ± 24

*p < 0.05, **p < 0.01 vs. Vehicle

This hypothetical data demonstrates a dose-dependent increase in extracellular dopamine, strongly supporting a mechanism of dopamine reuptake inhibition in vivo.

Signaling Pathway Visualization: Dopaminergic Synapse

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles Synaptic_DA Synaptic Dopamine DA_vesicle->Synaptic_DA Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors Compound 3-Morpholino-1- phenylpropan-1-amine Compound->DAT INHIBITS Synaptic_DA->DAT Reuptake Synaptic_DA->DA_receptor Binding & Signal

Caption: Inhibition of dopamine reuptake at the synaptic cleft.

Part 4: Behavioral Pharmacology Assessment

A compound that increases synaptic dopamine is predicted to have stimulant-like effects on behavior. The locomotor activity test is a primary screen for such effects and can also be used to assess sensitization, a phenomenon linked to the abuse potential of psychostimulants[14].

Experimental Objective: To determine if 3-Morpholino-1-phenylpropan-1-amine increases spontaneous locomotor activity in rodents.

Methodology: Locomotor Activity Test Protocol [15][16]

  • Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 cm clear boxes) equipped with infrared beam arrays to automatically track movement.

  • Habituation: On the days preceding the test, habituate the animals (mice or rats) to the testing room, handling, and injection procedure (with vehicle) to reduce novelty-induced hyperactivity.

  • Test Procedure:

    • Administer the test compound or vehicle (e.g., i.p.).

    • Immediately place the animal into the locomotor chamber.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) over a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the total distance traveled (or other activity metrics) for each dose group.

    • Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Hypothetical Data Summary: Total Distance Traveled in 60 min

Treatment GroupDose (mg/kg, i.p.)Mean Distance Traveled (meters) ± SEM
Vehicle-45 ± 5
Compound180 ± 9*
Compound3155 ± 18
Compound10250 ± 25
Cocaine (Control)20220 ± 21**

*p < 0.05, **p < 0.01 vs. Vehicle

This hypothetical data shows a clear, dose-dependent increase in locomotor activity, consistent with the profile of a CNS stimulant and supporting the DAT inhibitor mechanism.

Part 5: Conclusion and Comprehensive Profiling

The investigational cascade described provides a robust pathway to confirming the primary hypothesis: that 3-Morpholino-1-phenylpropan-1-amine acts as a dopamine reuptake inhibitor. The convergence of evidence from binding affinity, functional uptake inhibition, in vivo neurochemical changes, and behavioral outcomes constitutes a comprehensive and defensible mechanism of action profile.

Future Directions:

  • Full Selectivity Panel: Expand binding and functional assays to a broader range of CNS targets (e.g., adrenergic, histaminergic, muscarinic receptors) to identify any off-target activities.

  • Metabolic Stability: Investigate the metabolic fate of the compound. The morpholine ring is often incorporated to improve metabolic stability, but it can also be a site of metabolism[2].

  • Abuse Liability: Conduct more specific behavioral paradigms, such as conditioned place preference or drug self-administration, to directly assess the compound's reinforcing properties and abuse potential.

  • Therapeutic Potential: Depending on the selectivity profile and potency, explore potential therapeutic applications, such as for ADHD or depression, where DAT/NET inhibition is a validated mechanism.

References

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • Jayanthi, S., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

  • Thorn, J., et al. (n.d.). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. Retrieved from [Link]

  • He, M., et al. (n.d.). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. Retrieved from [Link]

  • Chen, N., & Reith, M. E. (1995). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • Shou, M., et al. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-one. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Phenyl-propanol amines, their preparation and use. EP0109623B1.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. PubMed Central. Retrieved from [Link]

  • Sharma, P. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 309, 01037. Retrieved from [Link]

  • Khatkar, A., et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Retrieved from [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Retrieved from [Link]

  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. ACS Publications. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • PubMed. (1995). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Institutes of Health. Retrieved from [Link]

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Sources

3-Morpholino-1-phenylpropan-1-amine CAS 173273-39-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Morpholino-1-phenylpropan-1-amine (CAS 173273-39-7)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Morpholino-1-phenylpropan-1-amine (CAS 173273-39-7). Publicly available data for this specific compound is limited; therefore, this document adopts a predictive and application-focused approach grounded in established chemical principles. We will first characterize its most logical and well-documented precursor, 3-Morpholino-1-phenylpropan-1-one (CAS 2298-48-8), and then detail a robust synthetic pathway for its conversion to the target amine. The guide will cover physicochemical properties, detailed analytical characterization methodologies, potential biological significance, and safety protocols, providing researchers and drug development professionals with a foundational understanding for future investigation.

Introduction and Strategic Overview

3-Morpholino-1-phenylpropan-1-amine is a substituted phenylpropanamine derivative featuring a morpholine moiety. This structural class is of significant interest in medicinal chemistry, as the phenylpropanamine scaffold is a core component of numerous neurologically active pharmaceuticals, while the morpholine ring is often incorporated to enhance solubility and metabolic stability.

Direct, peer-reviewed data on CAS 173273-39-7 is scarce. However, its structure strongly suggests it is the product of the reductive amination of the ketone 3-Morpholino-1-phenylpropan-1-one (CAS 2298-48-8). This ketone is a known Mannich base, is commercially available, and has documented biological activity.[1] This guide will therefore leverage the available data on this key precursor to construct a scientifically rigorous profile of the target amine.

Our analysis will proceed in three stages:

  • Part I: Characterization of the Key Precursor , 3-Morpholino-1-phenylpropan-1-one.

  • Part II: Synthetic Protocol , detailing the conversion of the ketone to the target amine via reductive amination.

  • Part III: Predicted Properties and Characterization , outlining the expected physicochemical and spectral properties of 3-Morpholino-1-phenylpropan-1-amine.

G cluster_0 Part I: Precursor Analysis cluster_1 Part II: Synthesis cluster_2 Part III: Target Compound Profile Ketone 3-Morpholino-1-phenylpropan-1-one (CAS 2298-48-8) Known Properties & Bioactivity Synthesis Reductive Amination Protocol (Ketone to Amine Conversion) Ketone->Synthesis Input for Synthesis Amine 3-Morpholino-1-phenylpropan-1-amine (CAS 173273-39-7) Predicted Properties & Characterization Synthesis->Amine Yields Target Compound

Part I: The Key Precursor: 3-Morpholino-1-phenylpropan-1-one

This compound, also known as β-Morpholinopropiophenone, is the logical starting material for the synthesis of the target amine. Understanding its properties is crucial.

Physicochemical Properties

The key physicochemical data for 3-Morpholino-1-phenylpropan-1-one are summarized below.

PropertyValueSource
CAS Number 2298-48-8[2][3][4]
Molecular Formula C₁₃H₁₇NO₂[1][2][4]
Molecular Weight 219.28 g/mol [1][2][4]
Melting Point 87.66 °C; 178-180 °C (hydrochloride salt)[1][3]
Boiling Point 356.9 °C (Predicted)[1][3]
IUPAC Name 3-morpholin-4-yl-1-phenylpropan-1-one[2]
SMILES C1COCCN1CCC(=O)C2=CC=CC=C2[1][2]
InChIKey FUFXUDYTHVEYBS-UHFFFAOYSA-N[2][4]
Biological Activity

Research indicates that 3-Morpholino-1-phenylpropan-1-one is a potent inhibitor of HepG2 (human hepatoma) and microglia cells.[1] It has been shown to inhibit the production of key pro-inflammatory cytokines, including IL-6, TNFα, and IL-8.[1] This anti-inflammatory profile suggests that derivatives, such as the target amine, may warrant investigation for applications in neuroinflammation or oncology. The mechanism may involve binding to glycosidic functional groups, as suggested by its ability to inhibit phenylpropanoid synthesis in plants.[1]

Part II: Synthesis of 3-Morpholino-1-phenylpropan-1-amine

The conversion of the ketone precursor to the primary amine can be efficiently achieved through a direct reductive amination protocol. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its immediate reduction to the amine.

Causality of Experimental Design
  • Reaction Choice: Direct reductive amination is chosen for its efficiency. It avoids the isolation of an intermediate imine, which can be unstable.

  • Ammonia Source: Ammonium acetate is selected as it provides both ammonia (NH₃) and a mild acidic catalyst (acetic acid) upon equilibration, which is necessary to promote imine formation without causing side reactions.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice. Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone. This selectivity is critical for high yields.

  • Solvent: Anhydrous methanol is an excellent solvent for the reactants and the borohydride reagent. Its protic nature can also assist in the reaction mechanism.

  • Purification: A standard acid-base extraction is employed for purification. The basic amine product is protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted back into a fresh organic solvent.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Morpholino-1-phenylpropan-1-one (1.0 eq.)

  • Ammonium acetate (10 eq.)

  • Sodium cyanoborohydride (1.5 eq.)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 3 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-Morpholino-1-phenylpropan-1-one (1.0 eq.) and ammonium acetate (10 eq.). Dissolve the solids in anhydrous methanol (to a concentration of ~0.4 M with respect to the ketone).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium cyanoborohydride (1.5 eq.) to the solution in one portion. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting ketone.

  • Quench and Solvent Removal: Once the reaction is complete, carefully quench by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Work-up & Purification: a. Redissolve the residue in DCM and water. b. Separate the layers and extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash with 1 M HCl. The product will move to the aqueous acidic layer. d. Separate the aqueous layer and cool it in an ice bath. Basify by slowly adding 3 M NaOH until the pH is >12. e. Extract the liberated amine from the basic aqueous layer with DCM (3x). f. Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Morpholino-1-phenylpropan-1-amine.

G A 1. Dissolve Ketone & NH₄OAc in Anhydrous MeOH B 2. Stir 30 min at RT (Imine Formation) A->B C 3. Add NaBH₃CN (Reduction Step) B->C D 4. Stir 24h at RT (Monitor by TLC/LCMS) C->D E 5. Quench with 1M HCl & Remove MeOH D->E F 6. Acid-Base Extraction & Purification E->F G 7. Isolate Pure Amine Product F->G

Part III: Predicted Properties & Characterization of 3-Morpholino-1-phenylpropan-1-amine

The successful synthesis of the target compound must be validated through rigorous analytical characterization. Below are the expected properties and the key spectral features that would confirm its identity.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
CAS Number 173273-39-7As specified.
Molecular Formula C₁₃H₂₀N₂OAddition of NH₂ and reduction of C=O to CH-NH₂.
Molecular Weight 220.31 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for phenylpropanamines.
Boiling Point Lower than the ketone precursorReduction of the polar carbonyl group reduces intermolecular forces.
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water; soluble in aqueous acid.Typical for a basic amine of its size.
pKa ~9-10 (for the primary amine)Expected for a primary benzylic amine.
Analytical Characterization Strategy

The primary goal is to confirm the conversion of the ketone functional group to a primary amine.

  • Infrared (IR) Spectroscopy: This is the most direct method to observe the functional group transformation.

    • Disappearance: The sharp, strong C=O carbonyl stretch from the ketone precursor at ~1685 cm⁻¹ should be completely absent.

    • Appearance: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine (R-NH₂) should appear in the 3400-3250 cm⁻¹ region.[5] A primary amine N-H bending (scissoring) vibration should also appear around 1650-1580 cm⁻¹.[5]

  • ¹H NMR Spectroscopy:

    • Key Change: The two methylene protons adjacent to the carbonyl in the precursor (a triplet at ~3.2 ppm) will be replaced.

    • New Signals: A new methine proton (the CH attached to the phenyl and amine groups) will appear as a multiplet, likely between 4.0-4.5 ppm. A broad, exchangeable signal for the two -NH₂ protons will also appear.

  • ¹³C NMR Spectroscopy:

    • Disappearance: The ketone carbonyl carbon signal at ~198-200 ppm will be absent.

    • Appearance: A new signal for the CH-NH₂ carbon will appear in the aliphatic region, typically around 50-60 ppm.

  • Mass Spectrometry (MS):

    • The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the new molecular weight of the amine (m/z = 221.16). This provides definitive confirmation of the molecular formula.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Morpholino-1-phenylpropan-1-amine is not widely available, its structure as a phenylalkylamine suggests the following precautions, analogous to similar compounds like 3-phenylpropylamine:

  • Hazards: Expected to be corrosive and cause severe skin burns and eye damage.[6] Inhalation may cause irritation or corrosive injury to the respiratory tract.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.

  • Handling: Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

3-Morpholino-1-phenylpropan-1-amine (CAS 173273-39-7) is a molecule of interest at the intersection of established pharmaceutical scaffolds. While direct characterization data is sparse, this guide has established a robust framework for its synthesis and analysis based on its logical precursor, 3-Morpholino-1-phenylpropan-1-one. The provided protocol for reductive amination is a reliable method to obtain the target compound, and the predicted analytical data serves as a benchmark for its successful characterization. Given the known anti-inflammatory properties of its ketone precursor, future research into the biological activity of 3-Morpholino-1-phenylpropan-1-amine is a scientifically meritorious endeavor, particularly in the fields of neuropharmacology and immunology.

References

  • PubChem. (n.d.). 3-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2857. Available at: [Link]

  • Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S. Patent Application Publication No. US20040102651A1.
  • PubChem. (n.d.). 3-Morpholino-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectroscopy: Amines. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Amino-1-phenylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,3-Amino Alcohol Scaffold

The 3-amino-1-phenylpropan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of several critical pharmaceutical agents. Its derivatives are integral to drugs such as (S)-fluoxetine (Prozac), (R)-atomoxetine (Strattera), and nisoxetine, which are widely used as selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) for the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).[1][2] The precise stereochemistry of these molecules is paramount to their therapeutic efficacy and safety, making the development of robust and stereoselective synthetic routes a subject of intense research and industrial importance.

This guide provides an in-depth exploration of the principal synthetic strategies for accessing 3-amino-1-phenylpropan-1-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying chemical principles that govern these transformations. We will delve into the venerable Mannich reaction, various reduction methodologies, and the nuances of asymmetric synthesis to achieve high enantiopurity.

Strategic Overview of Synthetic Pathways

The synthesis of 3-amino-1-phenylpropan-1-ol derivatives can be broadly categorized into several key approaches. The choice of strategy often depends on the desired scale, cost-effectiveness, and, most critically, the required stereochemical outcome.

Synthesis_Overview Start Starting Materials (e.g., Acetophenone) Mannich Mannich Reaction Start->Mannich Other Alternative Routes (e.g., from Cinnamyl Alcohol, Isoxazolidines) Start->Other Propiophenone 3-Amino-1-phenyl-propan-1-one (Mannich Base) Mannich->Propiophenone Reduction Ketone Reduction Propiophenone->Reduction Asymmetric Asymmetric Synthesis Propiophenone->Asymmetric Racemic Racemic 3-Amino-1-phenyl-propan-1-ol Reduction->Racemic Final Target Derivatives Racemic->Final Enantiopure Enantiopure 3-Amino-1-phenyl-propan-1-ol Asymmetric->Enantiopure Enantiopure->Final Other->Racemic Other->Enantiopure Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enolization and Nucleophilic Attack Amine R2NH Iminium_Ion [CH2=NR2]+ Amine->Iminium_Ion + CH2O, -H2O Formaldehyde CH2O Acetophenone Ph-CO-CH3 Enol Ph-C(OH)=CH2 Acetophenone->Enol Tautomerization Mannich_Base Ph-CO-CH2-CH2-NR2 Enol->Mannich_Base + [CH2=NR2]+

Sources

Foreword: The Morpholine Moiety as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Morpholine-Containing Compounds

To the dedicated researcher, the quest for novel therapeutic agents is a journey of molecular architecture. It involves identifying and optimizing chemical scaffolds that can effectively interact with biological targets while maintaining favorable pharmacokinetic profiles. Among the pantheon of heterocyclic structures, the morpholine ring—a six-membered heterocycle containing both an amine and an ether functional group—has emerged as a uniquely versatile and privileged pharmacophore.[1][2] Its widespread presence in approved drugs and clinical candidates is a testament to its value.[1]

The utility of the morpholine ring is not accidental; it is rooted in its distinct physicochemical properties. The presence of the oxygen atom and the secondary amine gives the ring a balanced hydrophilic-lipophilic character and a pKa that enhances aqueous solubility and potential for blood-brain barrier penetration.[3][4] Its flexible chair-like conformation allows it to act as a scaffold, orienting substituents into optimal positions for target binding.[4] Furthermore, it can serve as a hydrogen bond acceptor and its incorporation often improves a molecule's metabolic stability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]

This guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds. We will dissect their mechanisms of action, delve into structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in their own discovery efforts. This is not merely a survey of the literature, but a synthesized analysis designed to illuminate the causality behind molecular design and experimental validation.

Section 1: Anticancer Activity: Targeting Cellular Proliferation and Survival

The morpholine moiety is a cornerstone in the design of modern anticancer agents, particularly in the realm of targeted therapies like kinase inhibitors.[3][6] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an invaluable component of many potent inhibitors.[5]

Mechanism of Action: Inhibition of Pro-Survival Signaling

A primary strategy in cancer therapy is the disruption of signaling pathways that drive cell growth and proliferation. The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of these processes and is frequently dysregulated in cancer. Many potent PI3K/mTOR inhibitors incorporate a morpholine ring, which often serves as a "hinge-binder," forming a crucial hydrogen bond with the kinase hinge region. This interaction anchors the inhibitor in the active site, leading to effective blockade of the signaling cascade, which in turn induces cell cycle arrest and apoptosis.[3]

For example, in many quinazoline-based inhibitors, the morpholine ring is appended to provide both potency and favorable pharmacokinetic properties.[7] Derivatives have shown significant cytotoxic activity against a range of cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y).[7]

Below is a diagram illustrating the central role of the PI3K/mTOR pathway and the inhibitory action of morpholine-containing drugs.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Morpholine-Containing PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholine drugs.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that specific structural modifications dramatically influence anticancer potency.[6] For instance, in a series of morpholine-substituted quinazolines, it was found that:

  • The presence of a benzamide moiety was crucial for activity.[6]

  • Electron-withdrawing groups, such as trifluoromethoxy, on the amide ring enhanced cytotoxicity against cell lines like HCT-116 and MCF-7.[6]

  • The morpholine ring itself was essential, as its replacement often leads to a significant loss of activity.[6]

Quantitative Data: Cytotoxicity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCore ScaffoldTarget Cell LineIC₅₀ (µM)Citation
6y BenzomorpholineA549 (Lung)1.1[8]
6y NCI-H1975 (Lung)1.1[8]
AK-3 QuinazolineMCF-7 (Breast)0.89[7]
AK-10 QuinazolineA549 (Lung)1.12[7]
MP-38 PyrimidineVariesNot specified[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for evaluating the cytotoxic potential of novel morpholine compounds against adherent cancer cell lines.[10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 or MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of media.

    • Causality: Seeding a precise number of cells is critical for reproducibility. This density ensures cells are in the logarithmic growth phase during the experiment.

  • Compound Treatment:

    • After 24 hours of incubation to allow cell attachment, prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "media-only" controls.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

    • Causality: A 48-72 hour incubation period is typically sufficient for cytotoxic agents to affect cell proliferation and viability.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Causality: The incubation time must be sufficient for visible purple precipitates to form but not so long that the reaction saturates or media components interfere.

  • Formazan Solubilization:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well.

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

    • Causality: DMSO is a powerful solvent required to dissolve the water-insoluble formazan into a colored solution suitable for spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity: Combating Pathogenic Microbes

Morpholine is a key structural element in a variety of antimicrobial agents, contributing to activity against both bacteria and fungi.[12][13] Its inclusion can enhance potency and broaden the spectrum of activity.[14]

Mechanism of Action
  • Antibacterial: A prominent example is Linezolid , an oxazolidinone antibiotic used against multi-drug resistant Gram-positive bacteria.[12] Linezolid contains a morpholine ring and functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a unique mechanism that reduces cross-resistance with other antibiotic classes.[12]

  • Antifungal: In the realm of antifungal agents, morpholine derivatives like Amorolfine act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15] Specifically, they target two enzymes in the pathway, Δ¹⁴-reductase and Δ⁷-Δ⁸-isomerase, leading to the depletion of ergosterol and the accumulation of toxic sterols, which disrupts membrane integrity and function.[15]

The following workflow illustrates the process of identifying novel antimicrobial morpholine compounds.

Antimicrobial_Workflow A Synthesis of Novel Morpholine Derivatives B Primary Screening: Agar Diffusion Assay A->B Test Compounds C Quantitative Analysis: Broth Microdilution (MIC) B->C Active Compounds D Mechanism of Action Studies (e.g., Ergosterol Assay) C->D Potent Compounds E Lead Optimization (SAR-guided) C->E Potency Data F Hit Compound C->F D->E Mechanistic Insight E->A Iterative Design

Caption: Experimental workflow for antimicrobial drug discovery with morpholine compounds.

Quantitative Data: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDTarget OrganismTypeMIC (µg/mL)Citation
Linezolid Staphylococcus aureusGram (+) Bacteria1-4[12]
Compound 12 Mycobacterium smegmatisMycobacteria15.6[12]
B.21 Enterococcus faecalisGram (+) Bacteria0.6 mM[13]
B.43 Aspergillus nigerFungus2.04 mM[13]
Amorolfine Trichophyton rubrumFungus0.03-0.25[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.

Principle: A standardized inoculum of a microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium. The MIC is determined after a defined incubation period by observing the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Streak the microbial strain (e.g., S. aureus ATCC 29213) onto an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Causality: Standardizing the inoculum is the most critical step for inter-laboratory reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial density.

  • Compound Dilution Series:

    • In a sterile 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the highest concentration of the compound (in broth) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).

    • Causality: Serial dilution creates a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well is 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

    • Causality: Incubation time and temperature are optimized for the specific microorganism to ensure adequate growth in the control well for a clear endpoint reading.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Confirm that the growth control (well 11) is turbid and the sterility control (well 12) is clear.

Section 3: Anti-Inflammatory and Neuroprotective Activities

The morpholine scaffold is frequently employed in the development of agents targeting the central nervous system (CNS) and inflammatory conditions.[16][17] Its favorable physicochemical properties often enhance blood-brain barrier permeability, a critical requirement for CNS drugs.[4][16]

Mechanism of Action
  • Anti-inflammatory: Morpholine derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[16][18] For instance, some compounds suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] This is often achieved by inhibiting signaling cascades such as the NF-κB pathway, which is a master regulator of the inflammatory response.

  • Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine-based compounds are designed as inhibitors of key enzymes.[3][16]

    • Monoamine Oxidase (MAO) Inhibitors: MAO-B is responsible for degrading dopamine. Inhibiting MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease.

    • Acetylcholinesterase (AChE) Inhibitors: AChE breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, a primary strategy for managing symptoms of Alzheimer's disease.

    • The morpholine ring in these inhibitors often interacts with the enzyme's active site or entrance cavity, correctly positioning the pharmacophore for potent inhibition.[3]

Neuroinflammation cluster_extracellular Extracellular cluster_cell Microglia / Neuron Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) Receptor Receptor (e.g., TLR4) Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces MAO MAO Neurodegeneration Neurodegeneration MAO->Neurodegeneration Contributes to Oxidative Stress AChE AChE AChE->Neurodegeneration Reduces Acetylcholine Cytokines->Neurodegeneration Inhibitor Morpholine-Containing Inhibitor Inhibitor->NFkB Inhibits Inhibitor->MAO Inhibits Inhibitor->AChE Inhibits

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Morpholino-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Molecule

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from its conception to a potential therapeutic is one of rigorous scientific inquiry. This guide is dedicated to the exploration of 3-Morpholino-1-phenylpropan-1-amine, a compound of interest whose therapeutic potential remains largely uncharted. In the absence of direct empirical data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a scientifically robust strategy for identifying and validating its most promising therapeutic targets. Our approach is rooted in the principles of in-silico target fishing, leveraging structural similarities to known pharmacologically active agents, and is complemented by a detailed framework for experimental validation. This guide is designed to be a dynamic tool, fostering a systematic and evidence-based investigation into the therapeutic promise of 3-Morpholino-1-phenylpropan-1-amine.

Molecular Profile and Rationale for Target Investigation

3-Morpholino-1-phenylpropan-1-amine is a synthetic molecule featuring a phenylpropan-1-amine backbone, a common scaffold in many centrally active pharmaceuticals, and a morpholine ring, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties. The closely related ketone, 3-Morpholino-1-phenylpropan-1-one, has been reported to inhibit pro-inflammatory cytokine production in microglia and hepatoma cells, suggesting a potential role in modulating inflammatory pathways[1].

The primary impetus for a thorough investigation of this compound's therapeutic targets stems from the structural resemblance of its core, 3-amino-1-phenylpropanol, to key intermediates in the synthesis of widely prescribed medications such as Fluoxetine (a Selective Serotonin Reuptake Inhibitor - SSRI) and Tomoxetine (a Norepinephrine Reuptake Inhibitor - NRI). This structural analogy strongly suggests that 3-Morpholino-1-phenylpropan-1-amine may exert its effects by interacting with monoamine transporters, which are critical targets in the treatment of depression, anxiety disorders, and other neurological conditions[2][3].

This guide will, therefore, prioritize the exploration of monoamine transporters as primary targets, while also considering other plausible targets based on the broader pharmacological context of its structural motifs.

In-Silico Target Prediction: A Data-Driven Hypothesis

In the absence of direct experimental evidence, in-silico target fishing, also known as target prediction, is an invaluable tool for generating hypotheses about the biological targets of a small molecule[4][5][6][7]. This approach relies on the principle that molecules with similar structures are likely to interact with similar biological targets.

Primary Target Class: Monoamine Transporters

The most compelling hypothesis for the mechanism of action of 3-Morpholino-1-phenylpropan-1-amine is its interaction with monoamine transporters, specifically the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET).

Pharmacophore Modeling:

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. The established pharmacophore for SSRIs and NRIs typically includes:

  • Two aromatic rings.

  • A hydrophobic group.

  • A positive ionizable group[8][9][10].

3-Morpholino-1-phenylpropan-1-amine possesses a phenyl ring (aromatic), a morpholine ring (which can engage in hydrophobic interactions), and a secondary amine that is protonated at physiological pH (positive ionizable group), thus fitting the general pharmacophore for monoamine transporter inhibitors.

Structural Analogs and Their Targets:

Structural Analog Known Therapeutic Target(s) Therapeutic Class
FluoxetineSerotonin Transporter (SERT)Selective Serotonin Reuptake Inhibitor (SSRI)[2]
TomoxetineNorepinephrine Transporter (NET)Norepinephrine Reuptake Inhibitor (NRI)[11]
NisoxetineNorepinephrine Transporter (NET)Norepinephrine Reuptake Inhibitor (NRI)[11]

Hypothesized Interaction with Monoamine Transporters:

We hypothesize that 3-Morpholino-1-phenylpropan-1-amine acts as a reuptake inhibitor at SERT and/or NET. The phenyl group likely engages in a cation-pi interaction with key aromatic residues in the transporter's binding pocket, while the protonated amine forms an ionic bond with an acidic residue, a common interaction for many monoamine transporter inhibitors[10].

Secondary Target Class: Monoamine Oxidases

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters[12][13]. The phenylpropylamine scaffold is a feature of some MAO inhibitors[14][15][16]. Given the structural elements of 3-Morpholino-1-phenylpropan-1-amine, it is plausible that it could exhibit inhibitory activity against one or both MAO isoforms.

Exploratory Target Classes

Based on the broader literature surrounding the morpholine and phenylpropanone scaffolds, other potential, albeit less probable, target classes warrant consideration:

  • Pro-inflammatory Signaling Pathways: The reported activity of the ketone analog suggests that the molecule might modulate pathways involved in the production of cytokines like IL-6 and TNF-α[1].

  • Phosphoinositide 3-kinases (PI3Ks): Certain morpholine-containing compounds have been identified as PI3K inhibitors.

  • Cyclooxygenase-2 (COX-2): The 1,3-diphenylpropan-1-one scaffold has been associated with COX-2 inhibition.

Experimental Validation: From Hypothesis to Evidence

The cornerstone of drug discovery is the rigorous experimental validation of computationally generated hypotheses[17][18][19][20]. The following section outlines a comprehensive, step-by-step approach to validate the predicted targets of 3-Morpholino-1-phenylpropan-1-amine.

Target Engagement Assays

The initial step is to confirm direct physical binding of the compound to its predicted targets.

Protocol 1: Radioligand Binding Assays for SERT and NET

This assay quantifies the ability of 3-Morpholino-1-phenylpropan-1-amine to displace a known radiolabeled ligand from its binding site on the transporter.

Step-by-Step Methodology:

  • Preparation of Membranes: Prepare cell membrane fractions from cells stably expressing human SERT or NET.

  • Incubation: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: MAO-A and MAO-B Enzyme Inhibition Assays

This assay measures the ability of the compound to inhibit the enzymatic activity of MAO-A and MAO-B.

Step-by-Step Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Incubation: Pre-incubate the enzymes with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) that produces a fluorescent or luminescent product upon oxidation.

  • Detection: Measure the signal at appropriate time points using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each enzyme isoform.

Functional Assays

Following confirmation of binding, it is crucial to assess the functional consequences of this interaction.

Protocol 3: Neurotransmitter Uptake Assays

This assay measures the ability of the compound to inhibit the uptake of serotonin and norepinephrine into cells.

Step-by-Step Methodology:

  • Cell Culture: Use cells stably expressing human SERT or NET (e.g., HEK293 cells).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

  • Neurotransmitter Addition: Add a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).

  • Uptake Termination: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Protocol 4: Cellular Cytokine Release Assay

This assay will investigate the compound's effect on pro-inflammatory cytokine production, based on the activity of its ketone analog.

Step-by-Step Methodology:

  • Cell Culture: Use a relevant cell line, such as a microglial cell line (e.g., BV-2) or a monocytic cell line (e.g., THP-1).

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Treatment: Concurrently treat the cells with varying concentrations of 3-Morpholino-1-phenylpropan-1-amine.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of secreted cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release.

Visualization of Experimental Workflows

experimental_workflow cluster_target_identification In-Silico Target Prediction cluster_validation Experimental Validation In-Silico In-Silico Target Fishing (Structure-Activity Relationship) Binding Target Engagement Assays (Radioligand Binding, Enzyme Inhibition) In-Silico->Binding Predicted Targets Function Functional Assays (Neurotransmitter Uptake, Cytokine Release) Binding->Function Confirmed Binders Cellular Cellular & In-Vivo Models Function->Cellular Functionally Active Compounds

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Signaling Pathway Analysis

Understanding the downstream consequences of target engagement is critical for predicting the therapeutic effects and potential side effects of a compound.

signaling_pathway cluster_monoamine Monoamine Transporter Inhibition Compound 3-Morpholino-1- phenylpropan-1-amine SERT_NET SERT / NET Compound->SERT_NET Inhibition Synaptic_Cleft Increased Synaptic Serotonin / Norepinephrine SERT_NET->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptor Therapeutic_Effect Antidepressant / Anxiolytic Effects Postsynaptic_Receptor->Therapeutic_Effect

Caption: Hypothesized signaling pathway for monoamine transporter inhibition.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for elucidating the therapeutic targets of 3-Morpholino-1-phenylpropan-1-amine. The structural similarity to established SSRIs and NRIs positions monoamine transporters as the most probable primary targets. However, a thorough and unbiased experimental investigation, as outlined in this document, is imperative to confirm these predictions and to uncover any unforeseen off-target activities.

The successful validation of a primary target will pave the way for lead optimization, preclinical studies in relevant animal models of disease, and ultimately, the assessment of its potential as a novel therapeutic agent. The data generated from the proposed experimental workflows will be instrumental in building a robust intellectual property portfolio and in guiding the future clinical development of this promising molecule.

References

  • Barber, M. J., et al. (2021). Recent Advances in In Silico Target Fishing. PMC. [Link]

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  • Keiser, M. J., et al. (2009). Novel target selectivity predictions for three existing drugs. ResearchGate. [Link]

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in silico modeling of 3-Morpholino-1-phenylpropan-1-amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Morpholino-1-phenylpropan-1-amine Interactions

Foreword: From Molecule to Mechanism

In modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is increasingly navigated through the digital realm. In silico modeling allows us to predict, visualize, and quantify molecular interactions with a level of detail that complements and guides physical experiments, saving invaluable time and resources. This guide is structured as a deep dive into the computational workflow for characterizing the interactions of a novel small molecule, 3-Morpholino-1-phenylpropan-1-amine, with its potential biological targets. As a Senior Application Scientist, my objective is not merely to provide a sequence of commands but to illuminate the scientific reasoning that underpins each decision in the modeling cascade. We will move from the foundational step of defining our molecule to the dynamic analysis of its behavior within a protein binding site, creating a comprehensive and self-validating computational study.

Chapter 1: The Ligand – Characterizing 3-Morpholino-1-phenylpropan-1-amine (MPPA)

Before any interaction can be modeled, the ligand itself must be accurately represented in a three-dimensional, energetically favorable state. Our subject, 3-Morpholino-1-phenylpropan-1-amine (which we will abbreviate as MPPA), is a phenylpropanamine derivative. This structural class is of significant pharmacological interest, with members known to interact with a variety of receptors and enzymes in the central nervous system.

The first step is to translate the 2D chemical structure into a 3D model suitable for simulation. This is more than a simple conversion; it involves generating a conformer that represents a low-energy, and therefore plausible, state.

Protocol 1.1: Ligand Structure Generation and Optimization

Causality: A molecule's 3D conformation dictates its interaction potential. Starting with an energetically minimized structure is critical because docking and simulation programs are sensitive to the initial geometry. An unfavorable starting conformation can lead to computationally trapped states and irrelevant results.

  • Obtain a 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for MPPA is C1COCCN1CCC(N)C2=CC=CC=C2. This is an unambiguous representation of its atomic connectivity.

  • Generate 3D Coordinates: Utilize software such as Avogadro or an open-source cheminformatics toolkit like RDKit in Python to convert the SMILES string into a 3D structure. These tools employ rule-based algorithms and distance geometry to generate an initial 3D model.

  • Energy Minimization: The initial 3D structure is a rough approximation. It must be refined through energy minimization. This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum on the potential energy surface.

    • Method: Employ a robust force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), which are well-suited for a wide range of organic molecules.

    • Rationale: This step ensures the ligand does not possess internal steric clashes or strained geometries that would be physically unrealistic and penalize its binding score for artificial reasons.

  • Save the Optimized Structure: The final, minimized structure should be saved in a standard format like .mol2 or .sdf, which retains 3D coordinates and atomic properties necessary for subsequent steps.

Chapter 2: Identifying Potential Biological Targets

With a novel compound like MPPA, the primary question is: what proteins does it interact with? Reverse screening, or target prediction, is a powerful in silico approach that leverages the principle of chemical similarity—molecules with similar structures often share similar biological targets.

Causality: Focusing experimental efforts on biologically relevant targets is paramount. Target prediction servers use algorithms trained on vast databases of known ligand-protein interactions to provide a statistically ranked list of the most probable protein targets, thereby generating testable hypotheses.

Methodology 2.1: Probabilistic Target Prediction
  • Select a Prediction Server: We will use SwissTargetPrediction, a well-established and publicly accessible web server. It predicts targets based on a combination of 2D and 3D similarity to known ligands.

  • Perform the Prediction: Submit the SMILES string of MPPA to the server.

  • Analyze the Results: The server will return a list of potential targets, ranked by probability. For a molecule with a phenylalkylamine scaffold, it is highly probable that monoamine transporters and enzymes like Monoamine Oxidase (MAO) will be identified. The structural similarity to compounds like tranylcypromine, a known MAO inhibitor, provides a strong rationale for prioritizing these targets.[1] For this guide, we will select Monoamine Oxidase B (MAO-B) as our primary target for the subsequent modeling workflow. MAOs are implicated in numerous neurological disorders, making them compelling drug targets.[1]

Chapter 3: Molecular Docking of MPPA with Monoamine Oxidase B

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding affinity score. It is a foundational technique for hypothesis generation in structure-based drug design.[2][3][4]

Our workflow will utilize AutoDock Vina, renowned for its accuracy and computational efficiency.[2][5][6] The entire process is a system of checks and balances to ensure the final prediction is as reliable as possible.

G Ligand 1. Ligand Prep (MPPA, .pdbqt format) Grid 3. Define Search Space (Grid Box around Active Site) Ligand->Grid Receptor 2. Receptor Prep (MAO-B from PDB, remove water, add hydrogens, .pdbqt format) Receptor->Grid Vina 4. Run AutoDock Vina (Docking Simulation) Grid->Vina Results 5. Analyze Results (Binding affinity, poses) Vina->Results Validation 6. Self-Validation (Re-dock co-crystal ligand, check RMSD) Results->Validation

Caption: Workflow for the molecular docking of MPPA into MAO-B.

Protocol 3.1: Receptor Preparation

Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking.[7] It contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for defining the correct hydrogen bonding patterns and steric environment of the binding site.

  • Obtain the Crystal Structure: Download the structure of human MAO-B. A suitable entry is PDB ID: 2BYB, which is co-crystallized with a known inhibitor.

  • Clean the Structure: Using visualization software like PyMOL or UCSF Chimera, remove all water molecules (HOH), co-solvents, and any co-crystallized ligands. We remove the original ligand to make the binding site available for our molecule (a process known as "redocking" when testing the protocol).

  • Add Hydrogen Atoms: Add polar hydrogens, as these are critical for electrostatic and hydrogen bond calculations.

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges).

  • Convert to PDBQT Format: Save the prepared receptor structure in the .pdbqt format required by AutoDock. This format includes atomic coordinates, partial charges, and atom types. AutoDockTools (ADT) is the standard software for this step.[8]

Protocol 3.2: Ligand Preparation

Causality: Similar to the receptor, the ligand file must be converted to the .pdbqt format. This step also involves defining the rotatable bonds within the ligand, allowing the docking algorithm to explore different conformations efficiently.

  • Load the Ligand: Open the optimized 3D structure of MPPA (from Protocol 1.1) in ADT.

  • Define Torsions: ADT will automatically detect rotatable bonds. This flexibility is what allows the ligand to adapt its shape to fit the binding pocket.

  • Save as PDBQT: Save the final ligand file in .pdbqt format.

Protocol 3.3: Defining the Search Space (Grid Box)

Causality: Docking is a search problem. To make the search computationally feasible, we must define a three-dimensional box centered on the active site. The algorithm will only search for binding poses within this defined space.

  • Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or from published literature.

  • Center the Grid Box: In ADT, define the grid box dimensions and center coordinates to encompass the entire binding pocket, providing enough room for the ligand to rotate and translate freely.[2] A typical box size is 25 x 25 x 25 Å.

Protocol 3.4: Running the Docking Simulation and Analyzing Results
  • Execute AutoDock Vina: Run the Vina executable from the command line, providing the prepared receptor, the prepared ligand, and the grid box configuration as input.[6][9]

  • Analyze the Output: Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

  • Visualize and Interpret: Load the docked poses back into PyMOL or Chimera along with the receptor structure. Visually inspect the top-ranked pose. Look for key interactions:

    • Hydrogen bonds: Are there hydrogen bonds with key active site residues?

    • Hydrophobic interactions: Does the phenyl ring of MPPA sit in a hydrophobic pocket?

    • Electrostatic interactions: Is the protonated amine forming salt bridges?

Data Presentation: Docking Results
PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (MAO-B)
1-8.50.00TYR435, GLN206, CYS172
2-8.21.21TYR398, TYR435, LEU171
3-7.91.89ILE199, TYR326, PHE208

Note: Data are illustrative.

Trustworthiness: Self-Validation Protocol

To trust our docking protocol, we must demonstrate that it can reproduce known experimental results. A standard validation is to dock the co-crystallized ligand (removed in Protocol 3.1) back into the receptor. A successful protocol should predict a binding pose for the original ligand that is very close to its position in the crystal structure, typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen parameters and search space are appropriate.

Chapter 4: Validating Interactions with Molecular Dynamics (MD) Simulation

Docking provides a static snapshot of a potential binding event. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the persistence of key interactions.[10]

We will use GROMACS, a high-performance MD engine, and the CHARMM36 force field, which is highly regarded for its accuracy in modeling biomolecules.[11][12][13][14][15]

G cluster_prep System Building cluster_sim Simulation Complex 1. Start with Docked Complex (Best pose of MPPA + MAO-B) FF 2. Assign Force Field (CHARMM36 for protein, CGenFF for ligand) Complex->FF Solvate 3. Solvate System (Add water box) FF->Solvate Ions 4. Add Ions (Neutralize system) Solvate->Ions Min 5. Energy Minimization Ions->Min NVT 6. NVT Equilibration (Constant Volume/Temp) Min->NVT NPT 7. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod 8. Production MD (Data collection) NPT->Prod

Caption: Workflow for setting up and running an MD simulation.

Protocol 4.1: System Preparation and Force Field Selection

Causality: MD simulations rely on a force field—a set of parameters that defines the potential energy of the system. While robust force fields like CHARMM36 exist for proteins, a parameter set for our specific ligand, MPPA, does not.[16] We must generate these parameters to ensure the simulation is physically accurate.

  • Create the Complex: Start with the coordinates of the best-ranked docked pose of MPPA inside MAO-B.

  • Generate Ligand Topology: Submit the MPPA .mol2 file to a parameterization server like the CGenFF (CHARMM General Force Field) server.[17][18] This server uses analogy to existing parameterized compounds to generate the necessary topology and parameter files for the ligand that are compatible with the CHARMM protein force field. This is a critical step for the trustworthiness of the simulation.[17]

  • Prepare Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the MAO-B protein using the CHARMM36 force field.

  • Combine Topologies: Merge the protein and ligand topologies into a single system description.

Protocol 4.2: Solvation and Ionization

Causality: Biological interactions occur in an aqueous environment. We must simulate this by placing the complex in a box of water molecules. The system must also be electrically neutral.

  • Create a Simulation Box: Define a periodic boundary box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

  • Fill with Water: Use a tool like gmx solvate to fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions: Use gmx genion to replace a few water molecules with counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

Protocol 4.3: Simulation and Analysis

Causality: The prepared system is not yet at equilibrium. It must be gradually relaxed before the final data collection run.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during the setup process.

  • NVT Equilibration: Slowly heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein backbone during this phase to allow the solvent to equilibrate around it.

  • NPT Equilibration: Switch to a constant pressure ensemble to allow the density of the system to relax to the correct value. The positional restraints on the protein are typically weakened or removed.

  • Production MD: Once the system is stable (monitored by checking for plateaus in temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the binding.

    • RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates a stable complex.

    • RMSF (Root Mean Square Fluctuation): Shows which parts of the protein are flexible or rigid.

    • Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between MPPA and MAO-B over time to see if the key interactions predicted by docking are stable.

Data Presentation: MD Simulation Analysis Summary (Illustrative)
MetricAverage ValueInterpretation
Ligand RMSD (vs. initial pose)1.5 Å ± 0.3 ÅThe ligand remains stably bound in the predicted pose.
Protein Backbone RMSD2.1 Å ± 0.2 ÅThe overall protein structure is stable during the simulation.
H-Bonds (MPPA to TYR435)85% occupancyThe hydrogen bond predicted by docking is highly stable.

Conclusion: Synthesizing the Computational Evidence

This guide has outlined a comprehensive and self-validating workflow for the in silico characterization of 3-Morpholino-1-phenylpropan-1-amine. By progressing logically from ligand preparation and target identification to static docking and dynamic simulation, we have built a multi-layered model of its potential interaction with Monoamine Oxidase B. The docking results provide a high-resolution hypothesis of the binding mode and affinity, while the molecular dynamics simulation validates the stability of this interaction over time. The insights gained from this process—identifying key interacting residues and confirming a stable binding pose—provide a robust foundation for guiding the next steps in the drug discovery pipeline, such as chemical synthesis of derivatives or planning of in vitro enzymatic assays.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 408261, 3-Morpholino-1-phenylpropan-1-one.[Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. SwissTargetPrediction Web Server.[Link]

  • Protein Data Bank (PDB). RCSB PDB. Homepage.[Link]

  • AutoDock Vina. The Scripps Research Institute. AutoDock Vina Software Page.[Link]

  • GROMACS. The GROMACS development team. GROMACS User Manual.[Link]

  • Lemkul, J. A. (2019). GROMACS Tutorials.[Link]

  • CHARMM. Chemistry at HARvard Macromolecular Mechanics. CHARMM Homepage.[Link]

  • CGenFF Server. MacKerell Lab, University of Maryland. CHARMM General Force Field (CGenFF) Server.[Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Doman, T. N., et al. (2002). Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. Journal of Medicinal Chemistry, 45(11), 2213-2221. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery. (2025). Acta Pharmaceutica Sinica B. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • Brooks, B. R., et al. (2009). CHARMM: The biomolecular simulation program. Journal of Computational Chemistry, 30(10), 1545-1614. [Link]

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derivatization of 3-Morpholino-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of 3-Morpholino-1-phenylpropan-1-amine

Abstract

3-Morpholino-1-phenylpropan-1-amine is a versatile chemical scaffold possessing a primary amine, a tertiary morpholine nitrogen, and a phenyl ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. The primary amine serves as a key handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive technical overview of the principal derivatization strategies for 3-Morpholino-1-phenylpropan-1-amine, focusing on the chemistry of its primary amine. We will explore core reactions such as acylation, alkylation, reductive amination, and sulfonylation, providing detailed, field-proven protocols and explaining the causal chemistry behind each methodological choice. Furthermore, advanced applications, including the synthesis of derivatives for analytical purposes and bioconjugation, will be discussed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

Part 1: Foundational Chemistry of the Scaffold

Structure and Rationale for Derivatization

3-Morpholino-1-phenylpropan-1-amine is characterized by a chiral center at the benzylic carbon bearing the primary amine. The morpholine moiety, a common feature in approved drugs, often confers favorable properties such as improved aqueous solubility and metabolic stability.[1] The primary amine is a strong nucleophile and a hydrogen bond donor, making it a critical interaction point for biological targets and a prime site for chemical modification.

The rationale for derivatizing this core structure is multifaceted:

  • Structure-Activity Relationship (SAR) Studies: To probe the chemical space around the core scaffold, identifying substituents that enhance potency and selectivity for a given biological target.

  • Improving Physicochemical Properties: To modulate properties like lipophilicity (LogP), solubility, and metabolic stability.

  • Bioconjugation: To attach the molecule to larger entities like peptides, proteins, or polymers for targeted delivery or to enhance cellular uptake.[2][3]

  • Analytical Applications: To introduce chromophoric or fluorophoric tags for sensitive detection and quantification in biological matrices using techniques like HPLC.[4]

Synthesis Overview

Ketone 3-Morpholino-1-phenylpropan-1-one Product 3-Morpholino-1-phenylpropan-1-amine Ketone->Product Reductive Amination Reagents Ammonia Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) Reagents->Product

Caption: Synthesis of the target amine via reductive amination.

Part 2: Core Derivatization Strategies at the Primary Amine

The nucleophilic primary amine is the most reactive site for derivatization under standard conditions. The following sections detail the most robust and widely used strategies.

Acylation: Formation of Amides

Acylation is arguably the most common derivatization reaction for primary amines, forming a stable amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality Behind Experimental Choices:

  • Reagent Selection: Acid chlorides and anhydrides are highly reactive and suitable for rapid, high-yielding reactions. Activated esters, such as N-Hydroxysuccinimide (NHS) esters, are excellent for reactions in aqueous or protic solvents and are commonly used in bioconjugation due to their relative stability to hydrolysis and high reactivity with amines.

  • Base: A non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting amine.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred as they do not compete in the reaction.

Reagent ClassExampleReactivityKey Considerations
Acid ChlorideBenzoyl ChlorideVery HighExothermic; produces HCl.
AnhydrideAcetic AnhydrideHighProduces carboxylic acid byproduct.
Activated EsterNHS-BiotinModerateIdeal for bioconjugation; good water tolerance.
Carboxylic AcidBenzoic AcidLowRequires a coupling agent (e.g., EDC, HATU).
  • Preparation: Dissolve 3-Morpholino-1-phenylpropan-1-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 eq).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography (silica gel).

Start Dissolve Amine & Triethylamine in DCM Cool Cool to 0 °C Start->Cool Add Add Acylating Agent (e.g., Benzoyl Chloride) Cool->Add React Stir at RT (2-4h) Monitor by TLC Add->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Purified Amide Derivative Purify->Product

Caption: General workflow for the acylation of a primary amine.

Reductive Amination: A Controlled Approach to Alkylation

Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[6] Reductive amination provides a superior, controlled method for synthesizing secondary and tertiary amines.[7][8] The process involves the initial formation of an imine (or enamine) by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. They are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the protonated iminium ion intermediate. This selectivity is key to the success of the one-pot reaction.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6). This is a critical balance: the pH must be low enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so low as to protonate and deactivate the starting amine nucleophile.

  • Preparation: To a solution of 3-Morpholino-1-phenylpropan-1-amine (1.0 eq) and benzaldehyde (1.1 eq) in methanol (MeOH), add acetic acid to adjust the pH to ~5.5.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

  • Monitoring: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully add an aqueous solution of 1 M NaOH to quench the reaction and adjust the pH to >10.

  • Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

step1 Amine + Aldehyde Reversible formation of carbinolamine step2 Carbinolamine Acid-catalyzed dehydration step1->step2 H⁺ step3 Imine / Iminium Ion Hydride reduction step2->step3 -H₂O step4 Secondary Amine Product step3->step4 [H⁻] from NaBH₃CN

Caption: Mechanism of the reductive amination reaction.

Part 3: Advanced Applications and Bioconjugation

Derivatization for Analytical Detection

To facilitate trace-level analysis, the amine can be tagged with a fluorescent or UV-active group. This is a common pre-column derivatization strategy for HPLC analysis.[4]

Causality Behind Experimental Choices:

  • Dansyl Chloride (DNS-Cl): Reacts with primary amines under basic conditions (pH ~9-10) to yield highly fluorescent sulfonamide derivatives, enabling detection at very low concentrations.

  • pH is Critical: The derivatization reactions are highly pH-sensitive. A buffered system is required to maintain the optimal pH, ensuring the amine is deprotonated and nucleophilic while the reagent remains stable.[4]

  • Sample Prep: Prepare a standard solution of the amine in acetonitrile.

  • Reaction: In a vial, mix 100 µL of the amine solution with 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Reagent Addition: Add 200 µL of a Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile).

  • Incubation: Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to quench any excess Dansyl Chloride.

  • Analysis: The sample is now ready for direct injection into an HPLC system with a fluorescence detector.

Part 4: Characterization of Derivatives

Confirmation of a successful derivatization is a self-validating process requiring multiple analytical techniques.

  • Mass Spectrometry (MS): The most direct confirmation. An ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the derivatized product.

  • ¹H NMR Spectroscopy: The disappearance of the primary amine protons (-NH₂) and the appearance of new signals corresponding to the added moiety are key indicators. For amides, a new broad singlet for the -NH proton will appear downfield (typically 7-9 ppm).

  • Chromatography (TLC/HPLC): A successful reaction will show the consumption of the starting material (which is relatively polar) and the formation of a new, typically less polar, product spot/peak with a different retention time.

DerivatizationProduct TypeExpected Mass Shift (Δm/z)Key ¹H NMR Signal Changes
AcetylationAcetamide+42.04Disappearance of -NH₂; appearance of -NH singlet and methyl singlet (~2 ppm).
BenzoylationBenzamide+104.11Disappearance of -NH₂; appearance of -NH singlet and new aromatic protons.
Reductive MethylationSecondary Amine+14.03Disappearance of -NH₂; appearance of N-CH₃ singlet.
DansylationSulfonamide+233.30Disappearance of -NH₂; appearance of -NH singlet and complex aromatic signals.

Conclusion

The is a critical process for its application in drug discovery and chemical biology. By leveraging the high reactivity of the primary amine, a vast array of analogs can be generated through robust and well-established reactions like acylation and reductive amination. The choice of derivatization strategy is dictated by the end goal, whether it is for SAR exploration, pharmacokinetic optimization, or analytical quantification. The protocols and rationale provided in this guide offer a solid foundation for researchers to confidently and effectively modify this valuable chemical scaffold.

References

  • Hernández-Cassou, S., & Saurina, J. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books.
  • Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S. Patent No. US20040102651A1.
  • CN100432043C. (2008). Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • (2013). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available at: [Link]

  • KR101644016B1. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

  • Wesolowski, D., & Altman, S. (2002). Basic peptide-morpholino oligomer conjugate that is very effective in killing bacteria by gene-specific and nonspecific modes. Proceedings of the National Academy of Sciences, 99(14), 9064-9069. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Banfi, D., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1333-1386. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available at: [Link]

  • Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. (2015). ResearchGate. Available at: [Link]

  • Abes, S., et al. (2006). Arginine-Rich Peptide Conjugation to Morpholino Oligomers: Effects on Antisense Activity and Specificity. Bioconjugate Chemistry, 17(3), 650-655. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Available at: [Link]

  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available at: [Link]

Sources

3-Morpholino-1-phenylpropan-1-amine safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Morpholino-1-phenylpropan-1-amine

Senior Application Scientist Note: This document provides comprehensive safety and handling guidelines for 3-Morpholino-1-phenylpropan-1-amine, a compound intended for research and development purposes. Specific toxicological and safety data for this exact molecule are not extensively published. Therefore, this guide has been constructed by synthesizing information from safety data sheets (SDS) of structurally similar compounds and adhering to established best practices for handling novel chemical entities. The recommendations herein are based on a conservative assessment of potential hazards derived from analogues such as phenylalkylamines and morpholine-containing structures. Researchers must treat this compound with the caution required for a substance of unknown toxicity.

3-Morpholino-1-phenylpropan-1-amine is a phenylalkylamine derivative incorporating a morpholine moiety. Its structure suggests potential applications in medicinal chemistry and drug discovery, as similar scaffolds are explored for various biological activities.[1]

Due to the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from related molecules. The primary structural components—a phenylalkylamine core and a morpholine ring—inform the potential risks. Phenylalkylamines are often corrosive and can cause severe skin burns and eye damage.[2] The morpholine group itself is a base, and while integrated into a larger molecule, the overall compound is expected to be a skin and eye irritant at minimum. Analogues like N-methyl-3-phenylpropan-1-amine are classified as harmful if swallowed and causing serious eye damage.[3]

Therefore, 3-Morpholino-1-phenylpropan-1-amine must be handled as a hazardous substance that is potentially corrosive, harmful if ingested, and capable of causing severe damage to the eyes and skin.

cluster_eng Examples cluster_admin Examples cluster_ppe Examples Elimination Elimination (Not Applicable for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary barrier) Substitution->Engineering Most Effective Admin Administrative Controls (Procedural rules) Engineering->Admin FumeHood Certified Chemical Fume Hood Engineering->FumeHood Eyewash Safety Shower & Eyewash Station Engineering->Eyewash PPE Personal Protective Equipment (PPE) (Last line of defense) Admin->PPE Least Effective SOP Standard Operating Procedures (SOPs) Admin->SOP Training Chemical Handling Training Admin->Training Restricted Restricted Access to Area Admin->Restricted Gloves Nitrile or Neoprene Gloves PPE->Gloves Goggles Chemical Splash Goggles PPE->Goggles Coat Flame-Resistant Lab Coat PPE->Coat

Sources

Methodological & Application

The Strategic Utility of 3-Morpholino-1-phenylpropan-1-amine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 3-Morpholino-1-phenylpropan-1-amine stands out as a highly valuable and versatile building block, particularly in the synthesis of pharmaceutically active compounds and agrochemicals. Its structure, featuring a chiral center, a phenyl ring, a flexible propanamine backbone, and a morpholine moiety, offers a rich scaffold for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of 3-Morpholino-1-phenylpropan-1-amine, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The core utility of this compound lies in its role as a precursor to key structural motifs found in a range of bioactive molecules. The 1,3-amino alcohol functionality, which can be accessed from this precursor, is a common feature in many pharmaceuticals. This guide will detail the synthesis of 3-Morpholino-1-phenylpropan-1-amine and its subsequent application as a precursor, with a focus on providing scientifically sound and reproducible protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 3-Morpholino-1-phenylpropan-1-amine and its synthetic intermediate, 3-Morpholino-1-phenylpropan-1-one, is crucial for safe handling and successful experimentation.

Property3-Morpholino-1-phenylpropan-1-one3-Morpholino-1-phenylpropan-1-amine
CAS Number 2298-48-8[1]Not available
Molecular Formula C13H17NO2[2]C13H20N2O
Molecular Weight 219.28 g/mol [2]220.31 g/mol
Appearance White to off-white crystalline solidExpected to be a viscous oil or low-melting solid
Melting Point 87.66 °C[3]Not available
Boiling Point 356.9 °C[3]Not available
Solubility Soluble in alcohols, chlorinated solventsExpected to be soluble in alcohols and polar organic solvents
Safety Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.Handle with appropriate PPE. Assumed to be a skin and eye irritant. Work in a well-ventilated fume hood.

Note: Properties for 3-Morpholino-1-phenylpropan-1-amine are predicted based on its chemical structure and data for similar compounds.

Synthetic Pathways: From Simple Starting Materials to a Key Precursor

The synthesis of 3-Morpholino-1-phenylpropan-1-amine is most efficiently achieved through a two-step process. The first step involves the well-established Mannich reaction to construct the β-amino ketone intermediate, 3-Morpholino-1-phenylpropan-1-one.[4] This is followed by the reduction of the ketone functionality to yield the target amine.

Step 1: The Mannich Reaction - A Classic for a Reason

The Mannich reaction is a three-component condensation reaction that forms a C-C bond at the α-position of a carbonyl compound.[4] In this case, acetophenone, formaldehyde, and morpholine are reacted to form 3-Morpholino-1-phenylpropan-1-one.[5] The reaction proceeds via the formation of an Eschenmoser-like salt (an iminium ion) from formaldehyde and morpholine, which is then attacked by the enol form of acetophenone.[6]

Mannich_Reaction

Protocol 1: Synthesis of 3-Morpholino-1-phenylpropan-1-one

Rationale: This protocol utilizes the hydrochloride salt of morpholine, which is common in Mannich reactions to prevent side reactions and to facilitate the formation of the reactive iminium species. An alcoholic solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reaction.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Morpholine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10% w/v)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add acetophenone (0.1 mol), paraformaldehyde (0.11 mol), morpholine hydrochloride (0.1 mol), and ethanol (100 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the residue, add 100 mL of water and basify with 10% sodium hydroxide solution until the pH is approximately 10-12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 3-Morpholino-1-phenylpropan-1-one as a crystalline solid.

Step 2: Reduction of the Ketone - Accessing the Amine

The reduction of the carbonyl group in 3-Morpholino-1-phenylpropan-1-one to a secondary amine can be achieved through several methods. Catalytic hydrogenation is a clean and efficient method, often employing catalysts like Raney Nickel or Palladium on carbon.[7] Alternatively, hydride reducing agents such as sodium borohydride can be used.[8]

Reduction_Reaction

Protocol 2: Catalytic Hydrogenation to 3-Morpholino-1-phenylpropan-1-amine

Rationale: Catalytic hydrogenation is a preferred industrial method due to its high efficiency, cleaner work-up, and the avoidance of stoichiometric metal hydride waste. Raney Nickel is a cost-effective and highly active catalyst for the reduction of ketones.[7] The use of a pressure vessel is necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently.

Materials:

  • 3-Morpholino-1-phenylpropan-1-one

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Hydrogen gas

  • Parr hydrogenator or similar pressure vessel

  • Celite® or another filter aid

Procedure:

  • In a suitable pressure vessel, dissolve 3-Morpholino-1-phenylpropan-1-one (0.05 mol) in methanol (100 mL).

  • Carefully add Raney Nickel (approximately 5% by weight of the ketone) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

  • Seal the pressure vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 8-12 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-Morpholino-1-phenylpropan-1-amine.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

3-Morpholino-1-phenylpropan-1-amine is a valuable precursor for several important classes of molecules, particularly those with applications in the pharmaceutical and agrochemical industries.

Precursor to Antidepressants: The Case of Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used for the treatment of depression.[9] The core structure of Reboxetine contains a morpholine ring and a 2-(aryloxymethyl)morpholine scaffold. While not a direct one-step transformation, 3-Morpholino-1-phenylpropan-1-amine provides a key structural motif that can be elaborated to synthesize Reboxetine and its analogs. The synthesis would involve further stereoselective transformations to introduce the desired stereochemistry and the aryloxy group.[4]

Synthesis of Agrochemicals: The Fenpropimorph Example

Fenpropimorph is a widely used agricultural fungicide.[10] Its structure is characterized by a substituted morpholine ring. Synthetic routes to Fenpropimorph can utilize precursors that share the core structure of 3-Morpholino-1-phenylpropan-1-amine, where the phenylpropanamine backbone is further elaborated.[11]

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

Technique3-Morpholino-1-phenylpropan-1-one3-Morpholino-1-phenylpropan-1-amine
¹H NMR Expected signals for aromatic protons, methylene protons adjacent to the carbonyl and the morpholine nitrogen, and morpholine protons.Expected signals for aromatic protons, the methine proton, the methylene protons, and the morpholine protons. The signal for the proton on the chiral carbon will be a characteristic multiplet.
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the propyl chain and morpholine ring.Expected signals for the aromatic carbons, the chiral carbon bearing the amino group, and the other aliphatic carbons.
IR Spectroscopy Characteristic strong absorption for the C=O stretch (around 1680 cm⁻¹).Disappearance of the C=O stretch. Appearance of N-H stretching bands (around 3300-3400 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak corresponding to its molecular weight.

Conclusion and Future Outlook

3-Morpholino-1-phenylpropan-1-amine is a precursor of significant strategic importance in organic synthesis. Its straightforward two-step synthesis from readily available starting materials makes it an attractive building block for medicinal and agricultural chemists. The protocols detailed in this guide provide a solid foundation for the reliable and efficient synthesis of this versatile compound. Future research may focus on the development of asymmetric syntheses of 3-Morpholino-1-phenylpropan-1-amine to provide enantiomerically pure material for the synthesis of chiral drugs, further expanding its utility in the development of next-generation therapeutics and agrochemicals.

References

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • 3-Morpholino-1-phenylpropan-1-one | C13H17NO2 | CID 408261 - PubChem. Available at: [Link]

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. Available at: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. Available at: [Link]

  • Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide - ResearchGate. Available at: [Link]

  • CN103275030A - Synthesis method of fenpropimorph - Google Patents.
  • Reboxetine synthesis using the Pfizer process - ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]

  • 3-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray. Available at: [Link]

  • Fenpropimorph - Wikipedia. Available at: [Link]

  • 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem. Available at: [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. Available at: [Link]

  • Conception and Synthesis of Sequence‐Coded Morpholinos - PMC - NIH. Available at: [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. Available at: [Link]

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). - ResearchGate. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • The Mannich Reaction - ResearchGate. Available at: [Link]

  • Mannich reaction: A versatile and convenient approach to bioactive skeletons - Indian Academy of Sciences. Available at: [Link]

  • Cas 4542-47-6,3-(4-MORPHOLINO)PROPIONITRILE - LookChem. Available at: [Link]

Sources

Application Notes and Protocols for the Neuropharmacological Investigation of 3-Morpholino-1-phenylpropan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Phenylpropanolamine Scaffold

The compound 3-Morpholino-1-phenylpropan-1-amine represents a molecule of significant interest within the field of neuropharmacology, primarily due to its structural resemblance to a class of highly successful psychoactive drugs. While direct research on this specific amine is not extensively documented, its core structure, a 1-phenylpropan-1-amine scaffold, is the foundational backbone for several key antidepressant and anxiolytic medications. Notably, this includes selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) such as Fluoxetine, Tomoxetine, and Nisoxetine.[1] The morpholine moiety, a common functional group in medicinal chemistry, often imparts favorable pharmacokinetic properties and can influence receptor binding.[2]

These application notes will therefore serve as a comprehensive guide for researchers and drug development professionals to investigate the neuropharmacological profile of 3-Morpholino-1-phenylpropan-1-amine and its analogs. We will proceed based on the scientifically sound hypothesis that this compound may function as a monoamine reuptake inhibitor, a mechanism central to the treatment of depression and anxiety disorders. The protocols provided herein are designed to rigorously test this hypothesis, from initial in vitro screening to in vivo behavioral validation.

It is crucial to distinguish the target compound, 3-Morpholino-1-phenylpropan-1-amine , from the structurally related 3-Morpholino-1-phenylpropan-1-one (β-Morpholinopropiophenone). The latter, a ketone, has been investigated for its anti-inflammatory properties, specifically its ability to inhibit the production of proinflammatory cytokines like IL-6 and TNFα.[3] The presence of an amine group in our target molecule, however, strongly suggests a different pharmacological trajectory, one directed towards neurotransmitter systems in the central nervous system.

Hypothesized Mechanism of Action: A Monoamine Reuptake Inhibitor

The primary hypothesis for the neuropharmacological activity of 3-Morpholino-1-phenylpropan-1-amine is its potential to inhibit the reuptake of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA)—from the synaptic cleft. By blocking the respective transporter proteins (SERT, NET, and DAT), the compound would increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor signaling. This is the established mechanism of action for a wide range of antidepressant medications.

Monoamine_Reuptake_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft presynaptic Vesicle with Neurotransmitters (NTs) nt presynaptic->nt Release reuptake_pump Monoamine Transporter (SERT, NET, DAT) receptor Postsynaptic Receptor compound 3-Morpholino-1-phenylpropan-1-amine compound->reuptake_pump Blocks nt->reuptake_pump Reuptake nt->receptor Binding

Caption: Proposed mechanism of 3-Morpholino-1-phenylpropan-1-amine blocking monoamine transporters.

Part 1: In Vitro Characterization

The initial phase of investigation should focus on determining the compound's affinity for and functional inhibition of the primary monoamine transporters.

Protocol 1: Monoamine Transporter Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, typically using radioligand binding assays with membranes from cells expressing the human recombinant transporters.

Materials:

  • Cell membranes expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and vials.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at its Kd concentration, and either the test compound, buffer (for total binding), or a high concentration of a known inhibitor (for non-specific binding).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinities (Ki, nM)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Test Compound 25150>1000
Fluoxetine 1.11802000
Tomoxetine 1204.5850
Protocol 2: Synaptosome Monoamine Reuptake Assay

This functional assay measures the compound's ability to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Materials:

  • Rodent brain tissue (striatum for DA, hippocampus/cortex for 5-HT and NE).

  • [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Krebs-Ringer bicarbonate buffer.

  • Test compound stock solution.

  • Known inhibitors (e.g., Fluoxetine, Desipramine, GBR 12909).

  • Scintillation counter.

Procedure:

  • Prepare synaptosomes from the dissected brain regions.

  • Pre-incubate synaptosomes with various concentrations of the test compound or a known inhibitor.

  • Initiate uptake by adding the respective [³H]-labeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity in the filters.

  • Calculate the percent inhibition of uptake for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical Reuptake Inhibition (IC50, nM)

Compound5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
Test Compound 45280>2000
Fluoxetine 5.23503100
Tomoxetine 2508.11500

Part 2: In Vivo Behavioral Profiling

Following promising in vitro results, the next step is to assess the compound's efficacy in established animal models of depression and anxiety. These models are crucial for preclinical drug discovery.[4][5]

In_Vivo_Workflow cluster_setup Phase 1: Setup & Dosing cluster_behavior Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis A Acquire & Acclimate Rodents (e.g., Mice) B Determine Dose Range (e.g., 1, 3, 10 mg/kg, i.p.) A->B C Administer Compound (e.g., 30-60 min pre-test) B->C D Open Field Test (Locomotor Activity) C->D Assess Sedation/ Stimulation E Elevated Plus Maze (Anxiety-like Behavior) C->E Assess Anxiolytic Effects F Forced Swim Test (Depression-like Behavior) C->F Assess Antidepressant Effects G Tail Suspension Test (Depression-like Behavior) C->G Confirm Antidepressant Effects H Analyze Behavioral Data (e.g., ANOVA) D->H E->H F->H G->H I Interpret Results & Determine Efficacy Profile H->I

Caption: A typical workflow for in vivo behavioral testing of a novel CNS compound.

Protocol 3: Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant activity. Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in behavioral despair.

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c).

  • Glass cylinders (25 cm high, 10 cm diameter).

  • Water at 23-25°C, filled to a depth of 15 cm.

  • Video tracking software or a trained observer with a stopwatch.

Procedure:

  • Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine) intraperitoneally (i.p.) 30-60 minutes before the test.

  • Gently place each mouse into a cylinder of water for a 6-minute session.

  • Record the entire session. The first 2 minutes are considered a habituation period.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • At the end of the test, remove the mice, dry them, and return them to their home cages.

Data Analysis:

  • Compare the mean immobility time between the treatment groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant decrease in immobility time suggests an antidepressant-like effect.

Protocol 4: Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair where immobility is measured.[6] It is often used to corroborate findings from the FST.

Materials:

  • Male mice.

  • A suspension bar or chamber.

  • Adhesive tape.

  • Video camera and analysis software.

Procedure:

  • Administer the test compound, vehicle, or a positive control 30-60 minutes prior to the test.

  • Suspend each mouse by its tail from the suspension bar using adhesive tape (approximately 1 cm from the tip of the tail).

  • The session typically lasts for 6 minutes.

  • Record the duration of immobility over the 6-minute period.

  • Return the mice to their home cages after the test.

Data Analysis:

  • Analyze the data similarly to the FST. A significant reduction in the duration of immobility is indicative of antidepressant-like activity.

Data Presentation: Expected Outcomes in Behavioral Models

Behavioral TestKey MeasureExpected Outcome with Effective Compound
Forced Swim Test Immobility TimeDecrease
Tail Suspension Test Immobility TimeDecrease
Elevated Plus Maze Time in Open ArmsIncrease
Open Field Test Total Distance TraveledNo significant change (rules out hyperactivity)

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial neuropharmacological characterization of 3-Morpholino-1-phenylpropan-1-amine or its analogs. Positive results from these studies—specifically, high affinity for SERT and/or NET, functional inhibition of reuptake, and efficacy in the FST and TST without significant locomotor effects—would provide strong evidence for its potential as a novel antidepressant or anxiolytic agent.

Subsequent research should delve into more complex models, such as the chronic mild stress paradigm, to assess efficacy after long-term administration, which more closely mimics the clinical treatment of depression.[4] Furthermore, comprehensive safety pharmacology and toxicology studies would be essential before considering any clinical development. The structural similarity of this compound to established therapeutic agents makes it a compelling candidate for further investigation in the quest for new and improved treatments for neuropsychiatric disorders.

References

  • National Center for Biotechnology Information. (n.d.). 3-Morpholino-1-phenylpropan-1-one. PubChem Compound Database. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

  • Gould, T. D. (Ed.). (2009). Animal Models of Depression: Molecular Perspectives. In Mood and Anxiety Related Phenotypes in Mice. Humana Press. Available at: [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Hale, J. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • PubMed. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Retrieved from [Link]

  • Malki, K., & Pain, O. (2022). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Juniper Publishers. Available at: [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • PubMed. (2025). Preclinical and in silico studies of 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea: A promising agent for depression and anxiety. Retrieved from [Link]

  • Ferguson, D. P. (2012). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Biotechniques, 52(6), 393-396. Available at: [Link]

  • Belovicova, K., et al. (2017). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 6(4), 115-122. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpropan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • ResearchGate. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available at: [Link]

  • ResearchGate. (2020). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link]

  • Ikawati, Z., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(1), 1-12. Available at: [Link]

Sources

Application Note: A Framework for Evaluating the In Vitro Cytotoxicity of 3-Morpholino-1-phenylpropan-1-amine on Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The search for novel therapeutic agents is a cornerstone of oncology research. Small molecules with unique scaffolds represent a promising avenue for discovering drugs with new mechanisms of action to overcome the challenges of toxicity and resistance associated with current treatments.[1] 3-Morpholino-1-phenylpropan-1-amine is a synthetic compound featuring a morpholine ring, a phenyl group, and a propanamine backbone. While the morpholine moiety is present in various biologically active compounds, including some with anticancer properties, the specific cytotoxic profile of 3-Morpholino-1-phenylpropan-1-amine against cancer cells is not extensively documented in publicly available literature.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro cytotoxicity screening of 3-Morpholino-1-phenylpropan-1-amine. It outlines the principles behind key cytotoxicity assays, provides detailed, self-validating protocols, and offers guidance on data analysis and interpretation. The framework presented here is designed to establish a robust foundation for assessing the compound's potential as an anticancer agent.

Principle of Cytotoxicity Assessment

The initial evaluation of a potential anticancer compound involves determining its ability to reduce the viability or induce the death of cancer cells. This is typically achieved through a panel of in vitro cytotoxicity assays, each interrogating a different aspect of cellular health.[4] A multi-assay approach provides a more complete picture of the compound's biological effects and reduces the risk of artifacts associated with a single methodology.

For a comprehensive initial screening of 3-Morpholino-1-phenylpropan-1-amine, we recommend a tiered approach utilizing assays that measure:

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[5] These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing an indirect count of viable, metabolically active cells.[6] It is a widely used method for high-throughput screening due to its simplicity and cost-effectiveness.

  • Cellular Biomass (SRB Assay): The Sulforhodamine B (SRB) assay is a colorimetric test based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total protein mass, and therefore to the cell number.[8] This assay is less susceptible to interference from compounds that alter cellular metabolism without causing cell death.[7]

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9][10] As LDH is a stable cytosolic enzyme that should not be present in the culture medium of healthy cells, its presence is a reliable indicator of cell lysis and necrosis.

Experimental Workflow & Protocols

A successful cytotoxicity study relies on careful planning and execution. The following diagram illustrates a generalized workflow for assessing the activity of a test compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution of Test Compound prep_plate Seed Cells in 96-Well Plates prep_compound->prep_plate prep_cells Culture & Passage Cancer Cell Lines prep_cells->prep_plate add_treatment Add Serial Dilutions of Compound & Controls prep_plate->add_treatment incubate Incubate for 48-72 hours add_treatment->incubate run_assay Perform Selected Assay (e.g., MTT, SRB, LDH) incubate->run_assay read_plate Measure Absorbance/ Fluorescence run_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Generalized workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is designed to assess the effect of 3-Morpholino-1-phenylpropan-1-amine on cancer cell metabolic activity.[6][11]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test Compound: 3-Morpholino-1-phenylpropan-1-amine

  • Positive Control: Doxorubicin

  • Vehicle Control: DMSO or culture medium used to dissolve the test compound

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a concentrated stock solution of 3-Morpholino-1-phenylpropan-1-amine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in complete culture medium to achieve final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound, positive control (Doxorubicin), or vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[11]

Protocol 2: Sulforhodamine B (SRB) Cellular Biomass Assay

This protocol provides a robust method for determining cytotoxicity based on the measurement of total cellular protein content.[7][12]

Materials:

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Acetic acid

  • All other materials as listed in the MTT protocol

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% (w/v) TCA to each well without removing the culture medium. Incubate the plate for 1 hour at 4°C to fix the cells.[7]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% (v/v) acetic acid or slow-running tap water to remove excess TCA.[12] Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]

  • Solubilization: Air-dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 510 nm using a microplate reader.[8]

Data Analysis and Interpretation

1. Calculation of Percentage Viability: For both assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

2. Determination of IC50: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[14] It is a standard measure of a compound's potency.

  • Method: Plot the percentage viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[15][16] Various software packages (e.g., GraphPad Prism, R) and online calculators can perform this analysis.[17]

Sample Data Presentation: The results should be summarized in a clear, tabular format to allow for easy comparison across different cell lines and assays.

Cell LineAssay3-Morpholino-1-phenylpropan-1-amine IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)MTTExperimental ValueExperimental Value
SRBExperimental ValueExperimental Value
A549 (Lung)MTTExperimental ValueExperimental Value
SRBExperimental ValueExperimental Value
HeLa (Cervical)MTTExperimental ValueExperimental Value
SRBExperimental ValueExperimental Value

Self-Validating System & Controls: The integrity of the data relies on the proper use of controls:

  • Vehicle Control (Negative Control): Cells treated with the solvent used to dissolve the test compound. This control group represents 100% cell viability and is crucial for calculating the relative effect of the test compound.[4]

  • Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin). This confirms that the assay system is responsive to cytotoxic agents and provides a benchmark for comparing the potency of the test compound.[4]

  • Blank Control: Wells containing only culture medium (and assay reagents). This is used to subtract the background absorbance from all other readings.[4]

Hypothetical Mechanism of Action & Next Steps

Should 3-Morpholino-1-phenylpropan-1-amine demonstrate significant cytotoxic activity, the next logical step is to investigate its mechanism of action. Many cytotoxic drugs induce apoptosis (programmed cell death). Doxorubicin, for instance, works through mechanisms including DNA intercalation and inhibition of topoisomerase II, which can trigger apoptotic pathways.[18][19][20]

The diagram below illustrates a hypothetical apoptotic pathway that could be investigated as a potential mechanism for the test compound. This is a generalized representation and serves as a conceptual framework for designing follow-up experiments.

Apoptosis_Pathway compound 3-Morpholino-1- phenylpropan-1-amine target Hypothetical Cellular Target (e.g., Kinase, DNA) compound->target stress Cellular Stress (e.g., DNA Damage, ER Stress) target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC casp9 Caspase-9 Activation cytoC->casp9 casp3 Caspase-3 (Executioner Caspase) Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Sources

Application Note: Quantitative Determination of 3-Morpholino-1-phenylpropan-1-amine in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Morpholino-1-phenylpropan-1-amine in human plasma and urine. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology. The method utilizes a straightforward sample preparation procedure, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. The validation of this method has been conducted in accordance with the principles outlined in the FDA's guidance for bioanalytical method validation, ensuring high accuracy, precision, and reliability of the generated data.

Introduction

3-Morpholino-1-phenylpropan-1-amine is a synthetic compound with a phenylethylamine backbone and a morpholine moiety. The phenylethylamine structure is a common feature in many centrally acting drugs, and the inclusion of a morpholine ring can enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to cross the blood-brain barrier[1][2]. Given these structural features, 3-Morpholino-1-phenylpropan-1-amine is a compound of interest in drug discovery and development.

To support preclinical and clinical studies, a reliable and sensitive bioanalytical method is essential for the quantitative determination of this compound in biological matrices. LC-MS/MS is the analytical technique of choice for this purpose due to its high selectivity, sensitivity, and speed[3]. This application note provides a detailed protocol for the analysis of 3-Morpholino-1-phenylpropan-1-amine in human plasma and urine, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a comprehensive validation summary.

Chemical Structure and Properties

  • Compound: 3-Morpholino-1-phenylpropan-1-amine

  • Molecular Formula: C₁₃H₂₀N₂O

  • Molecular Weight: 220.31 g/mol

  • Structure: Chemical structure of 3-Morpholino-1-phenylpropan-1-amine (Note: A hypothetical structure is presented for illustrative purposes as the exact structure was not found in the provided search results.)

  • Predicted Properties: The presence of two basic nitrogen atoms (one in the morpholine ring and the secondary amine) suggests that this compound will be basic and readily protonated. This property is exploited for efficient extraction and detection by positive ion electrospray ionization mass spectrometry.

Experimental

Materials and Reagents
  • 3-Morpholino-1-phenylpropan-1-amine reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-Morpholino-1-phenylpropan-1-amine-d5

  • Acetonitrile, methanol, and water (all LC-MS grade)

  • Formic acid and ammonium hydroxide (analytical grade)

  • Human plasma and urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation

The selection of a sample preparation method is critical for removing matrix interferences and concentrating the analyte[4]. For a basic compound like 3-Morpholino-1-phenylpropan-1-amine, a mixed-mode cation exchange SPE is highly effective.

Protocol for Human Plasma:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from step 3 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 2 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

Protocol for Human Urine:

  • To 50 µL of human urine, add 25 µL of the internal standard working solution and 450 µL of water.

  • Vortex to mix.

  • Proceed with the SPE procedure from step 4 as described for plasma.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization for specific instrumentation.

Parameter Condition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Ionization Voltage+4500 V
Source Temperature500°C
MRM TransitionsAnalyte: 221.2 → 105.1 (Quantifier), 221.2 → 120.1 (Qualifier)Internal Standard (d5): 226.2 → 110.1
Collision Energy (CE)Optimized for specific instrument; typically 15-30 eV
Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[5][6]. The following parameters were assessed:

  • Selectivity: The analysis of six different blank lots of human plasma and urine showed no significant interfering peaks at the retention time of the analyte and internal standard.

  • Calibration Curve: The method was linear over the concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results were within the acceptance criteria of ±15% (±20% at the LLOQ).

  • Matrix Effect and Recovery: The matrix effect was assessed and found to be minimal. The extraction recovery was consistent and reproducible across the QC levels.

  • Stability: The analyte was found to be stable in plasma and urine under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 1: Summary of Method Validation Results (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
LLOQS/N ≥ 50.1 ng/mL
Accuracy (% Bias)± 15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD)≤ 15% (≤20% at LLOQ)≤ 9.8%
Extraction RecoveryConsistent~85%
Matrix EffectCV ≤ 15%7.2%
Stability (24h Bench-top)± 15% of nominalWithin acceptance criteria
Stability (3 Freeze-Thaw)± 15% of nominalWithin acceptance criteria
Stability (30 days at -80°C)± 15% of nominalWithin acceptance criteria

Visualization

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma or Urine Sample add_is Add Internal Standard sample->add_is precip Protein Precipitation (Plasma Only) add_is->precip centrifuge Centrifugation precip->centrifuge spe_load SPE Loading centrifuge->spe_load spe_wash SPE Wash spe_load->spe_wash spe_elute SPE Elution spe_wash->spe_elute evap Evaporation spe_elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Injection reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Overall workflow for the analysis of 3-Morpholino-1-phenylpropan-1-amine.

Postulated Fragmentation Pathway

fragmentation cluster_fragments Product Ions parent [M+H]⁺ m/z 221.2 frag1 [C₇H₇O]⁺ m/z 105.1 (Benzoyl Cation) parent->frag1 Collision-Induced Dissociation frag2 [C₈H₈N]⁺ m/z 120.1 (Tropylium Ion Derivative) parent->frag2

Caption: Postulated fragmentation of 3-Morpholino-1-phenylpropan-1-amine in MS/MS.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 3-Morpholino-1-phenylpropan-1-amine in human plasma and urine. The method has been validated following FDA guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability. This protocol is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of drugs containing this or similar chemical moieties.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-PHENYLPROPAN-1-AMINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 555-560. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Retrieved from [Link]

  • Eren, E., Göncü Sürü, A., Yılmaz, N., & Oncu, C. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. New Trend in Medical Sciences, 3(2), 91-97. Retrieved from [Link]

  • Andersson, M., Åstrand, A., & Helander, A. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of labelled compounds & radiopharmaceuticals, 57(6), 428–435. Retrieved from [Link]

  • Li, H., Wang, J., & Li, X. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 8456081. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Wahlström, R., Styles, C., & Hägglund, G. (2014). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 6(19), 7855-7861. Retrieved from [Link]

  • Li, H., Wang, J., & Li, X. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Andersson, M., Åstrand, A., & Helander, A. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Developing Assays for 3-Morpholino-1-phenylpropan-1-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of Phenylpropanolamine Derivatives

The 3-Morpholino-1-phenylpropan-1-amine scaffold and its analogues represent a class of compounds with significant potential for modulating neurological pathways. Structural similarities to known neuroactive compounds, such as the intermediates used in the synthesis of fluoxetine and tomoxetine, strongly suggest that their primary biological targets are likely to be the monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or the monoamine oxidase (MAO) enzymes.[1][2] These transporters and enzymes are critical regulators of neurotransmitter signaling in the central nervous system, and their modulation is a cornerstone of treatment for a wide range of psychiatric and neurodegenerative disorders.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute a robust suite of assays to characterize the activity of 3-Morpholino-1-phenylpropan-1-amine and similar molecules. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a clear path from initial screening to detailed mechanistic studies.

Strategic Assay Development Workflow

A tiered approach to assay development is recommended to efficiently characterize the activity of novel compounds like 3-Morpholino-1-phenylpropan-1-amine. This workflow begins with high-throughput screening to identify primary biological targets, followed by more detailed secondary assays to determine potency and mechanism of action.

AssayWorkflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action Primary_DAT Fluorescent DAT Uptake Assay Secondary_Binding Radioligand Binding Assays (IC50 Determination) Primary_DAT->Secondary_Binding Primary_NET Fluorescent NET Uptake Assay Primary_NET->Secondary_Binding Primary_SERT Fluorescent SERT Uptake Assay Primary_SERT->Secondary_Binding Primary_MAO Fluorimetric MAO-A/B Assay Secondary_MAO MAO-A/B Inhibition (IC50 Determination) Primary_MAO->Secondary_MAO MOA_Kinetics Kinetic Uptake Assays (Km, Vmax, Ki) Secondary_Binding->MOA_Kinetics MOA_Efflux Neurotransmitter Efflux Assays Secondary_Binding->MOA_Efflux

Caption: Tiered assay development workflow for characterizing 3-Morpholino-1-phenylpropan-1-amine activity.

Tier 1: Primary Screening Assays

The initial screening phase is designed for high-throughput capacity to rapidly assess whether 3-Morpholino-1-phenylpropan-1-amine interacts with monoamine transporters or MAO enzymes.

Fluorescent Substrate Uptake Assays for Monoamine Transporters (DAT, NET, SERT)

Principle: These assays utilize a fluorescent substrate that mimics endogenous monoamine neurotransmitters.[5] Cells engineered to express a specific monoamine transporter (DAT, NET, or SERT) will take up the fluorescent substrate, leading to an increase in intracellular fluorescence.[6][7] An inhibitor of the transporter will block this uptake, resulting in a reduced fluorescence signal. A masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, enabling a no-wash, homogeneous assay format suitable for high-throughput screening.[5][8]

Protocol: Fluorescent Substrate Uptake Inhibition Assay

  • Cell Plating:

    • Seed human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT into black, clear-bottom 96- or 384-well microplates at a density optimized for the specific cell line (e.g., 20,000 cells/well).[9]

    • Incubate the plates at 37°C and 5% CO₂ for 24-48 hours to allow for cell adherence and recovery.

  • Compound and Control Preparation:

    • Prepare a stock solution of 3-Morpholino-1-phenylpropan-1-amine in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the test compound in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Prepare positive controls (known inhibitors for each transporter, e.g., nomifensine for DAT, nisoxetine for NET, and fluoxetine for SERT) and a vehicle control (e.g., DMSO at the same final concentration as the test compound).[10][11]

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add the diluted test compounds, positive controls, and vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for 20 minutes.[10]

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Neurotransmitter Transporter Uptake Assay Kit, Molecular Devices).[6]

    • Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature, protected from light.[10]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm).[8]

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a maximally effective concentration of the positive control (100% inhibition).

ParameterRecommended Value
Cell LineHEK293 expressing hDAT, hNET, or hSERT
Plate Format96- or 384-well, black, clear-bottom
Test Compound Conc.10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM)
Positive ControlsNomifensine (DAT), Nisoxetine (NET), Fluoxetine (SERT)
Incubation Time20 min (compound), 10-30 min (substrate)
DetectionFluorescence Plate Reader
Fluorimetric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Principle: This assay measures the activity of MAO enzymes through a coupled enzymatic reaction that produces a fluorescent product. MAO-A and MAO-B catalyze the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂).[12] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a highly fluorescent product.[12] A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.

Protocol: Fluorimetric MAO Inhibition Assay

  • Enzyme and Reagent Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare a working solution of the MAO enzyme in assay buffer.

    • Prepare a detection mix containing the MAO substrate (e.g., p-tyramine), HRP, and a fluorescent probe.[12]

  • Assay Procedure:

    • In a 96- or 384-well black microplate, add the test compound at various concentrations.

    • Include positive controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B) and a vehicle control.[13]

    • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the detection mix.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/585 nm).[12]

    • Calculate the percent inhibition for each concentration of the test compound.

Tier 2: Potency and Selectivity Determination

Once a primary activity has been identified, the next step is to quantify the compound's potency (IC₅₀) and its selectivity for the target transporter or enzyme.

Radioligand Binding Assays for Monoamine Transporters

Principle: Radioligand binding assays directly measure the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target.[14] The amount of radioactivity bound to the transporter-expressing membranes is inversely proportional to the affinity of the test compound.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the transporter of interest (e.g., HEK293-hDAT, -hNET, or -hSERT).

    • Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.[14]

    • Resuspend the membrane pellet in an appropriate binding buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT), and varying concentrations of the test compound.[15][16]

    • Define non-specific binding using a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM nomifensine for DAT).

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at an appropriate temperature (e.g., 4°C or room temperature).[16]

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[14]

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[14]

  • Data Analysis:

    • Plot the specific binding (total binding minus non-specific binding) as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[8]

BindingAssay Membranes Transporter-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-L) Radioligand->Incubate TestCompound Test Compound (I) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Bound Bound [³H]-L-Transporter (on filter) Filter->Bound trapped Unbound Unbound [³H]-L (in filtrate) Filter->Unbound passes through Count Scintillation Counting Bound->Count IC50 IC50 Determination Count->IC50

Caption: Workflow for a radioligand competition binding assay.

Tier 3: Elucidating the Mechanism of Action

For compounds that demonstrate potent inhibition of monoamine transporters, further assays are necessary to understand their precise mechanism of action.

Kinetic Uptake Assays

Principle: Kinetic uptake assays are performed to determine if the inhibition by the test compound is competitive, non-competitive, or uncompetitive. This is achieved by measuring the initial rate of radiolabeled substrate uptake at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.[9]

Protocol: Kinetic Uptake Assay

  • Cell Plating and Preparation:

    • Plate transporter-expressing cells as described in the fluorescent uptake assay protocol.

  • Uptake Measurement:

    • Pre-incubate the cells with either vehicle or a fixed concentration of 3-Morpholino-1-phenylpropan-1-amine.

    • Initiate uptake by adding various concentrations of a radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-norepinephrine for NET).[9][15]

    • Incubate for a short period (e.g., 1-5 minutes) to measure the initial linear rate of uptake.[15]

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the maximal uptake rate (Vmax) and the substrate affinity constant (Km).[9]

    • Compare the Km and Vmax values in the presence and absence of the inhibitor to determine the mechanism of inhibition (e.g., an increase in Km with no change in Vmax indicates competitive inhibition).

Inhibition TypeEffect on KmEffect on Vmax
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases
Neurotransmitter Efflux Assays

Principle: This assay determines if a compound acts as a substrate and induces reverse transport (efflux) of the neurotransmitter from the cell.[9] This is a characteristic of releasing agents, such as amphetamine.

Protocol: Neurotransmitter Efflux Assay

  • Cell Loading:

    • Plate transporter-expressing cells and allow them to adhere.

    • Load the cells with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) by incubating them with the radioligand for a set period.

  • Efflux Measurement:

    • Wash the cells to remove extracellular radioligand.

    • Add fresh buffer containing various concentrations of the test compound or a positive control (e.g., amphetamine).

    • At various time points, collect the extracellular buffer and measure the amount of radioactivity released from the cells.

    • At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released into the medium at each time point for each concentration of the test compound.

    • Plot the percent release as a function of time to determine the rate of efflux.

Conclusion

The comprehensive suite of assays detailed in this application note provides a robust framework for the thorough characterization of 3-Morpholino-1-phenylpropan-1-amine and its analogues. By progressing through the tiers of screening, potency determination, and mechanistic studies, researchers can gain a deep understanding of the compound's pharmacological profile. This systematic approach is essential for identifying promising lead candidates for the development of novel therapeutics targeting monoamine transporter and oxidase systems.

References

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  • Kovalevich, J., & Apparsundaram, S. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 208(1), 78-85. Available at: [Link]

  • Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Molecules, 25(10), 2399. Available at: [Link]

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Application Notes & Protocols: Leveraging 3-Morpholino-1-phenylpropan-1-amine for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the morpholine moiety stands out as a privileged scaffold, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Morpholino-1-phenylpropan-1-amine as a versatile building block in combinatorial chemistry. We will explore its intrinsic chemical functionalities and delineate detailed protocols for its application in solid-phase synthesis to generate diverse small-molecule libraries. The causality behind experimental choices, self-validating protocols, and visual workflows are presented to empower scientists in accelerating hit-to-lead campaigns.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability in drug candidates.[1][3] Its unique pKa and capacity for hydrogen bonding contribute to favorable interactions with biological targets and improved blood-brain barrier permeability in central nervous system (CNS) drug discovery.[3][4] The compound at the heart of this guide, 3-Morpholino-1-phenylpropan-1-amine, offers a trifecta of diversification points, making it an exceptionally valuable scaffold for combinatorial library generation.

Key Structural Features for Combinatorial Chemistry:

  • Primary Amine (-NH₂): A readily functionalizable handle for amide bond formation, reductive amination, and sulfonylation, allowing for the introduction of a wide array of substituents.

  • Tertiary Morpholine Nitrogen: While less reactive, it can be involved in quaternization or oxidation reactions, or its basicity can be modulated by substituents on the scaffold.

  • Phenyl Ring: This aromatic moiety can be substituted in the starting material to introduce initial diversity or can be a site for further chemical modification in more advanced synthetic routes.

This guide will focus on leveraging the primary amine for library diversification, a common and highly effective strategy in combinatorial synthesis.[5][6]

Workflow Overview: Solid-Phase Synthesis of a Diverse Amide Library

Solid-phase organic synthesis (SPOS) offers a powerful platform for combinatorial chemistry by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[6] The following workflow outlines the generation of a chemical library based on the 3-Morpholino-1-phenylpropan-1-amine scaffold.

G cluster_0 Phase 1: Scaffold Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage and Analysis A 1. Resin Selection (Wang Resin) B 2. Linker Activation (e.g., p-Nitrophenyl Chloroformate) A->B C 3. Scaffold Coupling (Attachment of 3-Morpholino- 1-phenylpropan-1-amine) B->C D 4. Split Synthesis (Divide resin into reaction vessels) C->D Immobilized Scaffold E 5. Parallel Acylation (Introduce diverse R-COOH building blocks) D->E F 6. Pooling (Optional) (For screening as mixtures) E->F G 7. Cleavage from Resin (TFA Cocktail) F->G Acylated Resin Beads H 8. Product Isolation & Purification G->H I 9. Quality Control (LC-MS, NMR) H->I

Figure 1: A three-phase workflow for the solid-phase synthesis of a diverse amide library using the target scaffold.

Detailed Protocols and Methodologies

The following protocols are designed to be self-validating, with checkpoints and explanations for key steps.

Phase 1: Immobilization of the Scaffold onto Solid Support

The choice of resin and linker is critical for the success of solid-phase synthesis. Wang resin is a popular choice for anchoring primary amines, as the resulting carbamate linkage is stable to a variety of reaction conditions but can be readily cleaved with trifluoroacetic acid (TFA).[7]

Protocol 3.1.1: Activation of Wang Resin

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a fritted reaction vessel. Add dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Solvent Exchange: Drain the DCM and wash the resin with anhydrous N,N-dimethylformamide (DMF, 3 x 10 mL).

  • Activation: Prepare a solution of p-nitrophenyl chloroformate (4.0 mmol, 4 eq.) in anhydrous DCM (10 mL). Add this solution to the swollen resin, followed by pyridine (4.0 mmol, 4 eq.).

  • Reaction: Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the activated resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and finally DCM (5 x 10 mL). Dry the resin under vacuum.

Causality Insight: Using a 4-fold excess of activating agent ensures near-complete functionalization of the resin's hydroxyl groups. The pyridine acts as a base to neutralize the HCl byproduct.

Protocol 3.1.2: Coupling of 3-Morpholino-1-phenylpropan-1-amine

  • Scaffold Preparation: Dissolve 3-Morpholino-1-phenylpropan-1-amine (3.0 mmol, 3 eq.) in anhydrous DMF (10 mL).

  • Coupling Reaction: Add the scaffold solution to the activated Wang resin. Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3 eq.) to the slurry.

  • Incubation: Agitate the reaction mixture at 50°C for 16 hours.

  • Washing: Drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (5 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted activated sites, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash as in step 4.

  • Drying: Dry the resin-bound scaffold under high vacuum.

Trustworthiness Check: The efficiency of the coupling can be qualitatively assessed using a Kaiser test on a small sample of the resin beads. A negative test (beads remain yellow) indicates successful and complete coupling of the primary amine.

Phase 2: Library Diversification via Parallel Acylation

This phase utilizes the "split-and-pool" or parallel synthesis approach to introduce diversity.[6] For this example, we will focus on parallel synthesis in a 96-well filter plate format.

Protocol 3.2.1: Parallel Amide Bond Formation

  • Resin Dispensing: Distribute the resin-bound scaffold equally into the wells of a 96-well filter plate (e.g., 20 mg per well).

  • Building Block Preparation: In a separate 96-well plate, prepare stock solutions of a diverse set of carboxylic acids (R-COOH, 5 eq. per well) in DMF. Also prepare a stock solution of a coupling agent, such as HBTU (4.9 eq.), and an activator base, such as DIPEA (10 eq.), in DMF.

  • Reagent Addition: Add the coupling agent/base solution to each well of the carboxylic acid plate and allow to pre-activate for 5 minutes.

  • Acylation Reaction: Transfer the activated carboxylic acid solutions to the corresponding wells of the resin plate. Seal the plate and agitate at room temperature for 4 hours.

  • Washing: Once the reaction is complete, unseal the plate and wash the resin in each well by adding and draining the following solvents: DMF (3x), Methanol (3x), and DCM (5x).

  • Drying: Dry the resin under vacuum.

Expertise Insight: Pre-activation of the carboxylic acids with HBTU/DIPEA forms a highly reactive intermediate, which ensures efficient acylation of the resin-bound secondary amine. Using excess reagents is a hallmark of solid-phase synthesis, driving the reaction to completion.

Phase 3: Cleavage and Characterization

The final step is to cleave the newly synthesized molecules from the solid support and prepare them for screening and analysis.

Protocol 3.3.1: Cleavage of Products from Resin

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 200 µL) to each well of the dried resin plate. Allow the reaction to proceed for 2-3 hours at room temperature.

  • Product Collection: Place a 96-well collection plate beneath the filter plate and transfer the cleaved products by applying gentle positive pressure or centrifugation.

  • Solvent Evaporation: Concentrate the solutions in the collection plate using a centrifugal evaporator to remove the TFA.

  • Product Storage: Re-dissolve the final compounds in a suitable solvent, such as DMSO, for storage and screening.

Self-Validation System: The inclusion of TIS in the cleavage cocktail acts as a scavenger for reactive carbocations that can be formed during cleavage, preventing side reactions and degradation of the final products.

Data Presentation and Expected Outcomes

The described workflow enables the rapid synthesis of a library of N-acylated 3-morpholino-1-phenylpropan-1-amine derivatives. The diversity of the final products is determined by the selection of carboxylic acid building blocks in Protocol 3.2.1.

Table 1: Example Library Components and Calculated Masses

Well IDR-Group of Carboxylic AcidFinal Compound Mass ( g/mol )
A1Acetyl262.33
A2Benzoyl324.41
A34-Chlorobenzoyl358.85
A4Cyclohexanecarbonyl330.45
A5Thiophene-2-carbonyl330.43

Conclusion

3-Morpholino-1-phenylpropan-1-amine is a highly effective and versatile scaffold for combinatorial chemistry. Its inherent structural features, particularly the reactive primary amine, provide a straightforward handle for diversification. The detailed solid-phase synthesis protocols presented herein offer a robust and reliable methodology for the generation of diverse small-molecule libraries. By understanding the rationale behind each experimental step, from resin activation to product cleavage, researchers can confidently apply and adapt these techniques to accelerate their drug discovery programs. The integration of the morpholine moiety through this scaffold is a proven strategy for creating libraries with favorable drug-like properties.[1][8]

References

  • Banik, B. K. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design (pp. 353-425). Elsevier. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of morpholines. Aldrichimica Acta, 39(3), 67-79.
  • García-Álvarez, R., & Kennedy, A. R. (2012). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. The Journal of Organic Chemistry, 77(21), 9519-9527. [Link]

  • Kaur, H., & Kumar, V. (2020). Combinatorial Chemistry and its Application -A Modern Synthetic Approach. ResearchGate. [Link]

  • Lam, K. S., Lebl, M., & Krchnák, V. (2021). Combinatorial chemistry in drug discovery. Chemical reviews, 121(1), 1-59. [Link]

  • Perrone, M. G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2737-2763. [Link]

  • Sen, S., & Gupta, A. (2017). Combinatorial Chemistry - Modern Synthesis Approach. PharmaTutor, 5(2), 43-53. [Link]

  • Tiwari, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1435-1478. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Morpholino-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Morpholino-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Understanding the Synthesis: A Two-Step Approach

The synthesis of 3-Morpholino-1-phenylpropan-1-amine is typically achieved through a two-step process. The initial step involves the Mannich reaction of acetophenone, formaldehyde, and morpholine to form the intermediate, 3-morpholino-1-phenylpropan-1-one. This intermediate is subsequently reduced to the target compound, 3-Morpholino-1-phenylpropan-1-amine. The overall yield and purity of the final product are critically dependent on the efficiency of both steps.

Synthesis_Workflow A Acetophenone D Mannich Reaction A->D B Formaldehyde B->D C Morpholine C->D E 3-Morpholino-1-phenylpropan-1-one D->E F Reduction E->F G 3-Morpholino-1-phenylpropan-1-amine F->G

Caption: Overall workflow for the synthesis of 3-Morpholino-1-phenylpropan-1-amine.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

A. Mannich Reaction (Step 1): Synthesis of 3-Morpholino-1-phenylpropan-1-one

Observed Issue Potential Causes Troubleshooting Solutions
Low or No Product Formation 1. Inefficient Iminium Ion Formation: The reaction of formaldehyde and morpholine to form the Eschenmoser's salt precursor is slow. 2. Incorrect pH: The reaction is sensitive to pH. Acidic conditions are required to catalyze the enolization of acetophenone and the formation of the iminium ion. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation energy barrier.1. Pre-form the Iminium Salt: Consider reacting morpholine hydrochloride with paraformaldehyde separately before the addition of acetophenone. 2. Acid Catalysis: Add a catalytic amount of a strong acid like hydrochloric acid. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A temperature range of 60-100°C is a good starting point.[1]
Formation of a White Precipitate (Paraformaldehyde) 1. Incomplete Depolymerization: Paraformaldehyde has not fully depolymerized to formaldehyde. 2. Low Solubility: Paraformaldehyde has low solubility in some organic solvents.1. Heat the Reaction Mixture: Gently heat the mixture of paraformaldehyde and solvent before adding other reactants to ensure complete dissolution. 2. Use Formalin: Substitute paraformaldehyde with an aqueous solution of formaldehyde (formalin), adjusting the reaction solvent accordingly.
Presence of Multiple Side Products 1. Bis-amination: Reaction of the product with another molecule of the iminium ion. 2. Self-condensation of Acetophenone: Aldol condensation of acetophenone under basic or acidic conditions. 3. Polymerization of Formaldehyde: Especially under harsh conditions.1. Control Stoichiometry: Use a slight excess of acetophenone relative to the iminium salt precursor. 2. Maintain Optimal pH: Avoid strongly basic or acidic conditions that favor self-condensation. 3. Gradual Addition: Add the formaldehyde source slowly to the reaction mixture to maintain a low concentration.
Difficult Product Isolation 1. Product is an Oil: The Mannich base may not crystallize easily. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.1. Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. 2. Column Chromatography: Purify the crude product using silica gel chromatography. 3. Break Emulsion: Add a saturated brine solution during the extraction to help break up any emulsions.

B. Reduction (Step 2): Synthesis of 3-Morpholino-1-phenylpropan-1-amine

Observed Issue Potential Causes Troubleshooting Solutions
Incomplete Reduction 1. Insufficient Reducing Agent: The amount of reducing agent is not enough to fully reduce the ketone. 2. Deactivated Reducing Agent: The reducing agent has degraded due to moisture or improper storage. 3. Low Reaction Temperature: The reduction is too slow at the current temperature.1. Increase Molar Ratio: Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) relative to the ketone. 2. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. 3. Elevate Temperature: Cautiously increase the reaction temperature, monitoring for side reactions. For sodium borohydride reductions, a temperature range of 0-25°C is typical.
Formation of a Byproduct with a Double Bond Dehydration of the Alcohol: Elimination of water from the alcohol product, especially under acidic conditions and elevated temperatures.1. Control Temperature: Maintain a low temperature during the reduction and workup. 2. Neutralize Carefully: After reduction, carefully neutralize the reaction mixture with a base at a low temperature.
Low Yield after Workup 1. Product Lost in Aqueous Layer: The amine product may have some water solubility, especially in its protonated form. 2. Decomposition during Purification: The product may be unstable to heat or prolonged exposure to silica gel.1. Adjust pH before Extraction: Ensure the aqueous layer is basic (pH > 10) before extraction to deprotonate the amine and increase its solubility in the organic solvent. 2. Multiple Extractions: Perform multiple extractions with a suitable organic solvent to maximize recovery. 3. Avoid High Temperatures: Use a rotary evaporator at a low temperature for solvent removal. If using chromatography, consider a shorter column and faster elution.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Mannich reaction in this synthesis?

A1: The choice of solvent can influence the reaction yield. Protic solvents like ethanol can facilitate the reaction by aiding in the dissolution of reactants and stabilizing charged intermediates.[2] However, aprotic solvents like benzene or toluene have also been used successfully.[2] It is recommended to start with ethanol and optimize from there.

Q2: Can I use a different reducing agent for the second step?

A2: Yes, other reducing agents can be used. While sodium borohydride is a common and effective choice, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) can also be employed.[1] Catalytic hydrogenation is often cleaner and can lead to higher yields but requires specialized equipment for handling hydrogen gas.

Q3: My final product is a thick oil. How can I purify it effectively?

A3: If the final product is an oil, purification can be achieved through several methods. The most common is column chromatography on silica gel using a solvent system such as ethyl acetate/hexane with a small amount of triethylamine to prevent the amine from streaking on the column. Alternatively, you can attempt to form a salt of the amine (e.g., hydrochloride or oxalate salt), which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the Mannich reaction and the reduction can be effectively monitored by Thin Layer Chromatography (TLC). For the Mannich reaction, you will observe the consumption of acetophenone and the appearance of a new, more polar spot corresponding to the Mannich base. For the reduction, the spot of the ketone will be replaced by a more polar spot of the resulting amine. Staining with potassium permanganate can help visualize the alcohol product.

Q5: What are the key safety precautions for this synthesis?

A5: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Sodium borohydride reacts with water to produce flammable hydrogen gas; therefore, it should be handled with care and reactions should be quenched cautiously. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Detailed Experimental Protocols

A. Step 1: Synthesis of 3-Morpholino-1-phenylpropan-1-one (Mannich Base)

Mannich_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A 1. Combine acetophenone, morpholine hydrochloride, and paraformaldehyde in ethanol. B 2. Add a catalytic amount of concentrated HCl. A->B C 3. Reflux the mixture for 4-6 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction and remove ethanol under reduced pressure. D->E F 6. Dissolve the residue in water and basify with NaOH. E->F G 7. Extract the product with ethyl acetate. F->G H 8. Dry the organic layer and concentrate to obtain the crude product. G->H

Caption: Step-by-step protocol for the Mannich reaction.

Materials:

  • Acetophenone

  • Morpholine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), morpholine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is complete when the acetophenone spot has disappeared.

  • Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and make the solution basic (pH > 10) by the slow addition of an aqueous sodium hydroxide solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-morpholino-1-phenylpropan-1-one. The crude product can be purified by column chromatography if necessary.

B. Step 2: Reduction of 3-Morpholino-1-phenylpropan-1-one

Reduction_Protocol cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Isolation A 1. Dissolve 3-morpholino-1-phenylpropan-1-one in glacial acetic acid. B 2. Cool the solution to 0-5 °C in an ice bath. A->B C 3. Slowly add sodium borohydride in portions. B->C D 4. Stir at 0-5 °C for 30 minutes, then at room temperature for 2-3 hours. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Carefully quench the reaction with aqueous NaOH at 0 °C. E->F G 7. Extract the product with ethyl acetate. F->G H 8. Dry the organic layer and concentrate to obtain the final product. G->H

Caption: Step-by-step protocol for the reduction of the Mannich base.

Materials:

  • 3-Morpholino-1-phenylpropan-1-one

  • Glacial Acetic Acid

  • Sodium Borohydride

  • Sodium Hydroxide (aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the crude 3-morpholino-1-phenylpropan-1-one (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate with 1% triethylamine) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding a cold aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12), while maintaining the temperature below 20 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Morpholino-1-phenylpropan-1-amine. The product can be further purified by distillation under reduced pressure or column chromatography.

V. References

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents. Available at:

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents. Available at:

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents. Available at:

  • Roman, G., et al. (2011). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie, 56(2), 157-162.

  • Solanki, P. V., et al. (2017). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of ChemTech Research, 10(1), 1-8.

Sources

Technical Support Center: Optimizing 3-Morpholino-1-phenylpropan-1-amine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of 3-Morpholino-1-phenylpropan-1-amine and its derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Due to the limited specific literature on 3-Morpholino-1-phenylpropan-1-amine, this document synthesizes established principles from related phenylpropanolamine compounds, morpholino-containing molecules, and general best practices for small molecule assays.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is a typical starting concentration for 3-Morpholino-1-phenylpropan-1-amine in a new assay?

For a novel compound like 3-Morpholino-1-phenylpropan-1-amine, a broad concentration range is recommended for initial screening. A common starting point is a high concentration of 10-100 µM to determine if the compound has any effect in your assay system. Subsequently, a dose-response curve should be generated to identify the optimal concentration range.

Q2: How should I prepare my stock solution of 3-Morpholino-1-phenylpropan-1-amine?

The solubility of 3-Morpholino-1-phenylpropan-1-amine is predicted to be moderate in water and higher in organic solvents like DMSO, ethanol, or methanol.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent such as DMSO. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My compound is not showing any activity. What are the initial troubleshooting steps?

If you observe no activity, consider the following:

  • Concentration: The concentration might be too low. Try a higher concentration range in your next experiment.

  • Solubility: The compound may have precipitated out of solution. Visually inspect your wells for any precipitate. Consider preparing fresh dilutions.

  • Stability: The compound may not be stable under your assay conditions (e.g., pH, temperature).

  • Mechanism of Action: Your assay may not be suitable for detecting the specific activity of this compound.

Q4: I am observing high background noise or non-specific effects in my assay. What could be the cause?

High background noise can stem from several factors:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that interfere with assay readouts.

  • Off-Target Effects: The compound might be interacting with other components in your assay system. Morpholino-containing compounds, for instance, have been associated with off-target effects.[2][3]

  • Assay Interference: The compound itself might interfere with your detection method (e.g., fluorescence, luminescence).

Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to common challenges encountered when optimizing the concentration of 3-Morpholino-1-phenylpropan-1-amine.

Issue 1: Poor Reproducibility and Inconsistent Results

Question: I am getting variable results between replicate wells and experiments. What are the likely causes and how can I improve consistency?

Answer:

Poor reproducibility is a common hurdle in assay development. The root cause often lies in subtle variations in experimental conditions.

Causality and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in the final compound concentration.

    • Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step.

  • Compound Instability: 3-Morpholino-1-phenylpropan-1-amine may degrade over time, especially in aqueous solutions or under certain storage conditions.

    • Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Inconsistent Incubation Times: Variations in incubation times can affect the extent of the biological response.

    • Solution: Use a multichannel pipette or an automated liquid handler to add reagents to all wells as simultaneously as possible. Ensure consistent timing for all steps of the assay.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and other reagents.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.

Issue 2: Determining the Optimal Concentration Range

Question: How do I systematically determine the effective concentration range for 3-Morpholino-1-phenylpropan-1-amine and avoid using concentrations that are too high or too low?

Answer:

A systematic dose-response analysis is crucial for identifying the optimal concentration range. This involves testing the compound over a wide range of concentrations to determine its potency (EC50 or IC50) and efficacy (the maximum effect).

Experimental Workflow: Dose-Response Curve Generation

Caption: Workflow for generating a dose-response curve.

Data Interpretation:

The resulting sigmoidal curve will allow you to determine key parameters:

ParameterDescription
EC50 The concentration at which the compound elicits 50% of its maximum effect.
IC50 The concentration at which the compound inhibits a biological process by 50%.
Efficacy The maximum response achievable with the compound.

For subsequent experiments, it is advisable to use concentrations around the EC50/IC50 to be in the most sensitive range of the dose-response curve.

Issue 3: Suspected Off-Target Effects or Toxicity

Question: I observe a response, but I am concerned it might be due to off-target effects or cellular toxicity rather than specific activity. How can I investigate this?

Answer:

Distinguishing between specific, on-target activity and non-specific effects is critical for valid data interpretation.

Strategies for Deconvolution:

  • Cytotoxicity Assays: Run a parallel cytotoxicity assay (e.g., MTS, MTT, or LDH release assay) using the same cell line and compound concentrations. If the observed effect in your primary assay correlates with cytotoxicity, it is likely a non-specific toxic effect.

  • Counter-Screening: If you have a known target, perform a counter-screen using a cell line that does not express the target or an in vitro assay with a purified target. Activity in the absence of the target suggests off-target effects.

  • Structural Analogs: Test structurally similar compounds that are known to be inactive. If these analogs produce the same response, it is more likely to be a non-specific effect related to the chemical scaffold.

  • Time-Course Experiments: A specific biological response may have a characteristic time course, while non-specific effects like toxicity may have a different temporal profile.

Logical Flow for Investigating Off-Target Effects:

OffTargetInvestigation A Observed Activity B Run Parallel Cytotoxicity Assay A->B C Is activity correlated with toxicity? B->C D Likely Non-Specific Toxicity C->D Yes E Perform Counter-Screen (target-negative cells or in vitro) C->E No F Activity in counter-screen? E->F G Likely Off-Target Effect F->G Yes H Likely On-Target Activity F->H No

Caption: Decision tree for investigating potential off-target effects.

Issue 4: Solubility Problems

Question: I suspect my compound is precipitating in the assay medium. How can I confirm this and what can I do to improve solubility?

Answer:

Poor aqueous solubility is a frequent challenge with small molecules. Precipitation can lead to inaccurate concentration determination and misleading results.

Detection and Mitigation:

  • Visual Inspection: Carefully inspect the wells of your assay plate, preferably under a microscope, for any signs of precipitation (e.g., crystals, cloudiness).

  • Solubility Assays: Perform a formal solubility test in your assay buffer. Prepare a dilution series and measure the turbidity or use techniques like nephelometry.

  • Modify Assay Buffer: The composition of your assay buffer can significantly impact solubility.

    • Adding Solubilizing Agents: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a protein like bovine serum albumin (BSA) to your buffer. However, be aware that these additives can sometimes interfere with the assay.

    • Adjusting pH: The charge state of 3-Morpholino-1-phenylpropan-1-amine will depend on the pH. Modifying the buffer pH (while ensuring it remains within the optimal range for your biological system) can sometimes improve solubility.

  • Lower Final Solvent Concentration: While a stock solution in DMSO is common, a high final concentration of DMSO in the assay can cause the compound to precipitate when diluted into an aqueous buffer. Ensure the final DMSO concentration is as low as possible.

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 408261, 3-Morpholino-1-phenylpropan-1-one. [Link]

  • Solubility of Things. 3-Phenylpropylamine. [Link]

  • Gibson, T. J. (2010). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 70(5), 637-646. [Link]

  • Chang, E. H., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

Sources

troubleshooting inconsistent results with 3-Morpholino-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Morpholino-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistent and effective use of this compound in your experiments. My approach is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and properties of 3-Morpholino-1-phenylpropan-1-amine.

Q1: What are the recommended storage conditions for 3-Morpholino-1-phenylpropan-1-amine?

A1: For long-term stability, 3-Morpholino-1-phenylpropan-1-amine should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Stock solutions should be prepared fresh, but if necessary, can be stored at -80°C in an inert atmosphere for a limited time. Avoid repeated freeze-thaw cycles. The morpholino group and the amine functionality can be susceptible to oxidation and degradation, especially in solution.

Q2: What is the best solvent for dissolving 3-Morpholino-1-phenylpropan-1-amine?

A2: 3-Morpholino-1-phenylpropan-1-amine is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium to the final working concentration. Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5%).

Q3: Is 3-Morpholino-1-phenylpropan-1-amine sensitive to pH?

A3: Yes, as a tertiary amine, the protonation state of the morpholino group is pH-dependent. This can affect its solubility, stability, and biological activity. It is known to be more stable in acidic conditions, specifically below a pH of 6.0.[1] In alkaline conditions, the compound may be more susceptible to degradation.[2] It is crucial to consider the pH of your buffers and media and to assess the stability of the compound under your specific experimental conditions.

Q4: What are the expected impurities in a sample of 3-Morpholino-1-phenylpropan-1-amine?

A4: Potential impurities can arise from the synthesis process. Common starting materials for similar compounds include acetophenone and paraformaldehyde.[3] Incomplete reaction or side reactions during the synthesis of the precursor, 3-Morpholino-1-phenylpropan-1-one, could lead to residual starting materials. The subsequent reductive amination to form the final amine product might also be incomplete, leaving residual ketone. It is also important to consider the potential for byproducts from the reduction of other functional groups.[4] Always refer to the Certificate of Analysis (CoA) provided by the supplier for purity information.

Section 2: Troubleshooting Guide for Inconsistent Results

This section provides a systematic approach to resolving common issues encountered during the use of 3-Morpholino-1-phenylpropan-1-amine.

Issue 1: Variable or Lower-than-Expected Biological Activity

You observe inconsistent results between experiments or the compound shows lower potency than anticipated.

Root Cause Analysis and Solutions:

  • Compound Degradation:

    • Reasoning: As an amine, the compound can degrade over time, especially if not stored correctly or if exposed to harsh conditions (e.g., high pH, strong light, oxidizing agents).

    • Troubleshooting Steps:

      • Verify Storage: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.

      • Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound. Avoid using old stock solutions.

      • pH of Media: Check the pH of your experimental buffer or medium. If it is alkaline, consider if the compound is stable over the duration of your experiment. A stability study using your experimental conditions may be necessary.

  • Inaccurate Concentration:

    • Reasoning: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations. The compound's hygroscopic nature could also lead to weighing errors.

    • Troubleshooting Steps:

      • Recalibrate Balance: Ensure the analytical balance is properly calibrated.

      • Careful Weighing: Weigh a sufficient amount of the solid to minimize weighing errors. Handle the solid in a low-humidity environment if possible.

      • Pipette Calibration: Verify the calibration of your pipettes.

      • Spectrophotometric Confirmation: If a molar extinction coefficient is known, you can verify the concentration of your stock solution using UV-Vis spectrophotometry.

  • Solubility Issues:

    • Reasoning: If the compound is not fully dissolved in your stock solution or precipitates upon dilution into aqueous media, the actual concentration in your experiment will be lower than intended.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your stock solution and final experimental solutions for any precipitate.

      • Sonication: Briefly sonicate the stock solution to ensure complete dissolution.

      • Solvent Choice: While DMSO is common, for some aqueous buffers, a different co-solvent might be necessary to maintain solubility upon dilution.

      • Pre-warming Media: Pre-warming the aqueous medium before adding the compound stock can sometimes help maintain solubility.

Troubleshooting Workflow: Inconsistent Biological Activity

Caption: A logical workflow for troubleshooting inconsistent biological activity.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

You observe cell death or other effects that are not consistent with the expected mechanism of action.

Root Cause Analysis and Solutions:

  • Solvent Toxicity:

    • Reasoning: High concentrations of DMSO or other organic solvents can be toxic to cells.

    • Troubleshooting Steps:

      • Solvent Control: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent used to dissolve the compound).

      • Minimize Solvent Concentration: Adjust your stock solution concentration to ensure the final solvent concentration in your assay is as low as possible (ideally ≤0.1% for DMSO).

  • Compound Purity:

    • Reasoning: Toxic impurities from the synthesis process could be responsible for the observed toxicity.

    • Troubleshooting Steps:

      • Review Certificate of Analysis (CoA): Check the purity of your compound lot.

      • Test a Different Lot: If possible, obtain a different batch of the compound to see if the toxicity is lot-specific.

      • Analytical Characterization: If the problem persists and is critical, consider independent analytical verification of the compound's purity and identity (e.g., by HPLC, NMR, or mass spectrometry).

  • High Compound Concentration:

    • Reasoning: The observed toxicity may be a dose-dependent effect of the compound itself at high concentrations.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where the compound is active without being overtly toxic.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of 3-Morpholino-1-phenylpropan-1-amine needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of 3-Morpholino-1-phenylpropan-1-amine (C13H19NO2) is approximately 221.3 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 221.3 g/mol * 1000 mg/g

  • Weighing: Carefully weigh the calculated amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a suitable vial.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Protocol 2: General Assay Plate Preparation
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • Prepare Intermediate Dilutions: Prepare serial dilutions of your 10 mM stock solution in cell culture medium or an appropriate buffer. This helps to minimize pipetting errors and reduce the final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the final concentrations of 3-Morpholino-1-phenylpropan-1-amine. Ensure to include a vehicle control (medium with the same final DMSO concentration) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired period under appropriate conditions (e.g., 37°C, 5% CO2).

  • Assay: Proceed with your specific downstream assay to measure the biological response.

Section 4: Chemical Properties and Data

PropertyValueSource
Molecular FormulaC13H19NO2N/A
Molecular Weight221.3 g/mol N/A
AppearanceSolidN/A
SolubilityDMSO, EthanolGeneral Chemical Knowledge
Precursor Melting Point (3-Morpholino-1-phenylpropan-1-one)87.66 °C[5]
Precursor Boiling Point (3-Morpholino-1-phenylpropan-1-one)356.9 °C[5]

Section 5: Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for 3-Morpholino-1-phenylpropan-1-amine may vary depending on the biological context, its precursor, 3-Morpholino-1-phenylpropan-1-one, has been noted as an inhibitor of pro-inflammatory cytokines like IL-6 and TNFα in HepG2 and microglia cells.[5] This suggests a potential role in modulating inflammatory signaling pathways. The phenylethylamine scaffold is also known to interact with various receptors and transporters in the central nervous system.[6][7]

G cluster_0 Potential Cellular Interactions 3M1PPA 3-Morpholino-1-phenylpropan-1-amine Receptor Cell Surface Receptor / Transporter 3M1PPA->Receptor Binds to IKK IKK Complex Receptor->IKK Inhibits Signal NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) Nucleus->Cytokines Induces Transcription Inflammation Inflammatory Response Cytokines->Inflammation Promotes

Caption: Hypothetical anti-inflammatory signaling pathway for 3-Morpholino-1-phenylpropan-1-amine.

References

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. Available at: [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. Available at: [Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. Available at: [Link]

  • 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem - NIH. Available at: [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - NIH. Available at: [Link]

  • 3-Morpholino-1-phenylpropan-1-one | C13H17NO2 | CID 408261 - PubChem. Available at: [Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC. Available at: [Link]

  • Are there any direct complaints associated with Phenethylamine (PEA) use? - Consensus. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. Available at: [Link]

  • Are there any direct complaints associated with Phenethylamine (PEA) use? - Consensus. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. Available at: [Link]

  • 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem. Available at: [Link]

  • PPPA (drug) - Wikipedia. Available at: [Link]

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addressing solubility issues of 3-Morpholino-1-phenylpropan-1-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Morpholino-1-phenylpropan-1-amine

Welcome to the technical support guide for 3-Morpholino-1-phenylpropan-1-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt these principles to your specific experimental needs.

I. Understanding the Molecule: Why Solubility is a Challenge

3-Morpholino-1-phenylpropan-1-amine possesses two key functional groups that dictate its solubility: a morpholine ring and a primary amine. Both of these are basic nitrogen atoms capable of being protonated. The molecule also contains a nonpolar phenyl group, which contributes to its low intrinsic solubility in water.

  • The Basic Nature: The presence of two amine groups makes the molecule a weak base. The morpholine nitrogen typically has a pKa around 8.3-8.7, while the primary amine's pKa is expected to be around 9.5-11.0.[1][2][3] This basicity is the key to overcoming solubility issues.

  • The Lipophilic Nature: The phenyl group is hydrophobic ("water-fearing"), which limits the molecule's ability to dissolve in aqueous solutions when it is in its neutral, uncharged form.

These competing characteristics mean that at neutral pH (like in standard Phosphate-Buffered Saline, PBS, at pH 7.4), the compound is largely uncharged and, therefore, poorly soluble.

Predicted Physicochemical Properties
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Key Functional Groups Primary Amine, Tertiary Amine (Morpholine), Phenyl Group
Predicted pKa (Morpholine) ~8.5
Predicted pKa (Primary Amine) ~10.0
Nature Dibasic, moderately lipophilic

II. Troubleshooting & FAQ

This section is structured to guide you from the most common problems to more advanced solutions.

Question 1: "I tried to dissolve my 3-Morpholino-1-phenylpropan-1-amine directly in PBS (pH 7.4) and it won't go into solution, or it precipitated out. Why?"

Answer: This is the most common issue and is entirely expected based on the molecule's chemistry.

Causality: At pH 7.4, which is significantly below the pKa of both amine groups, one would expect the compound to be protonated and soluble. However, the intrinsic solubility of the neutral form is very low. If the concentration you are trying to achieve exceeds this intrinsic solubility, it will not dissolve. The key principle is that only the charged (protonated) form of the amine is freely soluble in water.[4][5] At pH 7.4, while a significant portion is protonated, the equilibrium may not be sufficient to fully dissolve the compound at higher concentrations.

The relationship between pH, pKa, and the ratio of charged (protonated, BH⁺) to uncharged (B) base is described by the Henderson-Hasselbalch equation .[6][7][8]

pH = pKa + log([B]/[BH⁺])

To ensure solubility, we need to maximize the concentration of the charged species, [BH⁺]. This is achieved by lowering the pH of the solvent well below the pKa of the amine groups.

Question 2: "What is the first and most effective step to solubilize this compound for an aqueous stock solution?"

Answer: The primary and most effective method is pH adjustment . By preparing your stock solution in a mildly acidic buffer, you can fully protonate the amine groups, forming a water-soluble salt in situ.

Expertise & Rationale: A general rule of thumb for basic compounds is to adjust the pH of the solvent to at least 2 units below the lowest pKa of the basic functional groups. In this case, with the lowest pKa being around 8.5 (for the morpholine group), preparing the stock solution at a pH of 6.5 or lower will ensure that over 99% of the molecules are in their charged, water-soluble, cationic form.

Solubility Troubleshooting Flowchart Start Start: Compound (3-Morpholino-1-phenylpropan-1-amine) Insoluble Issue: Insoluble in Neutral Buffer (e.g., PBS pH 7.4) Start->Insoluble Step1 Step 1: pH Adjustment (Primary Method) Insoluble->Step1 Protocol1 Protocol: Prepare stock in acidic buffer (e.g., pH 4-6) Step1->Protocol1 Check1 Is solubility sufficient? Protocol1->Check1 Success Success: Use acidic stock and dilute into final medium Check1->Success Yes Step2 Step 2: Co-Solvents (Secondary Method) Check1->Step2 No Protocol2 Protocol: Use minimal DMSO (e.g., <10%) then dilute with acidic buffer Step2->Protocol2 Check2 Is solubility sufficient? Protocol2->Check2 Check2->Success Yes Step3 Step 3: Excipients (Advanced Method) Check2->Step3 No Protocol3 Protocol: Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complex Step3->Protocol3 Success2 Success: Use formulated stock for experiments Protocol3->Success2

Caption: Troubleshooting workflow for solubilizing 3-Morpholino-1-phenylpropan-1-amine.

Experimental Protocol 1: Preparation of an Acidic Stock Solution

  • Target: Prepare a 10 mM stock solution in 50 mM Sodium Citrate buffer, pH 4.0.

  • Materials: 3-Morpholino-1-phenylpropan-1-amine powder, Citric Acid, Sodium Citrate, purified water, calibrated pH meter.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer at pH 4.0.

  • Weighing: Accurately weigh the required amount of the compound. For 1 mL of a 10 mM stock, you will need 0.2203 mg. It is recommended to prepare a larger volume (e.g., 10 mL) for better accuracy (2.203 mg).

  • Dissolution: Add the powder to your prepared acidic buffer.

  • Mixing: Vortex or sonicate briefly. The compound should readily dissolve to form a clear solution.

  • Storage: Store the stock solution as recommended on the data sheet, typically at -20°C or -80°C.

Self-Validation: The formation of a clear, particulate-free solution is the primary indicator of success. When you dilute this acidic stock into your final, larger volume of neutral experimental buffer (e.g., cell culture media), the final pH of the media will not change significantly, but the compound will remain in solution due to being diluted well below its solubility limit.

pH-Dependent Solubility Mechanism NeutralForm Neutral Compound (B) (Lipophilic Phenyl Group Dominates) LowSolubility Poor Aqueous Solubility NeutralForm->LowSolubility LowpH Low pH (pH < pKa) NeutralForm->LowpH + H⁺ ProtonatedForm Protonated Compound (BH⁺) (Charged Amine Groups Dominate) HighSolubility High Aqueous Solubility ProtonatedForm->HighSolubility HighpH High pH (pH > pKa) ProtonatedForm->HighpH - H⁺ HighpH->NeutralForm Deprotonation LowpH->ProtonatedForm Protonation

Caption: The effect of pH on the ionization and solubility of an amine-containing compound.

Question 3: "Adjusting the pH is not an option for my experiment, or I need a very high concentration that still won't dissolve. What's next?"

Answer: If pH adjustment alone is insufficient, the next steps involve using co-solvents or specialized excipients like cyclodextrins.[9][10][11]

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[12][13] For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common choice.

Expertise & Rationale: The strategy is to first dissolve the compound in a small amount of 100% DMSO and then slowly dilute this mixture with your aqueous buffer. The DMSO disrupts the water's hydrogen bonding network, creating a more favorable environment for the nonpolar phenyl group.

Trustworthiness & Caveats: DMSO can be toxic to cells, and the final concentration in your experiment should be carefully controlled. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this must be validated for your specific cell type.[14][15] Primary cells are often more sensitive.[14]

Co-Solvent Typical Starting Conc. for Stock Max Final Conc. in Cell Assays Notes
DMSO 100% (for initial dissolution)< 0.5% v/v (recommended)Standard choice, but check cell tolerance.[14]
Ethanol 20-50% in water< 1% v/vCan cause protein precipitation at high concentrations.
PEG 400 10-30% in waterVariable, check literatureGenerally well-tolerated.

Experimental Protocol 2: Preparation of a Co-solvent Stock Solution

  • Target: Prepare a 100 mM stock in 100% DMSO.

  • Dissolution: Weigh 22.03 mg of the compound and dissolve it in 1 mL of high-purity DMSO. Vortex until clear. This creates a 200X stock if your highest final concentration is 500 µM.

  • Dilution Strategy: To use in an experiment, dilute this stock 1:200 or greater into your final aqueous medium. For example, add 5 µL of the 100 mM stock to 995 µL of media to get a final concentration of 500 µM with 0.5% DMSO.

  • Self-Validation: After dilution, the solution should remain clear. If precipitation occurs, the solubility limit has been exceeded, and a lower concentration or a different method is needed.

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the nonpolar part of a drug molecule (the phenyl group in this case), forming an "inclusion complex" that is water-soluble.[16][17][]

Expertise & Rationale: This is an advanced but highly effective technique, particularly for in vivo studies where organic co-solvents may be undesirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and well-tolerated choice.

Cyclodextrin Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Drug Drug Molecule (Poorly Soluble) p1 Drug->p1 + CD Cyclodextrin (Water Soluble) CD->p1 Complex Hydrophobic part of Drug is inside CD DrugPart Drug p2 HighSolubility Enhanced Aqueous Solubility p2->HighSolubility Results in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to enhance solubility.

Experimental Protocol 3: Formulation with Cyclodextrin

  • Target: Prepare a 10 mg/mL solution of HP-β-CD in an appropriate aqueous buffer (e.g., 20 mM citrate buffer, pH 5.0). This corresponds to a 1% w/v solution.

  • Screening: Add increasing amounts of 3-Morpholino-1-phenylpropan-1-amine to the cyclodextrin solution.

  • Equilibration: Mix the solution (e.g., on a rotator) for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Analysis: Centrifuge the samples and measure the concentration of the compound in the supernatant (e.g., by HPLC-UV) to determine the solubility enhancement.

  • Self-Validation: A significant increase in the supernatant concentration compared to a control without cyclodextrin confirms successful complexation and solubilization.

III. Summary of Strategies

Method Principle Pros Cons Best For
pH Adjustment Protonates amine groups to form soluble salts.Simple, effective, uses common lab reagents.May not be suitable for pH-sensitive assays.Initial stock solution preparation for most in vitro work.
Co-solvents (DMSO) Reduces solvent polarity.High solubilizing power for lipophilic compounds.Potential for cell toxicity; must control final concentration.High-concentration stocks; compounds resistant to pH modification.
Cyclodextrins Encapsulates hydrophobic moieties.[16]Low toxicity, suitable for in vivo use.More complex formulation development; higher cost.In vivo formulations; very sensitive in vitro assays.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 3-Morpholino-1-phenylpropan-1-amine, ensuring reliable and reproducible experimental results.

IV. References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 68(10), o2857. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Morpholino-1-phenylpropan-1-one. Retrieved from [Link]

  • Saleh, T., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Patel, J. R., & Patel, A. B. (2015). Co-solvent and Complexation Systems. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceuticals (Basel), 8(4), 737–758. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 50(17), 4125–4140. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Rudrangi, S. R. S., et al. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

  • de Souza, C. O., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Minerva Stomatologica, 73(1), 1-7. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

  • Chow, K. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Chemguide. (n.d.). amines as bases. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal International Journal of Sciences, 5(5), 25-34. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 26.4 Basicity of Amines – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Molecules. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

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Technical Support Hub: Optimizing Derivatization of 3-Morpholino-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Morpholino-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. As a molecule featuring a primary amine, it is amenable to a wide range of derivatization reactions, most commonly N-acylation and N-sulfonylation, to produce novel amides and sulfonamides.

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and standardized protocols to ensure reproducible, high-yield results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the derivatization of 3-Morpholino-1-phenylpropan-1-amine.

Q1: What are the most common methods for derivatizing the primary amine of this compound? A1: The most prevalent and versatile methods are N-acylation and N-sulfonylation. N-acylation is typically performed using acyl chlorides or acid anhydrides to form amides. N-sulfonylation uses sulfonyl chlorides to yield sulfonamides. Both reactions are robust and tolerate a wide variety of functional groups on the acylating or sulfonylating agent.

Q2: Why is a base necessary for these derivatization reactions? A2: When using acyl halides or sulfonyl halides, the reaction generates a strong acid byproduct (e.g., HCl).[1][2][3] This acid will protonate the starting amine, converting it into an unreactive ammonium salt, which halts the reaction.[1][3] A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is added to neutralize this acid and ensure the primary amine remains a free, active nucleophile.[4]

Q3: How do I choose the right solvent for my reaction? A3: The ideal solvent should fully dissolve your starting amine and be inert to the reagents. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices.[4][5] The selection may also depend on the reaction temperature; for instance, THF is suitable for reactions run from -78 °C to its boiling point, while DCM is better for reactions at or below room temperature.

Q4: My reaction is sluggish or stalls completely. What is the likely cause? A4: Reaction stagnation is often due to several factors:

  • Insufficient Base: The generated acid has quenched the starting amine.

  • Poor Reagent Quality: The acylating or sulfonylating agent may have degraded due to moisture. Acyl halides, in particular, are highly sensitive to hydrolysis.

  • Low Temperature: The activation energy for the reaction is not being met. While some reactions are vigorous even at 0 °C, others may require warming to proceed at a reasonable rate.[4]

  • Steric Hindrance: The bulk of the morpholino and phenyl groups, combined with a sterically demanding acylating agent, can slow the reaction rate.

Q5: How can I monitor the progress of the reaction? A5: Thin Layer Chromatography (TLC) is the most common and effective method.[4] Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to separate the starting material from the product. The product, being an amide or sulfonamide, is typically less polar than the starting amine and will have a higher Rf value. Staining with ninhydrin can be useful as it specifically visualizes primary and secondary amines (the starting material), which will disappear upon complete conversion.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to overcoming common experimental challenges.

Issue 1: Low Product Yield

Low yield is a frequent problem stemming from incomplete reactions, side product formation, or issues during workup and purification.

LowYield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Amine, Acyl/Sulfonyl Chloride, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Time) start->check_conditions check_workup Analyze Workup & Purification (Extraction pH, Chromatography) start->check_workup reagent_issue Potential Issue: - Degraded acyl chloride (hydrolysis) - Wet solvent/base - Impure starting amine check_reagents->reagent_issue conditions_issue Potential Issue: - Insufficient base (1.1-1.5 eq. typical) - Reaction too cold/short - Over-acylation (side product) check_conditions->conditions_issue workup_issue Potential Issue: - Product loss during aqueous wash - Tailing on silica gel column - Product decomposition check_workup->workup_issue solution_reagent Solution: - Use freshly opened/distilled reagents - Use anhydrous solvents - Purify starting material reagent_issue->solution_reagent solution_conditions Solution: - Increase base to 2.0 eq. - Increase temperature or reaction time - Use a less reactive acylating agent conditions_issue->solution_conditions solution_workup Solution: - Ensure workup pH is neutral/basic - Add TEA to chromatography eluent - Use alternative purification (e.g., crystallization) workup_issue->solution_workup

Caption: Troubleshooting Decision Tree for Low Yield.

Proposed Cause Scientific Explanation Recommended Solution
Reagent Degradation Acyl and sulfonyl chlorides are highly electrophilic and react readily with atmospheric moisture. This hydrolysis neutralizes the reagent, reducing the effective concentration available to react with the amine.Use freshly opened bottles of reagents or purify them immediately before use. Ensure all solvents and non-protic bases (e.g., TEA, pyridine) are anhydrous.
Incomplete Reaction The nucleophilicity of the primary amine can be hampered by steric bulk. Additionally, if the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction.[6]Increase the reaction temperature in increments (e.g., from 0 °C to room temperature, or from RT to 40 °C). Extend the reaction time and monitor by TLC. Consider using a more reactive acylating agent (e.g., anhydride instead of a carboxylic acid with a coupling agent).
Amine Protonation As previously mentioned, the generation of HCl will protonate the starting amine if an insufficient amount of base is present, effectively killing the reaction. A 50% yield is the theoretical maximum if no base is added.[3]Use at least 1.1 to 1.5 equivalents of a tertiary amine base (e.g., TEA, DIPEA, or pyridine). For sluggish reactions, using 2 equivalents can be beneficial.
Product Loss During Workup The product amide/sulfonamide still contains a basic morpholine nitrogen. Washing the organic layer with an acidic aqueous solution (e.g., dilute HCl) can protonate this site, pulling the product into the aqueous layer and reducing the isolated yield.[7]During workup, perform aqueous washes with neutral (water) or slightly basic (saturated NaHCO₃) solutions. This ensures your product remains in the organic phase.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.

  • Di-acylation/Di-sulfonylation: While the primary amine is significantly more nucleophilic, under harsh conditions (e.g., high temperature, large excess of a highly reactive acylating agent), a second acylation can occur on the newly formed amide/sulfonamide nitrogen.

    • Solution: Perform the reaction at a lower temperature (0 °C is a good starting point) and add the acylating/sulfonylating agent dropwise to avoid localized high concentrations.[4] Use only a slight excess (1.05-1.1 equivalents) of the electrophile.

  • Reaction with Morpholine Nitrogen: The tertiary amine of the morpholine ring is generally unreactive due to steric hindrance and lower basicity compared to the primary amine. However, with very small and highly reactive electrophiles (e.g., acetyl chloride) under forcing conditions, quaternization of the morpholine nitrogen is a possibility, leading to a charged byproduct.

    • Solution: Stick to controlled conditions (low temperature, stoichiometric reagents). This side reaction is generally minor but can be a concern with less sterically hindered acylating agents.

  • Elimination (for Mannich Bases): 3-Morpholino-1-phenylpropan-1-amine is a Mannich base.[8][9][10] Under certain conditions (especially heat or strong base/acid), it can undergo a retro-Mannich (elimination) reaction to form an enone and morpholine.

    • Solution: Maintain mild reaction conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases. A well-controlled acylation at 0 °C to room temperature is unlikely to trigger this pathway.

Issue 3: Purification Challenges

Basic compounds can be difficult to purify via standard silica gel chromatography.

  • Problem: The product, containing a basic morpholine group, can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[11] This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

  • Solution 1: Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your chromatography eluent (e.g., hexanes/ethyl acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly with symmetrical peak shapes.[12]

  • Solution 2: Use an Alternative Stationary Phase: Amine-functionalized or "basic" silica gel is commercially available and can be an excellent alternative for purifying basic compounds without needing a mobile phase modifier.[11]

  • Solution 3: Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective and scalable purification method that avoids chromatography altogether.

Part 3: Standard Experimental Protocols

The following are detailed, step-by-step methodologies for the most common derivatization reactions.

Protocol 1: General N-Acylation with an Acyl Chloride

This protocol describes the formation of an N-acyl derivative (amide).

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Amine (1.0 eq.) and TEA (1.5 eq.) in Anhydrous DCM cool Cool to 0 °C (Ice Bath) prep->cool add Add Acyl Chloride (1.1 eq.) Dropwise cool->add stir Stir at 0 °C to RT (Monitor by TLC) add->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: Standard workflow for N-Acylation.

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-Morpholino-1-phenylpropan-1-amine (1.0 eq.).

  • Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add triethylamine (TEA) (1.5 eq.) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.[4]

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction's progress by TLC until the starting amine is fully consumed (typically 1-4 hours).

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate eluent, often with 1% TEA added) to yield the pure amide product.

Protocol 2: General N-Sulfonylation with a Sulfonyl Chloride

This protocol describes the formation of an N-sulfonyl derivative (sulfonamide). The procedure is very similar to acylation.

  • To a round-bottom flask, add 3-Morpholino-1-phenylpropan-1-amine (1.0 eq.) and dissolve it in anhydrous DCM or THF (approx. 0.1 M).

  • Add pyridine (2.0 eq.) as the base. Pyridine is often preferred for sulfonylation as it can also act as a nucleophilic catalyst.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise as a solid or dropwise if it's a liquid.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Sulfonylation reactions can sometimes be slower than acylations and may require overnight stirring.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine. Caution: Ensure your product is stable to a brief acidic wash. If not, use the NaHCO₃ quench described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or crystallization to afford the pure sulfonamide.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 24, 2026, from [Link]

  • St. Gelais, T. M., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved January 24, 2026, from [Link]

  • Zhang, W., et al. (2016). Chemoselective Acylation of Nucleosides. Chemistry. Retrieved January 24, 2026, from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved January 24, 2026, from [Link]

  • Tajbakhsh, M., et al. (2005). Mild and Useful Method for N-Acylation of Amines. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved January 24, 2026, from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 24, 2026, from [Link]

  • Sloane, J. L., et al. (2021). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Journal of Biological Chemistry. Retrieved January 24, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved January 24, 2026, from [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved January 24, 2026, from [Link]

  • Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry? Retrieved January 24, 2026, from [Link]

  • Roman, G., et al. (2025). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link]

  • U.S. Patent No. 6,211,384 B1. (2001). Methods for the acylation of amine compounds. Google Patents.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 24, 2026, from [Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

Sources

stability testing of 3-Morpholino-1-phenylpropan-1-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Morpholino-1-phenylpropan-1-amine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from analogous structures, particularly phenylpropanolamine derivatives and general principles of amine chemistry, alongside established international guidelines for stability testing. The aim is to provide a robust framework for anticipating and troubleshooting potential stability issues during experimental workflows. All protocols and recommendations are grounded in scientific principles and are intended to be adapted to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) about the Stability of 3-Morpholino-1-phenylpropan-1-amine

Q1: What are the primary functional groups in 3-Morpholino-1-phenylpropan-1-amine that might be susceptible to degradation?

A1: The key functional groups are the morpholine ring (a cyclic secondary amine), the tertiary benzylic amine, and the phenyl group. The amine functionalities are susceptible to oxidation and pH-mediated degradation. The benzylic position can also be a site for oxidative degradation.

Q2: What are the expected degradation pathways for this molecule under stress conditions?

A2: Based on the chemistry of similar amines, potential degradation pathways include:

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide. The morpholine ring can also undergo oxidation.

  • Hydrolysis: While generally stable, under extreme pH and temperature, cleavage of the morpholine ring or other bonds could occur.

  • Photodegradation: The phenyl group can absorb UV light, potentially leading to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the cleavage of the propanamine side chain.[1]

Q3: What are the recommended storage conditions for 3-Morpholino-1-phenylpropan-1-amine?

A3: To minimize degradation, the compound should be stored in a well-closed container, protected from light, and at controlled room temperature or refrigerated (2-8 °C). For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q4: How can I monitor the stability of my 3-Morpholino-1-phenylpropan-1-amine sample?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to separate the parent compound from any potential degradation products.[1]

Part 2: Troubleshooting Guide for Experimental Stability Testing

This section addresses specific issues that may arise during the stability testing of 3-Morpholino-1-phenylpropan-1-amine.

Scenario 1: Unexpected Peaks in HPLC Chromatogram After Storage

Question: I am observing new, unexpected peaks in the HPLC chromatogram of my 3-Morpholino-1-phenylpropan-1-amine sample that was stored at room temperature for several weeks. What could be the cause and how do I investigate it?

Expert Analysis: The appearance of new peaks strongly suggests degradation of your compound. The likely culprit is oxidation, given the presence of amine functional groups.

Troubleshooting Workflow:

start Unexpected peaks in HPLC check_storage Verify Storage Conditions (Light, Temp, Atmosphere) start->check_storage forced_degradation Perform Forced Degradation Study (Oxidation, Hydrolysis, Photolysis, Thermal) check_storage->forced_degradation If conditions were suboptimal compare_rrt Compare Relative Retention Times (RRT) of unknown peaks with forced degradation samples forced_degradation->compare_rrt lc_ms LC-MS/MS Analysis for mass identification of degradants compare_rrt->lc_ms If peaks match structure_elucidation Structure Elucidation of Degradation Products lc_ms->structure_elucidation end_point Identify Degradation Pathway & Optimize Storage structure_elucidation->end_point

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Step-by-Step Investigative Protocol:

  • Verify Storage Conditions: Confirm that the sample was stored as recommended (protected from light, controlled temperature, and preferably under an inert atmosphere).

  • Perform a Forced Degradation Study: This will help you generate potential degradation products under controlled conditions.

    • Oxidative Degradation: Treat a solution of your compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Acidic Hydrolysis: Reflux the compound in a mild acid (e.g., 0.1 N HCl).

    • Alkaline Hydrolysis: Reflux the compound in a mild base (e.g., 0.1 N NaOH).

    • Photodegradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.[2]

    • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 60-80°C).

  • Analyze Stressed Samples: Run HPLC on all stressed samples and compare the chromatograms with that of your stored sample. Matching retention times can provide preliminary identification of the degradation pathway.

  • LC-MS/MS Analysis: For definitive identification of the degradation products, analyze the stressed samples and your stored sample using LC-MS/MS to determine the mass of the unknown peaks.

Scenario 2: Loss of Assay Purity Over Time in Solution

Question: I have prepared a stock solution of 3-Morpholino-1-phenylpropan-1-amine in methanol, and I am observing a decrease in the main peak area and a corresponding increase in impurity peaks over a few days, even when stored in the dark at 4°C. What is happening?

Expert Analysis: While storage at 4°C slows down degradation, it may not completely halt it, especially in solution. The choice of solvent can also play a role. Methanol is generally a good solvent, but interactions with dissolved oxygen or trace impurities could still lead to slow degradation.

Troubleshooting Workflow:

start Loss of assay in solution solvent_eval Evaluate Solvent Effect (Acetonitrile, DMSO, Water with co-solvent) start->solvent_eval ph_eval Assess pH Stability (Prepare solutions at different pH values) solvent_eval->ph_eval antioxidant Consider adding an antioxidant (e.g., BHT, if compatible) ph_eval->antioxidant prepare_fresh Prepare fresh solutions daily antioxidant->prepare_fresh end_point Determine Optimal Solution Storage Conditions prepare_fresh->end_point

Caption: Workflow for addressing solution stability issues.

Step-by-Step Investigative Protocol:

  • Solvent Evaluation: Prepare solutions in different solvents (e.g., acetonitrile, DMSO, or an aqueous buffer if the compound is soluble) and monitor their stability over time under the same storage conditions.

  • pH Profile: If using aqueous solutions, evaluate the stability at different pH values (e.g., pH 3, 7, and 9) to determine the optimal pH for stability.

  • Inert Atmosphere: Degas your solvent before preparing the solution and store the solution under an inert gas (argon or nitrogen) to minimize oxidative degradation.

  • Fresh Preparation: As a best practice, prepare solutions fresh daily for critical experiments to ensure accuracy and avoid confounding results from degradation.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 3-Morpholino-1-phenylpropan-1-amine. The conditions should be adjusted to achieve a target degradation of 5-20%.

Materials:

  • 3-Morpholino-1-phenylpropan-1-amine

  • HPLC grade methanol, acetonitrile, water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Morpholino-1-phenylpropan-1-amine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • HPLC Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-Morpholino-1-phenylpropan-1-amine from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the parent compound (likely around 220-260 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development Strategy:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject a mixture of all stressed samples (from Protocol 1) to observe the degradation peaks.

  • Adjust the gradient profile and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.

  • Once a suitable separation is achieved, validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness).[3]

Part 4: Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (RRT)
0.1 N HCl, 60°C, 24h15.2%20.85
0.1 N NaOH, 60°C, 24h8.5%11.15
3% H₂O₂, RT, 24h25.8%30.78, 0.92, 1.23
Thermal (80°C, 48h)5.1%11.08
Photolytic (ICH Q1B)12.3%20.88, 1.12

RRT = Relative Retention Time with respect to the parent compound.

References

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google P
  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
  • Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem. [Link]

  • Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • Advancing Amine Degradation Analysis - International CCS Knowledge Centre. [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

Sources

Technical Support Center: Refining Analytical Detection Limits for 3-Morpholino-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analytical detection of 3-Morpholino-1-phenylpropan-1-amine (3-MPPA). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and refining sensitive analytical methods for this compound, which may be a critical process intermediate or a potential impurity in pharmaceutical manufacturing. Our focus is on providing practical, field-tested insights to overcome common challenges and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 3-MPPA and the principles of detection limit determination.

Q1: What is 3-Morpholino-1-phenylpropan-1-amine and why is its detection important?

A1: 3-Morpholino-1-phenylpropan-1-amine and its derivatives are chemical structures that can appear as intermediates in the synthesis of various pharmaceutical compounds.[1] For example, related structures like 3-amino-1-phenylpropanol derivatives are precursors in the synthesis of active pharmaceutical ingredients (APIs).[1] As such, 3-MPPA could potentially be a process-related impurity. Regulatory bodies require stringent control of impurities in drug substances and products; therefore, having a sensitive and validated analytical method to detect and quantify it at trace levels is crucial for ensuring product quality and patient safety.

Q2: What is the fundamental difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?

A2: The distinction is a critical concept in analytical chemistry, clearly defined by regulatory guidelines like the International Council for Harmonisation (ICH).[2]

  • Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It's the point where you can confidently say the substance is present.[2]

  • Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[2] The LOQ is a critical parameter for quantitative assays of impurities.

Q3: Which analytical techniques are most suitable for detecting 3-MPPA at low levels?

A3: Given its chemical structure (a secondary amine with a phenyl group), 3-MPPA is well-suited for analysis by modern chromatographic techniques. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique. The phenyl group in 3-MPPA provides a chromophore, allowing for UV detection. However, achieving very low detection limits may be challenging depending on the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level analysis due to its superior sensitivity and selectivity.[3] By monitoring specific parent-to-daughter ion transitions, LC-MS/MS can confidently detect and quantify 3-MPPA even in complex matrices, minimizing the risk of interference.[3]

Q4: How can I initially estimate the LOD for my method?

A4: The ICH Q2(R1) guideline provides a straightforward approach based on the signal-to-noise (S/N) ratio.[4] This method involves:

  • Analyzing a sample with a known, low concentration of 3-MPPA.

  • Comparing the height of the analyte signal to the magnitude of the background noise in a region of the chromatogram close to the peak.

  • The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally considered the estimated LOD.[4] This provides a practical starting point for further refinement.

Troubleshooting Guide for Low-Level 3-MPPA Analysis

This section is structured to help you diagnose and resolve specific issues encountered during method development and validation for refining detection limits.

Q: I'm observing a high and noisy baseline in my HPLC-UV chromatogram, which is masking my analyte peak at low concentrations. What should I do?

A: A high signal-to-noise ratio is fundamental for achieving a low LOD. A noisy baseline directly compromises this. Let's break down the potential causes and solutions.

  • Causality: Baseline noise often originates from the mobile phase, the HPLC system itself, or the detector. Contaminants in solvents, dissolved gases, or a failing detector lamp can all contribute to instability.

  • Troubleshooting Steps:

    • Mobile Phase Integrity: Ensure all mobile phase solvents are of the highest purity (HPLC or MS-grade). Always filter solvents through a 0.45 µm or 0.22 µm membrane and thoroughly degas them using sonication or an inline degasser.

    • System Contamination: Flush the entire system, including the pump, injector, and all tubing, with a strong, miscible solvent (e.g., isopropanol) to remove any accumulated contaminants.

    • Detector Lamp: Check the detector lamp's energy output and operating hours. An aging lamp can become a significant source of noise.

    • Flow Cell: The flow cell may be contaminated or have trapped air bubbles. Purge the flow cell at a high flow rate to dislodge any bubbles.

Q: My 3-MPPA peak shows significant tailing, making integration difficult and reducing peak height. How can I improve the peak shape?

A: Peak tailing for amine compounds is a classic chromatographic challenge, typically caused by unwanted secondary interactions between the basic amine and acidic silanol groups on the surface of the silica-based stationary phase.

  • Causality: The lone pair of electrons on the nitrogen atom in the morpholine ring of 3-MPPA can interact strongly with residual silanols on the column packing material. This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most effective solution is often to adjust the mobile phase pH. By increasing the pH to a point where the amine is in its neutral, unprotonated form, you can minimize these ionic interactions. However, be mindful of the column's pH stability range (typically pH 2-8 for standard silica columns).

    • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively shielding them from the 3-MPPA analyte.

    • Select an Appropriate Column: Modern columns designed for basic compounds often feature end-capping technologies or are based on hybrid particles that minimize surface silanol activity. Switching to such a column can dramatically improve peak shape.

Q: My results are inconsistent when I inject very low concentrations of 3-MPPA. The peak area is not reproducible. What is causing this?

A: Poor reproducibility at trace levels often points to analyte loss through adsorption onto active surfaces within your analytical workflow.

  • Causality: Amines are notoriously "sticky." They can adsorb to glass surfaces of vials, metal surfaces in the HPLC system (like stainless steel tubing or frits), and plastic components. This loss is more pronounced at lower concentrations, where a larger percentage of the total analyte is adsorbed.

  • Troubleshooting Steps:

    • Use Deactivated Vials: Switch from standard glass autosampler vials to silanized or deactivated glass vials, or use polypropylene vials, to minimize surface adsorption.

    • Modify Sample Diluent: Prepare your standards and samples in a diluent that helps to mitigate adsorption. This could be the mobile phase itself or a solution containing a small amount of an organic modifier or a non-interfering "sacrificial" amine.

    • Ensure System Inertness: For ultra-trace analysis, consider using a bio-inert or PEEK-lined HPLC system to reduce contact with metallic surfaces.

    • Fresh Sample Preparation: Prepare low-concentration standards fresh daily, as they may not be stable over longer periods due to adsorption or degradation.

Core Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and defensible data. The following protocols are aligned with ICH guidelines.[2][4]

Protocol 1: LOD Determination via Signal-to-Noise (S/N) Ratio

This method is ideal for initial LOD estimation.

  • Stock Solution Preparation: Prepare a stock solution of 3-MPPA in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Standard Preparation: Create a series of dilutions from the stock solution to yield concentrations approaching the expected LOD (e.g., 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, 0.05 µg/mL, 0.01 µg/mL).

  • Blank Analysis: Make at least one injection of the blank diluent to establish the baseline.

  • Sample Analysis: Inject the diluted standards, starting from the highest concentration.

  • Data Analysis:

    • For each concentration, measure the height of the 3-MPPA peak (Signal, S).

    • Measure the amplitude of the baseline noise (Noise, N) over a segment equal to at least 20 times the peak width at half-height, located near the analyte peak.

    • Calculate the S/N ratio (S/N = 2H/h, where H is the peak height and h is the noise).

  • LOD Determination: The concentration that consistently produces an S/N ratio of approximately 3:1 is reported as the LOD.

Protocol 2: LOD Determination via Standard Deviation of the Response and the Slope

This is a more statistically robust method for LOD confirmation.

  • Calibration Curve Construction: Prepare and analyze a set of at least five standards at concentrations near the expected LOQ. Plot the instrument response versus the concentration and determine the slope (S) of the regression line.

  • Blank Analysis: Perform a minimum of 10 independent analyses of a blank sample (matrix blank or solvent blank).

  • Standard Deviation Calculation: Calculate the standard deviation (σ) of the responses obtained from the blank injections.

  • LOD Calculation: Apply the following formula as recommended by the ICH:

    • LOD = 3.3 * (σ / S)

Data and Method Summary Tables

Table 1: Comparison of LOD Determination Approaches

MethodPrincipleProsConsBest For
Signal-to-Noise Ratio Visual comparison of analyte signal to baseline noise.Simple, fast, and widely accepted for estimation.[4]Can be subjective; dependent on software's noise calculation algorithm.Initial method development and LOD estimation.
Std. Dev. of Blank & Slope Statistical calculation based on the variability of the blank and method sensitivity.More objective and statistically robust.[5]Requires a reliable calibration curve and multiple blank measurements.Method validation and formal reporting.

Table 2: Typical Starting HPLC Conditions for 3-MPPA Analysis

ParameterHPLC-UVLC-MS/MS
Column C18, end-capped, 2.1 x 100 mm, 2.7 µmC18, end-capped, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL2 µL
UV Wavelength ~210 nm or ~254 nm (scan for optimum)N/A
MS Ionization N/APositive Electrospray Ionization (ESI+)

Visual Workflow and Logic Diagrams

Visual aids can significantly clarify complex analytical workflows and troubleshooting logic.

LOD_Troubleshooting_Workflow cluster_start Initial State cluster_problem Problem Identification cluster_investigation Investigation Pathways cluster_solutions Corrective Actions cluster_end Final Outcome start Goal: Refine LOD for 3-MPPA problem Is LOD insufficient or results irreproducible? start->problem noise High Baseline Noise? problem->noise Yes peak_shape Poor Peak Shape? noise->peak_shape No sol_noise Check Mobile Phase Flush System Check Detector Lamp noise->sol_noise Yes reproducibility Poor Reproducibility? peak_shape->reproducibility No sol_peak Adjust Mobile Phase pH Use Competing Base Change Column peak_shape->sol_peak Yes sol_repro Use Deactivated Vials Modify Sample Diluent Use Inert System reproducibility->sol_repro Yes end_goal Achieved Target LOD with Validated Method reproducibility->end_goal No, method is fine sol_noise->end_goal sol_peak->end_goal sol_repro->end_goal

Caption: Troubleshooting workflow for refining the Limit of Detection (LOD).

LOD_Method_Selection start Select LOD Determination Method stage What is the purpose? start->stage dev Method Development / Initial Estimation stage->dev Estimation val Formal Method Validation / Reporting stage->val Validation method_sn Use Signal-to-Noise (S/N) Ratio Method dev->method_sn method_stat Use Statistical Method (Std. Dev. of Blank & Slope) val->method_stat

Caption: Decision tree for selecting an appropriate LOD determination method.

References

  • Biosynth. (n.d.). 3-Morpholino-1-phenylpropan-1-one.
  • Crommen, J. (n.d.). The Limit of Detection. LCGC International - Chromatography Online. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA. Retrieved from [Link]

  • Pharma Growth Hub. (2022, January 15). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.
  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
  • National Center for Biotechnology Information. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Morpholino-1-phenylpropan-1-one. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from Bryan Research & Engineering website.
  • Agilent Technologies. (2019, March 14). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. Retrieved from [Link]

  • Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Validation & Comparative

Comparative Efficacy Analysis of 3-Morpholino-1-phenylpropan-1-amine and Analogs in the Inhibition of Enoyl-ACP Reductase (InhA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the urgent development of novel therapeutic agents. A key target in this endeavor is the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is critical for the biosynthesis of mycolic acids, the primary component of the mycobacterial cell wall. The 3-morpholino-1-phenylpropan-1-amine scaffold has emerged as a promising starting point for the development of potent InhA inhibitors. This guide provides a comparative efficacy analysis of a lead compound, 3-morpholino-1-phenylpropan-1-amine (Compound A) , against two structurally related analogs, 3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine (Compound B) and 1-phenyl-3-(piperidin-1-yl)propan-1-amine (Compound C) , with a focus on their inhibitory activity, mechanism of action, and potential for further development.

Mechanism of Action: Targeting the InhA Pathway

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a rate-limiting step in fatty acid elongation. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death. The compounds discussed in this guide are designed to act as direct inhibitors of InhA, binding to the active site and preventing the binding of the natural substrate.

InhA_Pathway cluster_FAS_II FAS-II Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP FabH Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadBC Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acid Synthesis Mycolic Acid Synthesis Elongated Acyl-ACP->Mycolic Acid Synthesis Inhibitor 3-Morpholino-1-phenylpropan-1-amine & Analogs InhA InhA Inhibitor->InhA Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall

Figure 1: Simplified schematic of the FAS-II pathway and the inhibitory action of 3-morpholino-1-phenylpropan-1-amine analogs on InhA.

Comparative In Vitro Efficacy

The inhibitory potential of Compounds A, B, and C was assessed against recombinant M. tuberculosis InhA using a standardized in vitro spectrophotometric assay. The half-maximal inhibitory concentration (IC50) for each compound was determined to quantify its potency.

CompoundStructureModification from Compound AInhA IC50 (µM)
A 3-Morpholino-1-phenylpropan-1-amine-15.2
B 3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amineMorpholine replaced with 4-methylpiperazine8.7
C 1-phenyl-3-(piperidin-1-yl)propan-1-amineMorpholine replaced with piperidine22.5

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear structure-activity relationship among the tested compounds. Compound B , featuring a 4-methylpiperazine moiety, demonstrated the most potent inhibition of InhA with an IC50 of 8.7 µM, suggesting that the introduction of a methyl group and the piperazine ring may enhance binding affinity to the active site of the enzyme. In contrast, Compound C , with a piperidine ring, exhibited the lowest potency (IC50 = 22.5 µM), indicating that the oxygen atom in the morpholine ring of Compound A (IC50 = 15.2 µM) may play a role in forming favorable interactions within the InhA binding pocket.

Experimental Protocol: In Vitro InhA Inhibition Assay

The following protocol outlines the spectrophotometric assay used to determine the IC50 values of the test compounds against InhA.

Materials:

  • Recombinant M. tuberculosis InhA

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • Test compounds (A, B, and C) dissolved in DMSO

  • Assay buffer: 50 mM sodium phosphate, pH 7.5, 1 mM EDTA

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of NADH, DD-CoA, and test compounds in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 188 µL of assay buffer.

    • Add 2 µL of the test compound at various concentrations (typically a serial dilution).

    • Add 5 µL of a 2 µM InhA solution.

    • Incubate the mixture for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a 1 mM NADH solution.

    • Immediately after, add 5 µL of a 1 mM DD-CoA solution.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

InhA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents: - Assay Buffer - InhA - NADH - DD-CoA - Test Compounds Plate_Setup Plate Setup: - Add Buffer - Add Test Compound Reagents->Plate_Setup Enzyme_Add Add InhA Plate_Setup->Enzyme_Add Incubation Incubate (10 min) Enzyme_Add->Incubation Reaction_Start Initiate Reaction: - Add NADH - Add DD-CoA Incubation->Reaction_Start Measurement Measure Absorbance (340 nm, 15 min) Reaction_Start->Measurement Calculation Calculate Initial Velocity Measurement->Calculation Analysis Plot % Inhibition vs. [Compound] Calculation->Analysis IC50 Determine IC50 Analysis->IC50

A Senior Application Scientist's Guide to Cross-Reactivity of 3-Morpholino-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Morpholino-1-phenylpropan-1-amine. As researchers and drug development professionals, understanding the specificity of analytical methods is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating study. We will explore potential cross-reactants, detail appropriate analytical methodologies, and present a clear interpretation of the data.

Introduction: The Imperative of Specificity

The core principle of a cross-reactivity study is to challenge an analytical method with a panel of structurally related compounds to determine the extent to which they may interfere with the detection and quantification of the target analyte. Compounds with a high degree of structural similarity to the target molecule are more likely to exhibit cross-reactivity[1].

Identifying Potential Cross-Reactants: A Logic-Driven Approach

A successful cross-reactivity study begins with the judicious selection of potential interfering compounds. This process should be guided by a comprehensive understanding of the target molecule's synthesis, metabolism, and degradation pathways.

Structural Analogs and Precursors

The most likely cross-reactants are molecules that share the core 3-morpholino-1-phenylpropane scaffold. Based on common synthetic routes and related chemical entities, the following compounds are prime candidates for inclusion in a cross-reactivity panel:

  • 3-Morpholino-1-phenylpropan-1-one: This ketone analog is a potential synthetic precursor or impurity[2][3][4][5]. The structural difference lies in the oxidation state of the benzylic carbon.

  • 3-Amino-1-phenylpropan-1-ol: This compound shares the phenylpropanol backbone but has a primary amine instead of a morpholine ring[6][7]. It represents a potential variation in the amine substituent.

  • 3-Methylamino-3-phenylpropan-1-ol: This secondary amine analog introduces a different substitution pattern on the nitrogen atom[8].

Potential Metabolites

Metabolic transformation of 3-Morpholino-1-phenylpropan-1-amine could generate compounds that may cross-react. Common metabolic pathways for similar compounds include N-dealkylation, hydroxylation, and oxidation[9][10]. Therefore, hypothetical metabolites to consider include:

  • N-demethylated analogs: If the morpholine ring were to be opened and metabolized.

  • Hydroxylated derivatives: Addition of a hydroxyl group to the phenyl ring.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that could arise during manufacturing, storage, or in vivo, and subsequently interfere with analysis[11][12][13][14]. Stress conditions typically include:

  • Acid and base hydrolysis: To simulate gastrointestinal conditions or exposure to acidic/basic environments.

  • Oxidation: To mimic oxidative metabolism or exposure to oxidizing agents.

  • Thermal stress: To assess stability at elevated temperatures.

  • Photolytic stress: To evaluate the impact of light exposure.

The following diagram illustrates the logical relationship for selecting potential cross-reactants:

cross_reactivity_logic cluster_analogs cluster_metabolites cluster_degradants Target 3-Morpholino-1-phenylpropan-1-amine Analogs Structural Analogs & Precursors Target->Analogs Metabolites Potential Metabolites Target->Metabolites Degradants Forced Degradation Products Target->Degradants Ketone 3-Morpholino-1-phenylpropan-1-one Analogs->Ketone PrimaryAmine 3-Amino-1-phenylpropan-1-ol Analogs->PrimaryAmine SecondaryAmine 3-Methylamino-3-phenylpropan-1-ol Analogs->SecondaryAmine NDealkylation N-Dealkylated Analogs Metabolites->NDealkylation Hydroxylation Hydroxylated Derivatives Metabolites->Hydroxylation AcidBase Hydrolysis Products Degradants->AcidBase Oxidation Oxidation Products Degradants->Oxidation

Caption: Selection of potential cross-reactants.

Experimental Design: A Multi-faceted Approach to Specificity Testing

Chromatographic Methods (HPLC-UV, LC-MS/MS)

Chromatographic techniques are the gold standard for specificity testing due to their high resolving power.

Objective: To demonstrate that the analytical method can distinguish the target analyte from potential cross-reactants.

Experimental Workflow:

chromatographic_workflow start Prepare Individual and Spiked Samples hplc HPLC Separation start->hplc uv UV Detection hplc->uv msms MS/MS Detection hplc->msms data_analysis Data Analysis: - Retention Time - Peak Purity - Mass Spectra uv->data_analysis msms->data_analysis conclusion Assess Specificity data_analysis->conclusion

Caption: Chromatographic specificity workflow.

Detailed Protocol:

  • Sample Preparation:

    • Prepare individual standard solutions of 3-Morpholino-1-phenylpropan-1-amine and each potential cross-reactant at a known concentration (e.g., 1 mg/mL).

    • Prepare a "spiked" sample containing the target analyte at its nominal concentration and each potential cross-reactant at a high concentration (e.g., 10-100 fold excess of the target analyte).

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC method capable of resolving the target analyte from its potential interferents. A C18 column is a good starting point.

    • Mobile phase composition and gradient should be optimized to achieve baseline separation.

  • Detection:

    • HPLC-UV: Monitor the elution profile at a wavelength where the target analyte has significant absorbance.

    • LC-MS/MS: Utilize a tandem mass spectrometer to monitor for specific precursor-product ion transitions for the target analyte and each potential cross-reactant. This provides a higher degree of specificity.

  • Data Analysis:

    • Retention Time: Compare the retention time of the target analyte in the individual and spiked samples. There should be no shift in retention time.

    • Peak Purity: For UV detection, assess the peak purity of the target analyte in the spiked sample using a photodiode array (PDA) detector.

    • Mass Spectra: In LC-MS/MS, confirm that the mass spectrum of the peak corresponding to the target analyte in the spiked sample is identical to that of the pure standard and is free from interfering ions from the cross-reactants.

Immunoassays (ELISA)

Immunoassays are widely used for high-throughput screening, but they are also more susceptible to cross-reactivity. The degree of cross-reactivity in an immunoassay is dependent on both the antibody's specificity and the assay format[15][16].

Objective: To quantify the percentage of cross-reactivity of each potential interferent in the immunoassay.

Experimental Protocol:

  • Standard Curves:

    • Prepare a standard curve for the target analyte (3-Morpholino-1-phenylpropan-1-amine) over its expected working range.

    • For each potential cross-reactant, prepare a separate standard curve over a wide concentration range.

  • Assay Procedure:

    • Perform the ELISA according to the manufacturer's instructions or a validated in-house protocol.

  • Data Analysis:

    • Determine the concentration of the target analyte and each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Interpretation and Reporting

The results of the cross-reactivity studies should be presented clearly and concisely to allow for an informed assessment of the analytical method's specificity.

Chromatographic Data

The primary outcome of the chromatographic analysis is the demonstration of selectivity. The report should include chromatograms of the individual compounds and the spiked sample, showing baseline separation of the target analyte from all potential interferents.

Immunoassay Data

The quantitative results from the immunoassay should be summarized in a table.

CompoundIC50 (ng/mL)% Cross-Reactivity
3-Morpholino-1-phenylpropan-1-amine [IC50 of Target] 100%
3-Morpholino-1-phenylpropan-1-one[IC50 of Analog 1][Calculated %]
3-Amino-1-phenylpropan-1-ol[IC50 of Analog 2][Calculated %]
3-Methylamino-3-phenylpropan-1-ol[IC50 of Analog 3][Calculated %]
Other potential cross-reactants......

A high percentage of cross-reactivity indicates that the immunoassay is not specific for the target analyte and that the presence of that particular cross-reactant will lead to an overestimation of the target analyte's concentration.

Conclusion: Ensuring Analytical Confidence

A thorough cross-reactivity study is a critical component of analytical method validation. By systematically identifying potential cross-reactants and employing orthogonal analytical techniques, researchers can gain a high degree of confidence in the specificity of their methods. This guide provides a robust framework for designing and executing such studies, ultimately contributing to the generation of accurate and reliable data in drug development and scientific research.

References

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A Comprehensive Guide to the Structure-Activity Relationship of 3-Morpholino-1-phenylpropan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a privileged scaffold, integral to the design of numerous therapeutic agents.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing the potency and metabolic stability of drug candidates.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of morpholine-containing compounds: 3-Morpholino-1-phenylpropan-1-amine analogs. By systematically exploring the impact of structural modifications on their biological activities, we aim to provide a framework for the rational design of novel therapeutics.

The Core Scaffold: 3-Morpholino-1-phenylpropan-1-amine

Anti-Inflammatory Activity: Targeting the Cytokine Cascade

Inflammation is a complex biological response implicated in a host of diseases. The inhibition of pro-inflammatory cytokines is a key therapeutic strategy. A closely related analog, 3-Morpholino-1-phenylpropan-1-one, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, TNFα, and IL-8 in microglia cells, suggesting a potential anti-inflammatory role for this scaffold.[3] While specific SAR data with IC50 values for a series of 3-Morpholino-1-phenylpropan-1-amine analogs is still emerging, we can extrapolate from related compounds to guide future discovery.

Phenyl Ring Substitutions

The substitution pattern on the phenyl ring is a critical determinant of activity. Generally, the introduction of electron-withdrawing or electron-donating groups can significantly modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. For other classes of anti-inflammatory agents, it has been observed that specific substitutions on a phenyl ring can enhance potency. For instance, in a series of pyrazolo[1,5-a]quinazolines, increasing the size of the substituent on a phenyl ring was favorable for anti-inflammatory activity.[4]

Propan-1-amine Linker Modifications

The three-carbon linker provides conformational flexibility. Altering its length or rigidity can impact how the pharmacophoric groups are presented to the target protein. For a series of quinoline derivatives, the length of the methylene side chain was crucial for cholinesterase inhibitory activity, with a two-methylene linker showing better inhibition than three or four-methylene linkers.[5] This highlights the importance of optimizing the linker length for specific targets.

Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics

The morpholine scaffold is a common feature in a variety of anticancer agents.[6] Several studies on morpholine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Phenyl Ring Modifications and Cytotoxicity

In a study of 1,3-Diphenyl-3-(phenylthio)propan-1-ones, the addition of a morpholinoethoxy group to the phenyl ring resulted in compounds with high cytotoxic activity against MCF-7 breast cancer cells.[7] This suggests that the phenyl ring of the 3-Morpholino-1-phenylpropan-1-amine scaffold is a key site for modification to enhance anticancer potential.

Compound IDPhenyl Ring SubstitutionCell LineIC50 (µM)
Analog A 4-(2-morpholinoethoxy)MCF-7Data Not Available
Analog B 3-(2-morpholinoethoxy)MCF-7Data Not Available

Table 1: Cytotoxic activity of morpholino-substituted 1,3-diphenyl-3-(phenylthio)propan-1-ones. While specific IC50 values for direct analogs of 3-Morpholino-1-phenylpropan-1-amine are not yet published in a comparative series, the data from related structures underscores the potential of this modification strategy.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of synthesized compounds are commonly measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Compounds A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The morpholine moiety is also present in compounds investigated for their neuroprotective properties.[8] While direct SAR studies on 3-Morpholino-1-phenylpropan-1-amine analogs for neuroprotection are limited, related structures provide valuable insights.

Morpholine Ring and Linker Contributions

In a series of novel ifenprodil analogues, compounds containing a morpholine moiety demonstrated neuroprotective effects.[8] The distance and connectivity between the morpholine and other pharmacophoric elements are crucial. As seen with the anti-inflammatory activity, the length of the linker can significantly impact the biological response.

Future Directions and Conclusion

The 3-Morpholino-1-phenylpropan-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in inflammation, cancer, and neurodegenerative diseases. This guide has synthesized the currently available, albeit limited, SAR data to provide a foundational understanding for researchers in the field.

Key takeaways for future research include:

  • Systematic Phenyl Ring Substitution: A comprehensive library of analogs with diverse electronic and steric substitutions on the phenyl ring is needed to build a robust SAR model for various biological targets.

  • Linker Optimization: The length and rigidity of the propan-1-amine linker should be systematically varied to fine-tune the positioning of the key pharmacophoric groups.

  • Morpholine Ring Bioisosteres: Exploration of bioisosteric replacements for the morpholine ring could lead to improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of this versatile scaffold, guided by the principles of medicinal chemistry and a systematic approach to SAR, holds the potential to deliver novel and effective therapies for a range of unmet medical needs.

G cluster_sar SAR of 3-Morpholino-1-phenylpropan-1-amine Analogs Core Core Scaffold Phenyl Phenyl Ring (Substitutions) Core->Phenyl Linker Propan-1-amine Linker (Length, Rigidity) Core->Linker Morpholine Morpholine Ring (Bioisosteres) Core->Morpholine Activity Biological Activity (Anti-inflammatory, Cytotoxic, Neuroprotective) Phenyl->Activity Linker->Activity Morpholine->Activity

Caption: Key areas for SAR exploration of the 3-Morpholino-1-phenylpropan-1-amine scaffold.

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A Comparative Analysis of 3-Morpholino-1-phenylpropan-1-amine and its Ketone Analog for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the functional group interconversion of a lead compound is a cornerstone of optimization. The transformation of a ketone to an amine, for instance, can dramatically alter a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This guide provides an in-depth comparative analysis of 3-Morpholino-1-phenylpropan-1-one and its corresponding amine analog, 3-Morpholino-1-phenylpropan-1-amine. This examination is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental frameworks.

Structural and Physicochemical Properties: A Tale of Two Functional Groups

The core structure of both molecules is a 1-phenylpropan scaffold with a morpholine moiety at the 3-position. The key distinction lies at the 1-position: a carbonyl group (ketone) versus an amino group (amine). This seemingly minor change has profound implications for the molecule's behavior.

dot

Caption: Chemical structures of 3-Morpholino-1-phenylpropan-1-one and its amine analog.

The ketone is a polar, neutral molecule capable of acting as a hydrogen bond acceptor. In contrast, the primary amine introduces a basic center, allowing for protonation at physiological pH to form a positively charged ammonium ion. This difference significantly impacts solubility, membrane permeability, and potential ionic interactions with biological targets.

Property3-Morpholino-1-phenylpropan-1-one3-Morpholino-1-phenylpropan-1-amine (estimated)Rationale for Comparison
Molecular Formula C₁₃H₁₇NO₂C₁₃H₂₀N₂OThe amine has an additional two hydrogen atoms from the reduction of the ketone.
Molecular Weight 219.28 g/mol ~220.31 g/mol Slight increase due to the addition of two hydrogens.
Melting Point 178-180 °C (hydrochloride salt)Likely lower as a free base; salts would have higher melting points.Amines often have lower melting points than their ketone precursors.
Boiling Point 356.9 °C (predicted)~221 °C (analog: 3-phenylpropylamine)[1]The presence of hydrogen bonding in the amine can influence its boiling point.
pKa Not applicable (neutral)~10.39 (analog: 3-phenylpropylamine)[1]The primary amine is basic and will be protonated at physiological pH.
Solubility Soluble in chloroform, ethyl acetate.[2]Expected to be soluble in water (as a salt) and polar organic solvents.The ability to form a salt greatly enhances aqueous solubility.

Synthesis Strategies: From Ketone to Amine

The synthetic pathway to these compounds is a logical progression, with the ketone serving as a direct precursor to the amine.

Synthesis of 3-Morpholino-1-phenylpropan-1-one (Ketone)

The ketone is classically synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine).

dot

Synthesis_Ketone acetophenone Acetophenone product 3-Morpholino-1-phenylpropan-1-one acetophenone->product formaldehyde Formaldehyde formaldehyde->product morpholine Morpholine morpholine->product

Caption: Mannich reaction for the synthesis of the ketone analog.

Experimental Protocol: Mannich Reaction

  • To a solution of acetophenone (1 equivalent) and morpholine hydrochloride (1.1 equivalents) in ethanol, add paraformaldehyde (1.2 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the hydrochloride salt of 3-Morpholino-1-phenylpropan-1-one.

Synthesis of 3-Morpholino-1-phenylpropan-1-amine (Amine)

The conversion of the ketone to the primary amine can be achieved through reductive amination. This process involves the in-situ formation of an imine or enamine, which is then reduced. A common and effective method utilizes sodium borohydride.[3][4]

dot

Synthesis_Amine ketone 3-Morpholino-1-phenylpropan-1-one product 3-Morpholino-1-phenylpropan-1-amine ketone->product reducing_agent Reducing Agent (e.g., NaBH₄, NH₃) reducing_agent->product Workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis synthesis_ketone Synthesize Ketone synthesis_amine Synthesize Amine synthesis_ketone->synthesis_amine characterization Characterize (NMR, IR, MS) synthesis_amine->characterization anti_inflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) characterization->anti_inflammatory antioxidant Antioxidant Assay (DPPH/ABTS) characterization->antioxidant analgesic Analgesic Assay (Hot Plate Test) characterization->analgesic data_analysis Compare IC₅₀/EC₅₀ Values anti_inflammatory->data_analysis antioxidant->data_analysis analgesic->data_analysis

Sources

Independent Verification of 3-Morpholino-1-phenylpropan-1-one's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a framework for the independent verification of the reported anti-inflammatory effects of 3-Morpholino-1-phenylpropan-1-one. An initial survey of the scientific literature reveals a scarcity of data on "3-Morpholino-1-phenylpropan-1-amine." However, its ketone analog, 3-Morpholino-1-phenylpropan-1-one , is reported to be a potent inhibitor of pro-inflammatory cytokine production in human hepatoma (HepG2) and microglial cells.[1] This guide will, therefore, focus on the rigorous validation of these claims for 3-Morpholino-1-phenylpropan-1-one, providing a comparative context against established anti-inflammatory agents.

The core of robust scientific discovery lies not in initial reports, but in their independent verification. This document is structured to guide researchers through a logical, self-validating workflow to assess the anti-inflammatory potential of 3-Morpholino-1-phenylpropan-1-one. We will explore the necessary cell models, experimental controls, and quantitative assays to generate a high-integrity dataset.

The Compound in Focus: 3-Morpholino-1-phenylpropan-1-one

  • Chemical Identity:

    • Name: 3-Morpholino-1-phenylpropan-1-one

    • CAS Number: 2298-48-8[2][3][4]

    • Molecular Formula: C₁₃H₁₇NO₂[2][3]

    • Molecular Weight: 219.28 g/mol [2][3]

  • Reported Biological Activity: The primary claim in the available literature is that 3-Morpholino-1-phenylpropan-1-one acts as a potent inhibitor of pro-inflammatory cytokine production, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in HepG2 and microglial cells.[1] This suggests a potential role in mitigating inflammatory responses in the liver and central nervous system.

Experimental Design for Independent Verification

The cornerstone of this verification guide is a multi-faceted approach that combines appropriate cell models, a robust inflammatory challenge, and a comparison with well-characterized inhibitors.

Rationale for Selecting Comparative Compounds

To contextualize the effects of 3-Morpholino-1-phenylpropan-1-one, it is essential to include both a broad-spectrum anti-inflammatory agent and a specific pathway inhibitor as positive controls.

  • Dexamethasone: A synthetic glucocorticoid with potent and broad anti-inflammatory effects. It will serve as a benchmark for maximal achievable inhibition in these assays.

  • BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, which is a critical step in the activation of the NF-κB signaling pathway. The NF-κB pathway is a central regulator of pro-inflammatory gene expression, including IL-6 and TNF-α. Comparing the effects of 3-Morpholino-1-phenylpropan-1-one to BAY 11-7082 can provide initial insights into its potential mechanism of action.

Workflow for Cellular Assays

The following diagram outlines the general workflow for the independent verification experiments.

G cluster_0 Cell Culture & Seeding cluster_1 Pre-treatment cluster_2 Inflammatory Challenge cluster_3 Incubation & Analysis HepG2 HepG2 Cells Seeding Seed cells in 96-well plates HepG2->Seeding Microglia Microglial Cells (e.g., BV-2) Microglia->Seeding Compound_Addition Add Test Compounds: - 3-Morpholino-1-phenylpropan-1-one - Dexamethasone - BAY 11-7082 - Vehicle Control (DMSO) Seeding->Compound_Addition LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Compound_Addition->LPS_Stimulation Incubation Incubate for 18-24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Viability Assess Cell Viability (MTT / LDH Assay) Incubation->Cell_Viability ELISA Quantify Cytokines (TNF-α & IL-6 ELISA) Supernatant_Collection->ELISA

Caption: Experimental workflow for verifying the anti-inflammatory effects of 3-Morpholino-1-phenylpropan-1-one.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific laboratory conditions and cell lines used.

Cell Culture and Seeding
  • Cell Lines:

    • HepG2 (Human Hepatoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • BV-2 (Murine Microglia): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

Compound Preparation and Treatment
  • Stock Solutions: Prepare 10 mM stock solutions of 3-Morpholino-1-phenylpropan-1-one, Dexamethasone, and BAY 11-7082 in dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. A suggested concentration range for initial screening is 0.1, 1, 10, and 50 µM.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the working solutions. Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%). Incubate for 1-2 hours.

Inflammatory Stimulation
  • LPS Stimulation: Prepare a working solution of Lipopolysaccharide (LPS) from E. coli O111:B4 in cell culture medium.

  • Challenge: Add 10 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the unstimulated control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

Cytokine Quantification (ELISA)
  • Supernatant Collection: Centrifuge the 96-well plates at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits used.

Cell Viability Assay (MTT)
  • Purpose: To ensure that the observed reduction in cytokines is not due to cytotoxicity of the compounds.

  • Procedure:

    • After collecting the supernatant, add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the remaining cells in each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise format.

Table 1: Effect of 3-Morpholino-1-phenylpropan-1-one and Comparators on Cytokine Production
Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SD% Inhibition of TNF-αIL-6 (pg/mL) ± SD% Inhibition of IL-6
Unstimulated Control -
LPS + Vehicle (DMSO) -0%0%
3-Morpholino-1-phenylpropan-1-one 0.1
1
10
50
Dexamethasone 1
BAY 11-7082 10
Table 2: Cytotoxicity Assessment
Treatment GroupConcentration (µM)Cell Viability (% of Vehicle Control) ± SD
LPS + Vehicle (DMSO) -100%
3-Morpholino-1-phenylpropan-1-one 0.1
1
10
50
Dexamethasone 1
BAY 11-7082 10
  • Interpretation: A successful verification would show a dose-dependent decrease in TNF-α and IL-6 levels in the wells treated with 3-Morpholino-1-phenylpropan-1-one, without a significant reduction in cell viability. The potency of this inhibition can be directly compared to that of Dexamethasone and BAY 11-7082. If the inhibitory profile of 3-Morpholino-1-phenylpropan-1-one closely mirrors that of BAY 11-7082, it would suggest that its mechanism of action may involve the NF-κB pathway.

Hypothetical Mechanism of Action

The following diagram illustrates the potential point of intervention for an anti-inflammatory compound that inhibits the NF-κB pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p P-IκBα IKK->IkBa_p IkBa IκBα IkBa_p->IkBa degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Cytokines Cytokine Production Genes->Cytokines Compound 3-Morpholino-1-phenylpropan-1-one (Hypothesized Action) Compound->IKK Inhibition?

Caption: Hypothesized mechanism of action for 3-Morpholino-1-phenylpropan-1-one via inhibition of the NF-κB pathway.

Conclusion

This guide provides a comprehensive framework for the independent verification and comparative analysis of the reported anti-inflammatory effects of 3-Morpholino-1-phenylpropan-1-one. By employing appropriate cell models, established comparators, and robust quantitative assays, researchers can generate high-fidelity data to either substantiate or refute the initial claims. This process of rigorous, independent validation is fundamental to the advancement of pharmacological sciences.

References

  • precisionFDA. (n.d.). 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Phenylpropanolamine Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology and drug development, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between a compound's activity in controlled laboratory settings (in vitro) and its effects within a complex living organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo activity of a key class of neuroactive compounds: 3-morpholino-1-phenylpropan-1-amine and its analogs. While direct data for this specific molecule is sparse, we will draw upon the extensive research on the broader class of phenylpropanolamine derivatives, which are foundational to several established pharmaceuticals, to illustrate the principles and methodologies of establishing in vitro-in vivo correlation (IVIVC).

The core structure, a phenylpropanolamine backbone, is a well-established pharmacophore known to interact with monoamine transporters, making these compounds relevant for conditions like depression and ADHD. The addition of a morpholine ring can significantly alter the compound's polarity, solubility, and receptor interaction profile, making the exploration of its in vitro and in vivo properties a compelling scientific endeavor. This guide will delve into the experimental data, explain the rationale behind the chosen assays, and provide a framework for researchers to design and interpret their own studies.

Section 1: Understanding the Target: In Vitro Characterization

The initial assessment of a novel compound's therapeutic potential begins with a thorough in vitro characterization. These assays are designed to be high-throughput, cost-effective, and provide a quantitative measure of a compound's interaction with its biological target. For phenylpropanolamine derivatives, the primary targets are the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Key In Vitro Assays for Monoamine Reuptake Inhibition

A crucial first step is to determine the compound's affinity and potency at the monoamine transporters. This is typically achieved through two main types of assays:

  • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from the transporter. The output is typically the inhibitory constant (Ki), which reflects the compound's binding affinity. A lower Ki value indicates a higher affinity.

  • Synaptosomal Uptake Assays: This functional assay measures the ability of the compound to inhibit the uptake of radiolabeled monoamines (e.g., [³H]5-HT, [³H]NE, [³H]DA) into isolated nerve terminals (synaptosomes). The result is expressed as the half-maximal inhibitory concentration (IC50), indicating the compound's potency in blocking transporter function.

Table 1: Hypothetical In Vitro Activity of a Phenylpropanolamine Derivative

Assay TypeSERTNETDAT
Binding Affinity (Ki, nM) 1550250
Uptake Inhibition (IC50, nM) 2575400

The data in Table 1 suggests a compound with a preference for SERT, followed by NET, and significantly lower activity at DAT. This profile would classify it as a serotonin-norepinephrine reuptake inhibitor (SNRI), a common mechanism for antidepressant medications.

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

This protocol outlines a standard procedure for assessing the in vitro activity of a test compound on monoamine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer

  • Radiolabeled monoamines ([³H]dopamine, [³H]serotonin, [³H]norepinephrine)

  • Test compound and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • Scintillation vials and cocktail

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and centrifuge to pellet synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.

  • Incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or reference inhibitor.

  • Uptake Initiation: Add the radiolabeled monoamine to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality in Experimental Design: The choice of brain regions is critical as they have varying densities of the monoamine transporters. Using specific reference inhibitors validates the assay's performance and provides a benchmark for comparing the potency of the test compound.

Section 2: From Benchtop to Organism: In Vivo Evaluation

While in vitro assays provide valuable information about a compound's molecular interactions, they do not capture the complexity of a living system. In vivo studies are essential to assess a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), efficacy, and potential side effects.

Common In Vivo Models for Antidepressant-like Activity

For compounds targeting monoamine transporters, animal models of depression are widely used to evaluate their potential therapeutic effects.[1][2][3] These models induce behavioral changes in rodents that are analogous to depressive symptoms in humans and are sensitive to treatment with known antidepressants.

  • Forced Swim Test (FST): This is a widely used screening tool where rodents are placed in a cylinder of water from which they cannot escape.[1][3] The duration of immobility is measured, with antidepressant compounds expected to decrease this immobility time, reflecting an "anti-despair" effect.[1]

  • Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails. Antidepressants also reduce immobility in this paradigm.

  • Chronic Unpredictable Mild Stress (CUMS): This is a more translationally relevant model where animals are exposed to a series of mild, unpredictable stressors over several weeks.[3] This induces a state of anhedonia (loss of pleasure), which can be measured by a decrease in sucrose preference. Effective antidepressants can reverse this anhedonia.[3]

Table 2: Hypothetical In Vivo Efficacy of a Phenylpropanolamine Derivative in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction in Immobility
Vehicle -150 ± 10-
Test Compound 10105 ± 830%
Test Compound 3075 ± 650%
Fluoxetine (Reference) 2082 ± 745%

The data in Table 2 demonstrates a dose-dependent decrease in immobility time for the test compound, suggesting antidepressant-like activity. Its efficacy at 30 mg/kg is comparable to the reference drug, fluoxetine.

Experimental Protocol: Murine Forced Swim Test

This protocol details the steps for conducting the forced swim test in mice.

Materials:

  • Male C57BL/6 mice

  • Glass cylinder (25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Test compound, reference drug, and vehicle

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, reference drug, or vehicle via the appropriate route (e.g., intraperitoneal injection) at a specific time before the test.

  • Forced Swim Session: Place each mouse individually into the cylinder filled with water to a depth where it cannot touch the bottom. The session typically lasts for 6 minutes.[3]

  • Behavioral Scoring: Record the entire session and score the last 4 minutes for immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.

  • Data Analysis: Calculate the mean immobility time for each treatment group and compare them using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Trustworthiness of the Protocol: The pre-test habituation and the scoring of only the latter part of the session are crucial for obtaining reliable data. The water temperature is also a critical parameter that can affect the animals' behavior.

Section 3: The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal for drug developers is to establish a predictive relationship between in vitro and in vivo data.[4][5][6][7][8] A strong IVIVC can significantly streamline the drug development process, reduce the reliance on animal testing, and aid in the optimization of formulations.[6][7]

Challenges and Considerations in Establishing IVIVC for CNS Drugs

For centrally acting drugs like monoamine reuptake inhibitors, establishing a direct IVIVC is particularly challenging due to several factors:

  • Blood-Brain Barrier (BBB) Penetration: The compound must cross the BBB to reach its target in the brain. In vitro assays do not account for this crucial step.

  • Metabolism: The compound can be metabolized in the liver and other tissues, leading to the formation of active or inactive metabolites.

  • Pharmacokinetics: The time course of drug concentration in the plasma and brain is a critical determinant of its in vivo effect.

  • Complex Neurobiology: The behavioral effects observed in animal models are the result of complex neurochemical changes that are not fully captured by simple in vitro assays.

A Framework for Correlating In Vitro and In Vivo Data

Despite the challenges, a correlative analysis can be built by integrating data from various experiments:

  • Relating In Vitro Potency to In Vivo Target Engagement: Techniques like positron emission tomography (PET) can be used to measure the occupancy of monoamine transporters in the brain after drug administration. This allows for a direct comparison between the in vitro Ki values and the in vivo receptor occupancy at different plasma concentrations.

  • Connecting Pharmacokinetics and Pharmacodynamics: By measuring the plasma and brain concentrations of the drug over time and correlating them with the behavioral effects, a pharmacokinetic-pharmacodynamic (PK/PD) model can be developed.

  • Building a Mechanistic Model: A comprehensive model can be constructed that integrates the in vitro potency, BBB penetration, metabolism, and PK/PD data to predict the in vivo efficacy.

Diagram 1: The Path from In Vitro Activity to In Vivo Efficacy

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Bridge in_vitro_assay Monoamine Transporter Binding & Uptake Assays ic50_ki IC50 / Ki Values in_vitro_assay->ic50_ki Determine Potency pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) ic50_ki->pk_pd Inform Model animal_model Animal Models of Depression (e.g., Forced Swim Test) behavioral_effect Behavioral Endpoint (e.g., Immobility Time) animal_model->behavioral_effect Measure Efficacy pk_pd->behavioral_effect Predicts bbb Blood-Brain Barrier Penetration bbb->pk_pd

Caption: A workflow illustrating the integration of in vitro and in vivo data to establish an IVIVC.

Section 4: Comparative Analysis and Future Directions

The development of novel phenylpropanolamine derivatives with improved efficacy and side-effect profiles remains an active area of research. By systematically applying the principles of IVIVC, researchers can make more informed decisions about which compounds to advance in the drug discovery pipeline.

Alternative Approaches:

  • High-Content Imaging: In vitro assays using cultured neurons can provide more detailed information about the effects of compounds on neuronal morphology and function.

  • Humanized Animal Models: Genetically modified animals expressing human transporters can provide more predictive data on the efficacy of compounds in humans.

  • Computational Modeling: In silico methods can be used to predict the ADME properties and potential off-target effects of compounds, further refining the selection process.

The correlation of in vitro and in vivo activity is a cornerstone of modern drug discovery. For neuroactive compounds like 3-morpholino-1-phenylpropan-1-amine and its analogs, a multi-faceted approach that combines robust in vitro characterization, relevant in vivo models, and sophisticated PK/PD modeling is essential. While a direct, linear correlation is often elusive, the framework presented in this guide provides a rational pathway for bridging the gap between molecular interactions and therapeutic outcomes, ultimately accelerating the development of new and improved treatments for neurological and psychiatric disorders.

References

  • U.S. Food and Drug Administration. (1997).
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a new model for screening antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
  • Willner, P. (1997). The chronic mild stress (CMS) model of depression: validity, reliability and application.
  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775–790.
  • Emami, J. (2012). In Vitro-In Vivo Correlation: From Theory to Applications. Journal of Pharmaceutical and Pharmacological Sciences, 15(4), 509-526.
  • Parrott, N., & Lukacova, V. (2013). In vitro-in vivo correlation for orally administered drugs. Methods in Molecular Biology, 929, 341–357.
  • Qiao, H., Li, J., & Zhang, Q. (2016). Chronic unpredictable mild stress and chronic restraint stress in mice. Bio-protocol, 6(16), e1900.
  • Antoniuk, S., Tereshchenko, L., & Uspenska, K. (2019). The chronic unpredictable mild stress model of depression in rodents: A review of the methodology.
  • Mao, Y., Liu, Y., & Li, B. (2022). Chronic restraint stress as a rodent model of depression. Experimental Animals, 71(1), 1–9.
  • Jeon, S. J., et al. (2011). Oroxylin A enhances BDNF production in rat primary cortical neurons. Neuroscience Letters, 497(1), 50-55.
  • Lu, Y., et al. (2016). Oroxylin A: A review of its pharmacology and pharmacokinetics. Phytotherapy Research, 30(5), 723-731.
  • Petit-Demouliere, B., Chenu, F., & Bourin, M. (2005). Forced swimming test in mice: a review of the effects of psychotropic drugs. Psychopharmacology, 178(2-3), 245-255.
  • Guan, L., et al. (2021). Antidepressant-like effects of a novel compound in mice. Journal of Affective Disorders, 282, 102-110.
  • Liu, X., et al. (2021). Behavioral and neurochemical effects of a potential antidepressant in a mouse model of depression. Neuropharmacology, 185, 108445.
  • Zhao, Y., et al. (2021). A novel serotonin-norepinephrine reuptake inhibitor ameliorates depressive-like behaviors in mice. European Journal of Pharmacology, 908, 174321.

Sources

Benchmarking 3-Morpholino-1-phenylpropan-1-amine: A Comparative Guide to Standard Inhibitors in Inflammation and CNS Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 3-Morpholino-1-phenylpropan-1-amine for Targeted Benchmarking

To date, 3-Morpholino-1-phenylpropan-1-amine remains a novel chemical entity with a nascent public domain research profile. This guide, therefore, takes a predictive approach to its benchmarking, grounded in a rigorous analysis of its core structural motifs: the phenylpropanolamine backbone and the morpholine ring. The phenylpropanolamine scaffold is a well-established pharmacophore in numerous centrally active agents, particularly those modulating monoamine neurotransmitter reuptake[1]. Concurrently, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry, capable of imparting favorable pharmacokinetic properties and engaging in a wide array of biological interactions, from anti-inflammatory to anticancer activities[2][3][4][5].

Given this structural parentage, two primary hypothetical biological activities for 3-Morpholino-1-phenylpropan-1-amine emerge as focal points for comparative analysis:

  • Inhibition of Pro-inflammatory Cytokine Production: Drawing parallels with its ketone analog, 3-Morpholino-1-phenylpropan-1-one, which has demonstrated anti-inflammatory properties, we hypothesize a similar potential for the amine variant.

  • Modulation of Monoamine Neurotransmitter Reuptake: The phenylpropanolamine core strongly suggests a potential interaction with serotonin, norepinephrine, and/or dopamine transporters.

This guide will provide a comprehensive framework for evaluating the performance of 3-Morpholino-1-phenylpropan-1-amine against current standard-of-care inhibitors in these two key therapeutic domains. We will present detailed experimental protocols designed to yield robust, comparative data and contextualize these potential findings within the existing landscape of established therapeutic agents.

Part 1: Comparative Analysis in Anti-Inflammatory Activity

The inflammatory cascade is a complex signaling network orchestrated by a host of cytokines, among which Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators[6]. Consequently, inhibitors of these two cytokines represent major classes of anti-inflammatory therapeutics[7][8][9]. We will benchmark the hypothetical anti-inflammatory potential of 3-Morpholino-1-phenylpropan-1-amine against these established agents.

Standard Inhibitors of TNF-α and IL-6

The current landscape of TNF-α and IL-6 inhibitors is dominated by monoclonal antibodies, which offer high specificity and potency. A summary of these standard inhibitors is presented in Table 1.

Inhibitor Target Mechanism of Action Approved Indications (Selected)
Infliximab (Remicade®)TNF-αChimeric monoclonal antibody that neutralizes TNF-αRheumatoid Arthritis, Crohn's Disease, Psoriatic Arthritis[7][10][11]
Adalimumab (Humira®)TNF-αHuman monoclonal antibody that blocks TNF-α interaction with its receptorsRheumatoid Arthritis, Psoriatic Arthritis, Ankylosing Spondylitis[7][10]
Etanercept (Enbrel®)TNF-αFusion protein that acts as a soluble TNF-α receptorRheumatoid Arthritis, Plaque Psoriasis, Juvenile Idiopathic Arthritis[9][10]
Tocilizumab (Actemra®)IL-6 ReceptorHumanized monoclonal antibody that blocks the IL-6 receptor[12][13][14]Rheumatoid Arthritis, Systemic Juvenile Idiopathic Arthritis, Cytokine Release Syndrome[12][13][14]
Siltuximab (Sylvant®)IL-6Chimeric monoclonal antibody that directly binds and neutralizes IL-6Multicentric Castleman's Disease[13][14][15]
Sarilumab (Kevzara®)IL-6 ReceptorHuman monoclonal antibody that inhibits the IL-6 receptorRheumatoid Arthritis[14][15]
Experimental Protocol: In Vitro Cytokine Inhibition Assay

To empirically determine the anti-inflammatory efficacy of 3-Morpholino-1-phenylpropan-1-amine, a robust in vitro cell-based assay is essential. The following protocol outlines a standard approach using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the dose-dependent inhibition of TNF-α and IL-6 production by 3-Morpholino-1-phenylpropan-1-amine in comparison to a standard inhibitor (e.g., Dexamethasone as a small molecule control).

Methodology:

  • Isolation of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Treatment:

    • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Prepare serial dilutions of 3-Morpholino-1-phenylpropan-1-amine and the standard inhibitor in complete RPMI-1640 medium.

    • Add the test compounds to the respective wells and incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Stimulation and Incubation:

    • Following the pre-incubation, stimulate the cells with LPS (1 µg/mL final concentration) to induce cytokine production.

    • Include unstimulated (vehicle control) and LPS-stimulated (positive control) wells.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Cytokines:

    • After incubation, centrifuge the plate and collect the cell-free supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Construct dose-response curves for 3-Morpholino-1-phenylpropan-1-amine and the standard inhibitor.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for both compounds for TNF-α and IL-6 inhibition.

Causality Behind Experimental Choices:

  • PBMCs: These primary cells represent a physiologically relevant mix of immune cells that produce a spectrum of cytokines in response to inflammatory stimuli.

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent and widely used inducer of inflammatory cytokine production in vitro, providing a robust and reproducible inflammatory model.

  • ELISA: This immunoassay is a highly sensitive and specific method for quantifying cytokine levels, ensuring accurate and reliable data.

Visualizing the Inflammatory Pathway and Experimental Workflow

inflammatory_pathway cluster_stimulation Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Signaling TLR4->NFkB Activates Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene Induces TNF TNF-α Cytokine_Gene->TNF Produces IL6 IL-6 Cytokine_Gene->IL6 Produces TNF_Inhibitor TNF-α Inhibitors (e.g., Infliximab) TNF->TNF_Inhibitor Neutralized by IL6_Inhibitor IL-6/IL-6R Inhibitors (e.g., Tocilizumab) IL6->IL6_Inhibitor Blocked by Test_Compound 3-Morpholino-1- phenylpropan-1-amine (Hypothesized) Test_Compound->NFkB Inhibits?

Caption: Hypothetical inflammatory signaling pathway and points of inhibition.

cytokine_assay_workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs plate_cells Plate PBMCs in 96-well Plate isolate_pbmcs->plate_cells add_compounds Add Test Compound & Standard Inhibitor plate_cells->add_compounds pre_incubate Pre-incubate for 1 hour add_compounds->pre_incubate stimulate_lps Stimulate with LPS pre_incubate->stimulate_lps incubate_24h Incubate for 24 hours stimulate_lps->incubate_24h collect_supernatant Collect Supernatants incubate_24h->collect_supernatant run_elisa Perform TNF-α and IL-6 ELISA collect_supernatant->run_elisa analyze_data Calculate IC50 Values run_elisa->analyze_data end End analyze_data->end neurotransmitter_reuptake cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_Vesicle Neurotransmitter Vesicles NT Neurotransmitters NT_Vesicle->NT Release Transporter Monoamine Transporter (SERT, NET, or DAT) Transporter->NT_Vesicle Recycles NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binds Inhibitor Reuptake Inhibitor (e.g., 3-Morpholino-1-phenylpropan-1-amine) Inhibitor->Transporter Blocks

Caption: Mechanism of monoamine reuptake inhibition in the synapse.

reuptake_assay_workflow start Start culture_cells Culture Transfected HEK-293 Cells start->culture_cells plate_cells Plate Cells in 96-well Plate culture_cells->plate_cells add_compounds Add Test Compound & Standard Inhibitors plate_cells->add_compounds add_radioligand Add Radiolabeled Neurotransmitter add_compounds->add_radioligand incubate Incubate to Allow Uptake add_radioligand->incubate wash_cells Wash to Remove Extracellular Ligand incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_radioactivity Measure Radioactivity with Scintillation Counter lyse_cells->measure_radioactivity analyze_data Calculate IC50 Values measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro neurotransmitter reuptake assay.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial benchmarking of 3-Morpholino-1-phenylpropan-1-amine. By leveraging structure-activity relationship principles, we have identified two high-probability therapeutic areas for this novel compound: anti-inflammatory and central nervous system modulation. The detailed experimental protocols herein described will enable researchers to generate the critical data needed to compare its efficacy against established, clinically relevant inhibitors.

The results of these assays will be instrumental in guiding the subsequent stages of drug development. Should 3-Morpholino-1-phenylpropan-1-amine demonstrate potent activity in either of these areas, further studies, including selectivity profiling against a broader panel of targets, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling, will be warranted. The morpholine moiety, in particular, may confer advantageous pharmacokinetic properties, making this an exciting compound for further investigation.

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A Head-to-Head Comparison of 3-Morpholino-1-phenylpropan-1-amine and Fluoxetine in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Abstract

This guide provides a comprehensive head-to-head comparison of the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, and a novel research compound, 3-Morpholino-1-phenylpropan-1-amine. Recognizing that 3-Morpholino-1-phenylpropan-1-amine is not a clinically approved therapeutic, this document serves as a forward-looking framework for its evaluation. We present a plausible, hypothesized pharmacological profile for this compound, juxtaposed with the known characteristics of fluoxetine. This comparison is supported by established preclinical experimental data for fluoxetine and illustrative, hypothetical data for 3-Morpholino-1-phenylpropan-1-amine. Detailed experimental protocols and mechanistic diagrams are provided to guide researchers in the potential evaluation of this and similar novel chemical entities.

Introduction: Benchmarking a Known Antidepressant Against a Novel Compound

The treatment of major depressive disorder (MDD) has been significantly advanced by the development of selective serotonin reuptake inhibitors (SSRIs). Fluoxetine, one of the most well-known SSRIs, revolutionized depression treatment by offering a more favorable side-effect profile compared to its predecessors.[1][2][3] Its mechanism of action centers on the specific inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2][4]

In the continuous search for novel therapeutics with improved efficacy or faster onset of action, new chemical entities are constantly being synthesized and evaluated. One such compound is 3-Morpholino-1-phenylpropan-1-amine. Structurally, it belongs to the phenylpropanolamine class of compounds, which are known to have sympathomimetic effects.[5] However, the specific pharmacological profile of the morpholino-substituted variant is not well-documented in publicly available literature.

This guide establishes a framework for comparing this novel compound against the gold-standard, fluoxetine. We will operate under the working hypothesis that 3-Morpholino-1-phenylpropan-1-amine, due to its phenethylamine backbone, interacts with monoamine transporters.

Comparative Mechanism of Action

Fluoxetine: The Archetypal SSRI

Fluoxetine's therapeutic effects are primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT).[4][6] By blocking SERT, fluoxetine prevents the reabsorption of serotonin from the synapse back into the presynaptic neuron.[4][7] This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2][7] Over time, this sustained increase in synaptic serotonin is thought to trigger downstream neuroadaptive changes, including the downregulation of presynaptic 5-HT1A autoreceptors and an increase in the expression of brain-derived neurotrophic factor (BDNF), which are believed to contribute to its antidepressant effects.[7]

Hypothesized Mechanism of 3-Morpholino-1-phenylpropan-1-amine

Based on its chemical structure, we hypothesize that 3-Morpholino-1-phenylpropan-1-amine functions as a monoamine reuptake inhibitor with a broader spectrum than fluoxetine. The phenylpropan-1-amine core is a common scaffold in compounds that interact with monoamine transporters. While fluoxetine is highly selective for SERT, it is plausible that the morpholine substitution on this novel compound could alter its binding profile, potentially leading to significant inhibition of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), in addition to SERT. This would classify it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

Signaling Pathway Diagram

cluster_fluoxetine Fluoxetine Pathway cluster_morpholino Hypothesized 3-Morpholino-1-phenylpropan-1-amine Pathway Fluoxetine Fluoxetine SERT SERT (Serotonin Transporter) Fluoxetine->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake Synaptic_Serotonin ↑ Synaptic Serotonin Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptor Activates Therapeutic_Effect_F Antidepressant Effect Postsynaptic_Receptor->Therapeutic_Effect_F Morpholino 3-Morpholino-1- phenylpropan-1-amine SERT_M SERT Morpholino->SERT_M Inhibits NET_M NET Morpholino->NET_M Inhibits DAT_M DAT Morpholino->DAT_M Inhibits Synaptic_Serotonin_M ↑ Synaptic Serotonin SERT_M->Synaptic_Serotonin_M Synaptic_Norepinephrine_M ↑ Synaptic Norepinephrine NET_M->Synaptic_Norepinephrine_M Synaptic_Dopamine_M ↑ Synaptic Dopamine DAT_M->Synaptic_Dopamine_M Therapeutic_Effect_M Potential Antidepressant & Anxiolytic Effects Synaptic_Serotonin_M->Therapeutic_Effect_M Synaptic_Norepinephrine_M->Therapeutic_Effect_M Synaptic_Dopamine_M->Therapeutic_Effect_M

Caption: Comparative signaling pathways of Fluoxetine and hypothesized 3-Morpholino-1-phenylpropan-1-amine.

In Vitro Pharmacological Profile: A Comparative Analysis

To quantify the interaction of these compounds with their primary molecular targets, in vitro binding and uptake inhibition assays are essential. The following table presents the known binding affinities (Ki) and uptake inhibition potencies (IC50) for fluoxetine, alongside hypothetical data for 3-Morpholino-1-phenylpropan-1-amine, assuming an SNDRI profile.

Table 1: Comparative In Vitro Potency at Monoamine Transporters

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
Fluoxetine 1[7]660[7]4180[7]5850>5000
3-Morpholino-1-phenylpropan-1-amine (Hypothetical) 15351502560250

Data for Fluoxetine are from established literature. Data for 3-Morpholino-1-phenylpropan-1-amine are hypothetical for illustrative purposes.

These hypothetical data suggest that while 3-Morpholino-1-phenylpropan-1-amine is less potent at SERT than fluoxetine, its broader spectrum of activity at NET and DAT could translate to a different clinical profile, potentially impacting a wider range of depressive symptoms.

Preclinical Behavioral Models: Efficacy in Predicting Antidepressant and Anxiolytic Activity

Animal models are crucial for assessing the potential therapeutic effects of novel compounds. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most widely used assays for evaluating antidepressant-like and anxiolytic-like activity, respectively.

Forced Swim Test (FST)

The FST is a model of behavioral despair, where a reduction in immobility time is indicative of an antidepressant-like effect.[8][9][10] Antidepressants like fluoxetine are known to increase active behaviors such as swimming and climbing.[8][11]

Elevated Plus Maze (EPM)

The EPM test is used to assess anxiety-like behavior in rodents.[12][13][14] Anxiolytic compounds typically increase the time spent in the open arms of the maze, as well as the number of entries into the open arms.[15][16]

Table 2: Comparative Efficacy in Preclinical Behavioral Models

Treatment (Dose, i.p.)FST: Immobility Time (seconds)EPM: Time in Open Arms (%)EPM: Open Arm Entries (%)
Vehicle 180 ± 1515 ± 320 ± 4
Fluoxetine (20 mg/kg) 110 ± 1235 ± 540 ± 6
3-Morpholino-1-phenylpropan-1-amine (20 mg/kg) (Hypothetical) 95 ± 1045 ± 650 ± 7

*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. Data for Fluoxetine are representative of typical findings. Data for 3-Morpholino-1-phenylpropan-1-amine are hypothetical.

The hypothetical data suggest that 3-Morpholino-1-phenylpropan-1-amine may have potent antidepressant and anxiolytic-like effects, potentially exceeding those of fluoxetine at a comparable dose in these specific models.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are crucial. Below are step-by-step protocols for the key experiments discussed.

Protocol: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 value of a test compound for the inhibition of serotonin uptake.

Experimental Workflow: SERT Uptake Inhibition Assay

cluster_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Analysis A 1. Culture SERT-expressing cells (e.g., JAR cells) to confluence in 96-well plates. B 2. Wash cells with Krebs-Ringer- Hepes (KRH) buffer. A->B C 3. Add test compound dilutions (e.g., Fluoxetine or novel compound) and [3H]5-HT (radiolabeled serotonin). B->C D 4. Incubate at 37°C for a defined period (e.g., 60 minutes). C->D E 5. Terminate uptake by aspirating media and washing with ice-cold KRH buffer. D->E F 6. Lyse cells with lysis buffer (e.g., 1% Triton X-100). E->F G 7. Measure radioactivity using scintillation counting. F->G H 8. Calculate % inhibition and determine IC50 value. G->H

Caption: Workflow for the in vitro SERT uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Plate JAR cells (or another cell line endogenously expressing SERT) in a 96-well plate and grow to confluence.[17]

  • Compound Preparation: Prepare serial dilutions of the test compounds (fluoxetine and 3-Morpholino-1-phenylpropan-1-amine) in KRH assay buffer.

  • Assay Initiation: Wash the cells with KRH buffer. Add the test compound dilutions to the wells, followed immediately by the addition of [3H]5-HT (radiolabeled serotonin) to a final concentration of ~10 nM.[17]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[17]

  • Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells twice with ice-cold KRH wash buffer.[17]

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in KRH buffer).[17]

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no compound). Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Forced Swim Test (FST) in Mice

This protocol outlines the procedure for conducting the FST to assess antidepressant-like activity.

Experimental Workflow: Forced Swim Test

cluster_prep Pre-Test Phase cluster_test Test Phase cluster_post Post-Test Phase A 1. Acclimate mice to the testing room for at least 1 hour. B 2. Administer test compound (e.g., Fluoxetine, 20 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test. A->B C 3. Gently place the mouse in a cylinder of water (24-25°C). B->C D 4. Record the session for 6 minutes. C->D E 5. Remove the mouse, dry it, and return it to its home cage. D->E F 6. Score the last 4 minutes of the video for immobility time. E->F

Caption: Workflow for the Forced Swim Test in mice.

Step-by-Step Methodology:

  • Apparatus: Use a transparent cylinder (20 cm in diameter, 40 cm high) filled with water (24-25°C) to a depth of 15 cm.[18]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[19]

  • Dosing: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder.[20] The test duration is typically 6 minutes.[20]

  • Recording: Video record the entire session from the side for later analysis.

  • Post-Test Care: After the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage before returning it to its home cage.

  • Data Analysis: A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the novel compound 3-Morpholino-1-phenylpropan-1-amine against the established SSRI, fluoxetine. Based on structural analysis, we have hypothesized a broader monoamine reuptake inhibitor profile for the novel compound, which, as our hypothetical data illustrates, could translate to potent antidepressant and anxiolytic-like effects in preclinical models.

The provided experimental protocols offer a clear and validated path for researchers to test these hypotheses. Future research should focus on a comprehensive in vitro screen to definitively determine the binding affinities and uptake inhibition potencies of 3-Morpholino-1-phenylpropan-1-amine at a wide range of receptors and transporters. Subsequent in vivo studies should expand upon the behavioral models presented here to include assessments of learning, memory, and potential side effects. Such a rigorous, data-driven approach is essential for uncovering the therapeutic potential of novel chemical entities in the challenging field of CNS drug discovery.

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